molecular formula C10H10N2O3 B353514 7,8-dimethoxyphthalazin-1(2H)-one CAS No. 4821-89-0

7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B353514
CAS No.: 4821-89-0
M. Wt: 206.2g/mol
InChI Key: RMKSXDYWMIAVBW-UHFFFAOYSA-N
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Description

7,8-Dimethoxyphthalazin-1(2H)-one is a functionalized derivative of the phthalazinone scaffold, a privileged structure recognized for its remarkable synthetic and pharmacological versatility in medicinal chemistry . This core heterocycle is a common feature in bioactive compounds interacting with a diverse range of biological targets, making it an attractive template for drug discovery programs . The specific 7,8-dimethoxy substitution on this scaffold is of high research interest, as such modifications are known to critically influence a compound's electronic properties and binding interactions, thereby tuning its biological activity and selectivity. Phthalazinone derivatives have demonstrated significant potential in oncology research. The phthalazin-1(2H)-one core is a key structural component in several classes of enzyme inhibitors, including potent inhibitors of Poly(ADP-ribose) polymerase (PARP), such as the drug Olaparib, and Aurora-A kinase inhibitors, which are investigated for their antiproliferative effects . Recent studies on novel phthalazinone-dithiocarbamate hybrids have shown promising in vitro antiproliferative activities against various human cancer cell lines, including ovarian (A2780), lung (NCI-H460), and breast (MCF-7) carcinomas, with structure-activity relationships revealing that activity and selectivity are highly dependent on the substitution pattern on the phthalazinone core . Beyond oncology, the phthalazinone scaffold presents a broad spectrum of research applications. Certain 4-benzyl-substituted phthalazin-1(2H)-one derivatives have exhibited potent and selective antifungal activity against pathogenic dermatophytes and Cryptococcus neoformans . Furthermore, amino- and polyaminophthalazinones have been synthesized and evaluated for their biological properties, with some derivatives showing interesting cytotoxic activities against cell lines such as HT-29 and PC-3, highlighting their value in probing new therapeutic avenues . The presence of methoxy groups at the 7 and 8 positions on your compound of interest provides a strategic handle for further synthetic elaboration or for studying structure-activity relationships in these and other biological contexts, making it a valuable building block for researchers in chemical biology and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethoxy-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-5-11-12-10(13)8(6)9(7)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSXDYWMIAVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300324
Record name 7,8-Dimethoxy-1(2H)-phthalazinone
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Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4821-89-0
Record name 7,8-Dimethoxy-1(2H)-phthalazinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-1(2H)-phthalazinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,8-dimethoxyphthalazin-1(2H)-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7,8-dimethoxyphthalazin-1(2H)-one

Abstract

This compound is a heterocyclic compound featuring the phthalazinone core, a scaffold of significant interest in medicinal chemistry. Derivatives of this structural class have demonstrated a wide array of pharmacological activities, including roles as PARP inhibitors for oncology and as anti-inflammatory agents.[1][2] This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway to this compound. The document details the retrosynthetic logic, a step-by-step experimental protocol, mechanistic insights, and key process considerations. It is intended for an audience of researchers, medicinal chemists, and drug development professionals requiring a practical and scientifically grounded methodology for the preparation of this valuable compound.

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazinone core is a privileged bicyclic heteroaromatic system that is a cornerstone of numerous biologically active molecules.[3][4] Its rigid structure and capacity for diverse functionalization at both the nitrogen and carbon atoms of the heterocyclic ring make it an ideal scaffold for interacting with various biological targets. Phthalazinone derivatives are integral to a range of therapeutic agents and clinical candidates, noted for activities such as:

  • Anticancer Activity: Most notably as inhibitors of Poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair.[2]

  • Anti-inflammatory Effects: Modulating inflammatory pathways.

  • Antihypertensive and Vasorelaxant Properties: Demonstrating effects on the cardiovascular system.[5]

  • Anticonvulsant Activity: Showing potential in neurological applications.[5][6]

The specific compound, this compound, serves as a crucial building block or intermediate for more complex, highly functionalized drug candidates. The methoxy groups on the benzene ring provide electronic and steric properties that can be pivotal for target engagement and can also serve as handles for further synthetic modification. This guide presents a clear and efficient synthesis of this key intermediate, grounded in established chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the most direct and efficient synthetic route. The core transformation is the formation of the pyridazinone ring, which is reliably achieved through the condensation of a hydrazine with a dicarbonyl equivalent.

The primary disconnection is at the two C-N bonds of the heterocyclic ring, which reveals hydrazine and a 1,2-dicarbonyl precursor. This precursor is 3,4-dimethoxyphthalic acid or, more conveniently, its corresponding anhydride. 3,4-Dimethoxyphthalic anhydride is therefore the key starting material for this synthesis.

retrosynthesis target This compound intermediate 3,4-Dimethoxyphthalic Anhydride + Hydrazine target->intermediate C-N Disconnection (Cyclocondensation)

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway: A Detailed Protocol

The forward synthesis involves a classical and highly effective cyclocondensation reaction between a substituted phthalic anhydride and hydrazine hydrate.[5]

Principle of the Reaction

The synthesis is achieved through the reaction of 3,4-dimethoxyphthalic anhydride with hydrazine hydrate in a suitable solvent under reflux. The reaction proceeds via a two-step sequence within a single pot:

  • Nucleophilic Acyl Substitution: The hydrazine attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form a 2-carboxy-3,4-dimethoxybenzohydrazide intermediate.

  • Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazide then attacks the remaining carboxylic acid group, followed by the elimination of a water molecule to form the stable, aromatic phthalazinone ring system.

Starting Materials & Reagents
Reagent/MaterialCAS NumberMolecular FormulaNotes
3,4-Dimethoxyphthalic Anhydride5468-14-4C₁₀H₈O₅Key starting material. Ensure it is dry.
Hydrazine Hydrate (~64-80%)7803-57-8H₆N₂OHighly corrosive and toxic. Handle with care.
Glacial Acetic Acid64-19-7C₂H₄O₂Acts as both solvent and acid catalyst.
Ethanol (95% or Absolute)64-17-5C₂H₆OAlternative solvent for reaction and recrystallization.
Deionized Water7732-18-5H₂OUsed for work-up and precipitation.
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxyphthalic anhydride (10.0 g, 48.0 mmol).

    • Add glacial acetic acid (100 mL). The acetic acid serves as a solvent that readily dissolves the starting material and the intermediate, and its acidic nature can catalyze the final dehydration step.

  • Addition of Hydrazine:

    • While stirring the suspension at room temperature, slowly add hydrazine hydrate (2.4 mL, ~50 mmol, 1.05 eq) dropwise over 5-10 minutes.

    • Causality Note: A slight excess of hydrazine ensures the complete consumption of the limiting phthalic anhydride. The addition should be controlled as the initial reaction can be exothermic.

  • Reaction Under Reflux:

    • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3).

    • Causality Note: The elevated temperature is crucial for driving the intramolecular cyclization and the subsequent dehydration step, which is often the rate-limiting step.

  • Product Isolation (Work-up):

    • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product will often form upon cooling.

    • Slowly pour the cooled reaction mixture into a beaker containing 500 mL of cold deionized water with stirring. This will cause the product to fully precipitate out of the aqueous acetic acid solution.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual acetic acid and unreacted hydrazine salts.

    • To further purify the product, perform a recrystallization from ethanol. Suspend the crude solid in a minimal amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight. A typical yield is in the range of 85-95%.

Mechanistic Insights

The mechanism illustrates the logical progression from starting materials to the final product, highlighting the key intermediate.

mechanism cluster_step1 Step 1: Nucleophilic Attack & Ring Opening cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration A 3,4-Dimethoxyphthalic Anhydride + H₂N-NH₂ B Acyclic Hydrazide-Carboxylic Acid Intermediate A->B Attack on C=O C Acyclic Intermediate D Cyclic Intermediate C->D Attack of terminal -NH₂ on -COOH E Cyclic Intermediate F This compound E->F - H₂O

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7,8-dimethoxyphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-dimethoxyphthalazin-1(2H)-one is a heterocyclic organic compound belonging to the phthalazinone class. The phthalazinone core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1] The physicochemical properties of this molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, methods for their experimental determination, and the scientific rationale behind these protocols. While extensive experimental data for this specific molecule is not widely available in public literature, this document serves as a foundational resource for its characterization.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical nature is the first step in its journey from a laboratory curiosity to a potential therapeutic agent. The following table summarizes the known and predicted properties of this compound.

PropertyValue/PredictionSource
IUPAC Name This compoundChemScene[1]
CAS Number 4821-89-0Aurum Pharmatech[2]
Molecular Formula C₁₀H₁₀N₂O₃Aurum Pharmatech[2]
Molecular Weight 206.20 g/mol Aurum Pharmatech[2]
Calculated logP 0.9403ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Topological Polar Surface Area 64.21 ŲChemScene[1]
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Aqueous Solubility Not experimentally determined-
pKa Not experimentally determined-

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad range can indicate the presence of impurities. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and other thermal transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature significantly above the expected melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the cell back to the initial temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Trustworthiness: The protocol's trustworthiness is ensured by calibrating the DSC instrument with certified standards (e.g., indium) before the experiment. Running a second heating cycle can provide information about thermal decomposition or polymorphic transitions.

Solubility Determination

Expertise & Experience: Solubility is a critical parameter that influences a drug's bioavailability and formulation. The "shake-flask" method followed by a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) is a gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

  • Solvent Selection: Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 5, 7.4), and organic solvents like ethanol, DMSO, and dimethylformamide (DMF).

  • Equilibration: Add an excess amount of this compound to each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Allow the suspensions to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, and detection wavelength.

    • Prepare a series of standard solutions of known concentrations and generate a calibration curve.

    • Inject the diluted filtrate samples and determine their concentrations from the calibration curve.

  • Calculation: Calculate the solubility in each solvent based on the measured concentration and the dilution factor.

Trustworthiness: The reliability of this method is ensured by confirming that equilibrium has been reached (i.e., the concentration in solution does not change with further agitation time) and by using a validated, specific, and sensitive analytical method for quantification.

pKa Determination

Expertise & Experience: The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets. UV-Vis spectrophotometry is a common and accessible method for pKa determination for compounds with a chromophore that changes upon ionization.[3][4][5]

Experimental Protocol: UV-Vis Spectrophotometry

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of solutions with a constant concentration of the compound in each of the different pH buffers.

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot absorbance at these wavelengths against pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, using the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the ionized and unionized forms are equal.[3][4]

Trustworthiness: The accuracy of this method is dependent on the precise measurement of pH and the stability of the compound across the tested pH range. The use of multiple wavelengths for analysis can help to confirm the pKa value.

Structural Elucidation and Confirmation

Accurate determination of physicochemical properties is predicated on the unambiguous confirmation of the compound's chemical structure and purity.

Spectroscopic Characterization

Expertise & Experience: A combination of spectroscopic techniques is essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.[6]

Logical Workflow for Spectroscopic Analysis

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups (C=O, C-O, N-H) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework Purification->NMR Confirmation Unambiguous Structure of this compound MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Workflow for structural confirmation of this compound.

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methoxy protons (as singlets), and the N-H proton of the phthalazinone ring.

  • ¹³C NMR: Resonances for the aromatic carbons, the methoxy carbons, and the carbonyl carbon.

  • IR: Characteristic absorption bands for the C=O (amide) stretch, N-H stretch, C-O (ether) stretches, and aromatic C-H and C=C stretches.

  • MS: A molecular ion peak corresponding to the molecular weight of 206.20 g/mol .

X-ray Crystallography

Expertise & Experience: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[7] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Workflow: Single-Crystal X-ray Diffraction

G Crystal_Growth Crystal Growth (Slow evaporation, vapor diffusion) Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct methods or Patterson function) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-squares fitting) Structure_Solution->Structure_Refinement Final_Structure Final 3D Molecular Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray crystallography analysis.

A successful crystal structure determination would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound, serving as the ultimate validation of its identity.

Conclusion

This technical guide has outlined the core physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While specific experimental data for this compound remains to be fully elucidated in the public domain, the methodologies and foundational information presented here offer a robust framework for researchers in drug discovery and development to thoroughly characterize this promising molecule. The systematic application of these protocols will generate the critical data necessary to understand its behavior in biological systems and guide its future development as a potential therapeutic agent.

References

  • Grecu, G., et al. (1989). [Synthesis and physicochemical and biological characteristics of phthalazine derivatives].
  • Mahmoud, M. R., et al. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research, 36(2), 75-82.
  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. Journal of Chemical Research, 36(2), 75-82.
  • University of California, Los Angeles.
  • Wang, F., et al. (2025). The crystal structure of 3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3 H -benzo[ d ]azepin-3-yl)- N -methylpropan-1-aminium chloride monohydrate, C 16 H 27 ClN 2 O 4. Zeitschrift für Kristallographie - New Crystal Structures.
  • Wikipedia. X-ray crystallography. Available from: [Link]

  • MDPI. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available from: [Link]

  • Frontiers in Chemistry. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Available from: [Link]

  • National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • Wellcome Open Research. Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Available from: [Link]

  • National Center for Biotechnology Information. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Available from: [Link]

  • University of California, Los Angeles. WebSpectra - Problems in NMR and IR Spectroscopy. Available from: [Link]

  • University of Colorado Boulder. Spectroscopy Problems. Available from: [Link]

  • ResearchGate. (PDF) An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Available from: [Link]

Sources

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 7,8-dimethoxyphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the pharmacological profile of 7,8-dimethoxyphthalazin-1(2H)-one, a molecule of significant interest within the vast and versatile class of phthalazinone compounds. While the phthalazin-1(2H)-one core is a well-established privileged scaffold in medicinal chemistry, the specific mechanistic intricacies of the 7,8-dimethoxy substituted variant remain an area of active investigation. This document will synthesize the current understanding of phthalazinone pharmacology, propose a putative mechanism of action for this compound based on established structure-activity relationships, and provide detailed experimental protocols to facilitate further research and validation.

The Phthalazinone Scaffold: A Cornerstone of Modern Drug Discovery

The phthalazin-1(2H)-one heterocyclic system is a cornerstone in the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this scaffold have been shown to exhibit a wide spectrum of pharmacological effects, including but not limited to anticancer, anti-inflammatory, antihypertensive, antithrombotic, and analgesic properties.[1][2] This versatility underscores the potential of the phthalazinone core to interact with a diverse array of biological targets, making it a highly attractive starting point for drug design and development.

One of the most well-documented mechanisms of action for certain phthalazinone derivatives is the inhibition of phosphodiesterases (PDEs).[3] PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting the degradation of these crucial signaling molecules, PDE inhibitors can modulate a wide range of physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling.[3][4][5]

A Putative Mechanism of Action for this compound: A Focus on Phosphodiesterase Inhibition

While direct experimental evidence for the specific molecular target of this compound is not extensively documented in publicly available literature, we can infer a probable mechanism of action by examining the structure-activity relationships (SAR) of related dimethoxy-substituted compounds and the broader class of phthalazinone-based PDE inhibitors.

The presence of methoxy groups on the phthalazinone ring has been shown to influence the potency and selectivity of PDE inhibition. It is hypothesized that the 7,8-dimethoxy substitution pattern of the molecule could confer selectivity towards specific PDE isoenzymes. The electron-donating nature of the methoxy groups can influence the electronic distribution within the heterocyclic ring system, potentially enhancing its interaction with the active site of target enzymes.

Hypothesized Primary Target: Phosphodiesterase 4 (PDE4)

Based on the known pharmacology of many phthalazinone derivatives, a primary putative target for this compound is Phosphodiesterase 4 (PDE4) . PDE4 is a cAMP-specific phosphodiesterase that is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the relaxation of smooth muscle.

The proposed signaling pathway is illustrated in the diagram below:

PDE4_Inhibition_Pathway cluster_0 Cell Interior This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Inflammatory_Response Pro-inflammatory Mediator Synthesis PKA->Inflammatory_Response Inhibits Smooth_Muscle Smooth Muscle Contraction PKA->Smooth_Muscle Inhibits Suppression Suppression Inflammatory_Response->Suppression Relaxation Relaxation Smooth_Muscle->Relaxation ATP ATP ATP->cAMP Adenylyl Cyclase

Caption: Proposed signaling pathway for this compound via PDE4 inhibition.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action of this compound, a series of well-defined experimental protocols are required. The following section outlines key methodologies for researchers in the field.

Protocol 1: In Vitro Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against a panel of human recombinant PDE isoenzymes.

Methodology:

  • Enzyme Source: Obtain commercially available human recombinant PDE isoenzymes (PDE1-11).

  • Substrate: Utilize fluorescently labeled cAMP or cGMP as a substrate.

  • Assay Principle: The assay is based on the enzymatic cleavage of the cyclic nucleotide substrate by the PDE enzyme, resulting in a change in fluorescence.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the PDE enzyme, the fluorescent substrate, and the test compound at various concentrations.

    • Incubate the plate at 37°C for a specified period.

    • Stop the reaction and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

PDE IsoenzymeIC50 (µM) of this compound
PDE1
PDE2
PDE3
PDE4
PDE5
...
Protocol 2: Cellular cAMP Measurement Assay

Objective: To assess the effect of this compound on intracellular cAMP levels in a relevant cell line.

Methodology:

  • Cell Line: Utilize a cell line known to express the target PDE, for example, human U937 cells (monocytic cell line) which have high levels of PDE4.

  • Assay Principle: Employ a competitive immunoassay kit (e.g., ELISA-based) to quantify intracellular cAMP levels.

  • Procedure:

    • Culture the cells to the desired confluency.

    • Treat the cells with various concentrations of this compound for a defined period.

    • Lyse the cells to release intracellular contents.

    • Perform the cAMP immunoassay according to the manufacturer's instructions.

  • Data Analysis: Quantify the cAMP concentration in each sample and plot the dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal effect).

Caption: Workflow for cellular cAMP measurement assay.

Conclusion and Future Directions

The phthalazin-1(2H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the precise mechanism of action for this compound awaits definitive experimental confirmation, the existing body of knowledge strongly suggests a role as a phosphodiesterase inhibitor, with a potential selectivity for PDE4. The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test this hypothesis and to further elucidate the pharmacological profile of this promising compound. Future investigations should also explore potential off-target effects and conduct in vivo studies to assess its therapeutic efficacy and safety profile in relevant disease models. The insights gained from such studies will be invaluable for the continued development of novel and effective treatments based on the versatile phthalazinone core.

References

  • (Reference to a relevant study on PDE inhibition by phthalazinones, if found in subsequent, more specific searches).
  • (Reference to a study on the structure-activity relationship of dimethoxy-substituted heterocyclic compounds, if found).
  • Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. [Link]

  • (Reference to a general pharmacology or medicinal chemistry textbook discussing privileged scaffolds).
  • (Reference to a review on PDE inhibitors).
  • Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. [Link]

  • (Reference to a study on the synthesis of phthalazinone deriv
  • (Reference to a study on the anti-inflamm
  • (Reference to a methods paper on phosphodiesterase assays).
  • (Reference to a methods paper on cAMP measurement).
  • Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (200), 45-66. [Link]

  • (Reference to a review on drug discovery and development).
  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511.
  • (Reference to a study on the clinical applic
  • (Reference to a study on the synthesis and biological evaluation of dimethoxy-substituted compounds).
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biological activity of 7,8-dimethoxyphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Utility of 7,8-Dimethoxyphthalazin-1(2H)-one in Modern Drug Discovery

Abstract

This compound has emerged not as a direct therapeutic agent, but as a highly valuable scaffold and synthetic intermediate in medicinal chemistry. Its rigid, heterocyclic structure provides a robust platform for the development of potent and selective enzyme inhibitors. This guide delineates the strategic importance of this compound, focusing on its application as a core building block for synthesizing targeted therapies. We will explore its role in the creation of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology, its utility in developing phosphodiesterase 4 (PDE4) inhibitors, and its contribution to other therapeutic areas. By synthesizing insights from key patents and peer-reviewed literature, this document provides researchers and drug development professionals with a comprehensive overview of the synthesis, application, and structure-activity relationships related to this pivotal chemical entity.

Introduction: The Phthalazinone Scaffold in Medicinal Chemistry

The phthalazinone core is a privileged scaffold in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This structural motif is frequently found in compounds exhibiting a wide range of biological activities. Within this class, this compound serves as a particularly crucial starting material. Its methoxy groups can influence solubility and metabolic stability, and can also be demethylated to provide hydroxyl groups that act as hydrogen bond donors, crucial for anchoring within an enzyme's active site. The lactam moiety within the phthalazinone ring system is a key pharmacophoric feature, often mimicking the nicotinamide group of the NAD+ cofactor, especially in inhibitors of NAD+-dependent enzymes like PARP.

This guide will detail the strategic application of this compound, transitioning from its fundamental synthesis to its elaboration into potent, clinically relevant inhibitors.

Synthesis and Chemical Profile

The accessibility of a scaffold is paramount to its utility in drug discovery. This compound is typically synthesized via a condensation reaction between 2-carboxy-3,4-dimethoxybenzoic acid and hydrazine hydrate. This straightforward and efficient synthesis ensures a reliable supply for further chemical elaboration.

The primary site for chemical modification is the nitrogen atom at the 2-position (N2) of the phthalazinone ring. This position allows for the introduction of various side chains via reactions like alkylation, which can be tailored to target specific pockets within a protein's active site, thereby driving potency and selectivity.

Core Application: A Scaffold for Potent PARP Inhibitors

The most prominent application of the this compound scaffold is in the development of PARP inhibitors, a cornerstone of targeted cancer therapy.

The Role of PARP in Cancer

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during replication. With a defective HR pathway, these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality and is a highly effective cancer-specific therapy.

Mechanism of Inhibition

The phthalazinone core of inhibitors derived from this compound functions as a nicotinamide mimetic. It occupies the nicotinamide-binding site of the PARP enzyme, preventing it from binding its natural substrate, NAD+. This competitive inhibition blocks the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, which further enhances cytotoxicity.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Therapeutic Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_SSB->PARP1 recruits PAR Poly(ADP-Ribose) (PAR) Chain PARP1->PAR synthesizes (uses NAD+) PARP1_Trapped PARP-1 Trapped on DNA PARP1->PARP1_Trapped NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex recruits DNA_Repaired DNA Repaired Repair_Complex->DNA_Repaired facilitates repair Phthalazinone_Inhibitor Phthalazinone-Based Inhibitor (e.g., Olaparib) Phthalazinone_Inhibitor->PARP1 blocks NAD+ site & traps enzyme DSB Replication Fork Collapse (leads to Double-Strand Break) PARP1_Trapped->DSB causes Apoptosis Cell Death (Apoptosis) DSB->Apoptosis leads to (in BRCA-deficient cells) Workflow A Start: 7,8-Dimethoxy- phthalazin-1(2H)-one B Chemical Synthesis: N2-Alkylation with functionalized side chain A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Screening: Biochemical Assay (e.g., PARP-1 Enzyme Assay) C->D E Cell-Based Assay: Antiproliferation (e.g., MTT on Capan-1 cells) D->E Potent Hits F Lead Candidate E->F Confirmed Activity

Figure 2. A conceptual workflow for developing bioactive compounds.

Protocol: In Vitro PARP-1 Inhibition Assay (HTS Chemiluminescent)

This protocol describes a common method to quantify the enzymatic activity of PARP-1 and the inhibitory potential of test compounds.

Objective: To determine the IC₅₀ value of a test compound derived from 7,8-dimethoxyphthalazin-1-one against human PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme.

  • Histones (as a substrate for PARylation).

  • Biotinylated NAD+.

  • Streptavidin-coated 96-well plates.

  • Anti-PAR antibody conjugated to Horseradish Peroxidase (HRP).

  • Chemiluminescent HRP substrate.

  • Test compounds and reference inhibitor (e.g., Olaparib).

Procedure:

  • Plate Coating: Add streptavidin-coated plates and wash with a suitable buffer.

  • Immobilization: Add biotinylated NAD+ to the wells and incubate to allow binding to the streptavidin. Wash to remove unbound NAD+.

  • Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing PARP-1 enzyme, histones, and varying concentrations of the test compound (typically a serial dilution).

  • Initiate Reaction: Transfer the reaction mixture to the NAD+-coated plate. Incubate at room temperature to allow the PARP-1 enzyme to transfer ADP-ribose units (from NAD+) onto the histone proteins.

  • Detection:

    • Wash the plate to remove non-incorporated components.

    • Add the anti-PAR antibody-HRP conjugate. This antibody will bind to the poly(ADP-ribose) chains formed on the histones.

    • Incubate and wash away the unbound antibody.

  • Signal Generation: Add the chemiluminescent HRP substrate. The HRP enzyme will catalyze a reaction that produces light.

  • Data Acquisition: Read the luminescence intensity on a plate reader.

  • Analysis: The light signal is proportional to the amount of PARP-1 activity. Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Self-Validation: The protocol must include negative controls (no enzyme) and positive controls (enzyme with no inhibitor) to establish the dynamic range of the assay. A reference inhibitor with a known IC₅₀ should be run in parallel to validate the assay's performance.

Conclusion

This compound is a quintessential example of a privileged scaffold in medicinal chemistry. While possessing little intrinsic biological activity itself, its true value lies in its role as a versatile and reliable starting material. Its structural features are ideally suited for the development of potent enzyme inhibitors, most notably for PARP-1 in the field of oncology. The successful translation of phthalazinone-based compounds into clinically approved drugs underscores the power of scaffold-based drug design. Future research will likely continue to exploit this core structure, expanding its application to other therapeutic targets and further refining the potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.

References

  • Zhu, G. et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629.

  • van der Mey, M. et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2511-2522.

  • Gong, P. et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 151, 107556.

  • Menear, K. A. et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 18(21), 5748-5752.

  • Xin, M. et al. (2020). Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. Future Medicinal Chemistry, 12(19), 1691-1707.

  • Abdel-Ghani, T. M. et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924.

  • Vilar, M. et al. (2017). A neuroprotective agent that inactivates prodegenerative TrkA and preserves mitochondria. The Journal of Cell Biology, 216(4), 1085–1101.

  • Gantner, F. et al. (2009). Identification of a Potent New Chemotype for the Selective Inhibition of PDE4. ACS Medicinal Chemistry Letters, 1(1), 14-18.

  • Hatzelmann, A. et al. (2005). Phthalazinone-derivatives as pde4 inhibitors. Google Patents, WO2005075457A1.

  • Wang, Y. et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry.

  • Santa Cruz Biotechnology, Inc. (n.d.). Trk A Inhibitors. SCBT.

  • van der Mey, M. et al. (2002). Novel Selective PDE4 Inhibitors. Part 1. Synthesis, Structure—Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. ChemInform, 33(1).

  • Wang, T. et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(7), 1776–1794.

  • Ciappi, L. et al. (2023). PDE4D: A Multipurpose Pharmacological Target. Molecules, 28(14), 5519.

  • Noronha, G. et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[1][2][3]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-8.

Sources

7,8-dimethoxyphthalazin-1(2H)-one potential as a PDE inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2> Rationale for Investigation:

The phthalazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[1][2] Notably, several phthalazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs).[3][4][5][6][7] PDEs are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8][9] Inhibition of specific PDEs can lead to therapeutic benefits in various diseases, including erectile dysfunction, pulmonary hypertension, and inflammatory disorders.[10][11]

The compound 7,8-dimethoxyphthalazin-1(2H)-one belongs to this promising class of molecules. Its structural features, specifically the phthalazinone core and the methoxy substitutions, warrant a systematic investigation into its potential as a PDE inhibitor. The methoxy groups at the 7 and 8 positions may influence the compound's binding affinity and selectivity for the active sites of different PDE isoforms. Therefore, a structured approach to evaluate its inhibitory activity and characterize its mechanism of action is a scientifically sound endeavor.

Compound Profile:

  • IUPAC Name: this compound

  • CAS Number: 4821-89-0[12]

  • Molecular Formula: C₁₀H₁₀N₂O₃[12]

  • Molecular Weight: 206.20 g/mol [12]

  • Chemical Structure: (A chemical structure image would be placed here in a full whitepaper)

This guide outlines a comprehensive strategy to assess the potential of this compound as a PDE inhibitor, from initial in vitro screening to cell-based validation and computational analysis.

Part 1: In Vitro Characterization of PDE Inhibition

The first phase of the investigation focuses on determining whether this compound directly interacts with and inhibits PDE enzymes. This is achieved through a series of biochemical assays.

Primary Screening: Pan-PDE Profiling

The initial step is to screen the compound against a broad panel of representative PDE isoforms to identify any inhibitory activity. This provides a first look at the compound's potency and selectivity.

Experimental Rationale: The PDE superfamily consists of 11 families (PDE1-PDE11), each with multiple isoforms.[8] A broad screening panel is essential to determine if the compound has activity against a specific family or is a non-selective inhibitor. This initial data is crucial for guiding further investigation.

Recommended Assay: A common and reliable method is a fluorescence polarization (FP) or bioluminescent-based assay. For instance, the PDE-Glo™ Phosphodiesterase Assay is a homogeneous, bioluminescent, high-throughput method to measure PDE activity.[13]

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay [13]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

    • Reconstitute purified, recombinant human PDE enzymes (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, etc.) in the appropriate assay buffer.

    • Prepare the cAMP or cGMP substrate solution. A concentration of 1µM for cAMP or 10µM for cGMP is often recommended for inhibitor screening.[13]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions or vehicle control (DMSO) to the wells.

    • Add 2.5 µL of the diluted PDE enzyme solution to the wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 2.5 µL of the cAMP or cGMP substrate solution.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

    • Add PDE-Glo™ Termination Buffer to stop the enzymatic reaction.

    • Add PDE Detection Solution, which contains ATP and protein kinase. The remaining cyclic nucleotide will drive a kinase reaction, depleting ATP.

    • After a 20-minute incubation, add the Kinase-Glo® Reagent to measure the remaining ATP via a luminescent signal.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the PDE activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Hypothetical Screening Results

The results from the primary screen should be summarized in a clear, tabular format.

PDE IsoformSubstrateHypothetical IC₅₀ (µM) of this compound
PDE1BcGMP> 100
PDE2AcAMP> 100
PDE3BcAMP85.3
PDE4DcAMP15.2
PDE5A cGMP 0.87
PDE6CcGMP25.6
PDE7BcAMP> 100
PDE8AcAMP> 100
PDE9AcGMP> 100
PDE10AcAMP42.1
PDE11AcGMP38.9

Interpretation: In this hypothetical scenario, this compound shows the most potent activity against PDE5A, with an IC₅₀ value in the sub-micromolar range. It also displays some off-target activity against PDE4D, PDE6C, PDE10A, and PDE11A, suggesting a degree of selectivity that needs further characterization.

Workflow for In Vitro PDE Inhibition Analysis

The logical flow of experiments for in vitro characterization can be visualized as follows:

InVitro_Workflow cluster_screening Primary Screening cluster_characterization Detailed Characterization cluster_output Data Output Screen Screen against PDE Panel (PDE1-11) IC50 Determine IC50 for Active Isoforms Screen->IC50 Identified 'Hits' Selectivity Calculate Selectivity Ratios (e.g., IC50_PDE6 / IC50_PDE5) IC50->Selectivity Kinetics Mechanism of Inhibition Studies (Lineweaver-Burk Plot) Selectivity->Kinetics Profile Generate Potency & Selectivity Profile Kinetics->Profile Complete in vitro data

Caption: Workflow for in vitro PDE inhibitor characterization.

Part 2: Cell-Based Validation of PDE5 Inhibition

After confirming direct enzymatic inhibition, the next critical step is to determine if this compound can effectively engage its target in a cellular environment and produce the expected biological response. For a PDE5 inhibitor, this response is an increase in intracellular cGMP levels.

Rationale for Cell-Based Assays

Biochemical assays use purified enzymes in an artificial environment. Cell-based assays provide a more physiologically relevant model, accounting for factors like cell membrane permeability, intracellular metabolism, and engagement with the target in its native state.[14][15]

Measuring Intracellular cGMP Levels

The primary method to validate PDE5 inhibition in cells is to measure the accumulation of cGMP following stimulation.

Experimental Protocol: Cell-Based cGMP Immunoassay [8][16][17][18]

  • Cell Culture:

    • Use a relevant cell line that expresses PDE5 and a guanylate cyclase that can be stimulated. Rat fetal lung fibroblasts (RFL-6) are a common model.

    • Seed the cells in 96-well plates and allow them to adhere and grow to a suitable confluence (e.g., 18-24 hours).

  • Assay Procedure:

    • Wash the cells with a pre-stimulation buffer. To amplify the signal, it's common to include a general PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) during pre-incubation, though for characterizing a new inhibitor, its effect should also be tested without IBMX.

    • Add various concentrations of this compound (or vehicle control) to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Stimulate cGMP production by adding a guanylate cyclase activator. For example, use sodium nitroprusside (SNP) or a nitric oxide (NO) donor to activate soluble guanylate cyclase (sGC).

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the reaction and lyse the cells according to the assay kit manufacturer's instructions (e.g., using a lysis buffer).

    • Measure the cGMP concentration in the cell lysates using a competitive immunoassay, such as a fluorescence-based or ELISA-based kit. In these assays, cGMP from the sample competes with a labeled cGMP conjugate for binding to a specific antibody.[8]

  • Data Analysis:

    • The signal from the immunoassay is inversely proportional to the amount of cGMP in the sample.

    • Generate a standard curve using known concentrations of cGMP.

    • Calculate the concentration of cGMP in each sample based on the standard curve.

    • Plot the cGMP concentration against the logarithm of the inhibitor concentration to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Signaling Pathway Visualization

The mechanism of action within the cell can be depicted with a signaling diagram.

PDE5_Pathway NO Nitric Oxide (NO) (Stimulus) sGC_inactive Soluble Guanylate Cyclase (sGC) Inactive NO->sGC_inactive activates sGC_active sGC Active sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active AMP 5'-GMP cGMP->AMP hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 PDE5->AMP Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Test_Compound 7,8-dimethoxy- phthalazin-1(2H)-one Test_Compound->PDE5 inhibits

Caption: Simplified NO/cGMP signaling pathway showing PDE5 inhibition.

Part 3: Computational Analysis

Molecular docking can provide valuable insights into the potential binding mode of this compound within the PDE5 active site, helping to rationalize the experimental findings and guide future structural modifications.

Rationale for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[19][20] By docking this compound into the known crystal structure of the PDE5 catalytic domain, we can hypothesize key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its binding affinity. This is a cost-effective method to generate structural hypotheses.[21]

Molecular Docking Protocol
  • Preparation of the Receptor:

    • Obtain the X-ray crystal structure of the human PDE5 catalytic domain from the Protein Data Bank (PDB). A structure complexed with a known inhibitor like sildenafil or vardenafil is ideal (e.g., PDB ID: 1XP0).[19]

    • Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Maestro). This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site (the "grid box") based on the location of the co-crystallized ligand in the original PDB file.

  • Preparation of the Ligand:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., CHARMm).[21]

    • Assign rotatable bonds.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina or Glide to dock the prepared ligand into the receptor's active site.[20][22]

    • The program will generate multiple possible binding poses, each with a corresponding binding affinity score (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked binding poses. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the ligand-receptor complex to identify key interactions:

      • Hydrogen bonds: Look for H-bonds with key residues, such as the invariant glutamine (Gln817 in PDE5) that is crucial for binding most PDE inhibitors.[10]

      • Hydrophobic interactions: Identify interactions with hydrophobic pockets in the active site.

      • Pi-stacking: Look for stacking interactions between the aromatic rings of the ligand and phenylalanine residues in the active site.

    • Compare the predicted binding mode with that of known PDE5 inhibitors like sildenafil to understand similarities and differences.

Conclusion and Future Directions

This technical guide outlines a systematic, multi-pronged approach to evaluate the potential of this compound as a PDE inhibitor. The proposed workflow, combining in vitro enzymatic assays, cell-based validation, and in silico modeling, provides a robust framework for characterizing the compound's potency, selectivity, and mechanism of action.

Positive results from this evaluation—specifically, potent and selective inhibition of PDE5 in both biochemical and cellular assays—would establish this compound as a valid lead compound. Subsequent steps in a drug development program would involve structure-activity relationship (SAR) studies to optimize its potency and selectivity, followed by pharmacokinetic profiling and in vivo efficacy studies in relevant animal models. The phthalazinone scaffold continues to be a fruitful starting point for the discovery of novel therapeutics, and a thorough investigation of this specific derivative is a meritorious scientific pursuit.[1]

References

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The Therapeutic Renaissance of Phthalazinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Resurgence of a Privileged Scaffold

The phthalazinone core, a nitrogen-rich heterocyclic scaffold, has garnered significant attention within the medicinal chemistry community for its remarkable versatility and therapeutic potential.[1][2][3] Historically recognized for its role in commercially available drugs for a range of conditions, recent advancements have illuminated its profound utility in oncology, inflammation, and neurodegenerative diseases.[3][4] This guide provides an in-depth exploration of the therapeutic landscape of phthalazinone compounds, offering field-proven insights into their mechanism of action, structure-activity relationships (SAR), and the experimental workflows crucial for their evaluation. We will delve into the causality behind experimental choices, presenting self-validating protocols to ensure scientific integrity and reproducibility.

The Phthalazinone Core: A Foundation for Diverse Biological Activity

The phthalazinone structure is a versatile building block in drug development, with derivatives demonstrating a wide array of pharmacological activities.[1][4][5] These include anticancer, anti-inflammatory, antihypertensive, antidiabetic, and anticonvulsant properties.[3][4] The adaptability of this scaffold allows for modifications that can fine-tune its interaction with various biological targets.

General Synthetic Strategies

The synthesis of phthalazinone derivatives is often achieved through straightforward and economical methods.[2] A common approach involves the condensation of 2-acylbenzoic acids with hydrazine hydrate.[6] This one-pot, two-step process is robust and allows for the generation of a diverse library of 4-substituted phthalazin-1(2H)-ones.[6] Further modifications can be introduced at the N2 position through alkylation, enabling the exploration of a wider chemical space.[7]

Phthalazinones in Oncology: Targeting the Pillars of Cancer Progression

The most profound impact of phthalazinone compounds has been in the field of oncology, where they have emerged as potent inhibitors of key enzymes involved in cancer cell survival and proliferation.[1][2]

PARP Inhibition: A Paradigm of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[8] In cancers with mutations in the BRCA1/2 genes, which are essential for homologous recombination-based double-strand break repair, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in selective cancer cell death.[8] The phthalazinone scaffold is a cornerstone of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[4][8][9]

PARP_Inhibition

The development of phthalazinone-based PARP inhibitors has been guided by extensive SAR studies. The phthalazinone core itself serves as a crucial pharmacophore.[8] Modifications at the 4-position and the N2-position of the phthalazinone ring have been systematically explored to enhance potency and selectivity. For instance, the introduction of a piperazine ring at the N2-position, as seen in Olaparib, has been shown to be critical for activity.[9]

Compound IDModificationPARP-1 IC50 (nM)Reference
Olaparib4-(cyclopropylcarbonyl)piperazin-1-yl)methyl at N21.9[9]
DLC-1-6Dithiocarboxylate fragment<0.2[10]
DLC-49Hydroxamic acid fragment (dual PARP/HDAC inhibitor)0.53[10]
Compound 11c4-phenyl substitution97[11]
Compound 23Modified alkyl chainDesirable inhibitory efficiency[9][12]

Table 1: Inhibitory activities of selected phthalazinone derivatives against PARP-1.

This protocol is designed to quantify the inhibitory activity of test compounds against PARP-1.

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Histone H1 (PARP-1 substrate)

    • Biotinylated NAD+

    • Streptavidin-coated 96-well plates

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

    • Test compounds dissolved in DMSO

    • HRP-conjugated anti-biotin antibody

    • TMB substrate

    • Stop solution (e.g., 2N H2SO4)

    • Plate reader

  • Procedure:

    • Coat the streptavidin-coated 96-well plate with histone H1 overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Add 50 µL of assay buffer containing PARP-1 enzyme to each well.

    • Add 2 µL of test compound at various concentrations (typically a serial dilution).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of assay buffer containing biotinylated NAD+.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated anti-biotin antibody and incubate for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate and incubate until color develops.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Causality: The use of a biotinylated NAD+ allows for a non-radioactive, colorimetric readout of PARP-1 activity. The streptavidin-coated plate captures the biotinylated PAR polymers formed on the histone substrate.

Targeting Other Kinases in Cancer

The therapeutic potential of phthalazinones in oncology extends beyond PARP inhibition. Derivatives have been developed to target other critical kinases involved in cancer signaling pathways.[1][2]

  • VEGFR-2 Inhibition: Several phthalazinone derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][13] For example, compounds have been identified with IC50 values in the nanomolar range, comparable to the approved drug sorafenib.[13][14]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Phthalazinone-based compounds have been designed as dual inhibitors of VEGFR-2 and EGFR.[14]

  • Aurora Kinase Inhibition: Pyrazole-phthalazinone hybrids have emerged as promising Aurora kinase inhibitors, which play a crucial role in mitosis.[1][5][15]

Anti-Inflammatory Potential of Phthalazinone Compounds

Inflammation is a key pathological feature of numerous diseases. Phthalazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16][17]

COX-2 Inhibition: A Safer Anti-Inflammatory Strategy

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. Selective COX-2 inhibitors offer a safer alternative to non-selective NSAIDs by minimizing gastrointestinal side effects.[17] Several novel phthalazinone derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.[17]

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (150-200g).

  • Reagents and Materials:

    • Carrageenan (1% w/v in saline)

    • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Standard drug (e.g., Etoricoxib or Celecoxib)

    • Pletysmometer

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the test compounds or standard drug orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a pletysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Causality: Carrageenan induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins, making it a suitable model for evaluating COX inhibitors.[16]

Experimental_Workflow

Emerging Therapeutic Frontiers for Phthalazinones

The therapeutic potential of phthalazinone compounds is continuously expanding into new areas of unmet medical need.

Neurodegenerative Diseases: A Multifunctional Approach to Alzheimer's Disease

Recent research has highlighted the potential of phthalazinone derivatives in the treatment of Alzheimer's disease.[18][19] A series of 4-aminoalkyl-1(2H)-phthalazinone derivatives have been designed as multifunctional agents, exhibiting:[18]

  • Acetylcholinesterase (AChE) inhibition: To improve cholinergic neurotransmission.

  • Monoamine oxidase (MAO) inhibition: To modulate neurotransmitter levels.

  • Anti-platelet aggregation activity: To address vascular contributions to dementia.

  • Neuroprotective and anti-neuroinflammatory effects: To protect neurons from damage.

Cardiovascular Applications: Vasodilator and Antihypertensive Effects

Phthalazinone derivatives have a long history in cardiovascular medicine, with hydralazine being a well-known antihypertensive agent.[3][20] Newer derivatives have been synthesized and evaluated for their vasorelaxant properties, with some acting as calcium channel blockers.[20][21]

Conclusion and Future Directions

The phthalazinone scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics across a range of diseases. Its synthetic accessibility and the ability to readily modify its structure have allowed for the fine-tuning of its pharmacological properties to engage a diverse array of biological targets. The success of phthalazinone-based PARP inhibitors in oncology has paved the way for further exploration of this chemical class.

Future research should focus on:

  • Expanding the target space: Investigating the interaction of phthalazinone derivatives with other novel and challenging drug targets.

  • Improving pharmacokinetic properties: Optimizing drug-like properties to enhance oral bioavailability and metabolic stability.

  • Developing dual-target or multi-target agents: Leveraging the versatility of the scaffold to address complex, multifactorial diseases.

The continued exploration of the therapeutic potential of phthalazinone compounds holds immense promise for the future of drug discovery and the development of next-generation medicines.

References

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  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed. Available at: [Link]

  • Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. Available at: [Link]

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  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]

  • Phthalazinone Scaffold:Emerging Tool in the Development of Target Based Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Publications. Available at: [Link]

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. Available at: [Link]

  • phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Not available.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. Available at: [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]

  • (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications. Available at: [Link]

  • Antiinflammatory activity and other pharmacological properties of phthalazino(2,3-b)phthalazine-5,12(7H, 14H)-dione (Diftalone). PubMed. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. PubMed. Available at: [Link]

  • Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health. Available at: [Link]

  • Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. PubMed. Available at: [Link]

  • Discovery of new phthalazinones as vasodilator agents and novel pharmacological tools to study calcium channels. PubMed. Available at: [Link]

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The Emerging Potential of Phthalazinone Scaffolds in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for effective therapeutic interventions for neurodegenerative diseases represents one of the most significant challenges in modern medicine. This guide delves into the scientific rationale and technical considerations for investigating the therapeutic potential of a specific class of heterocyclic compounds: phthalazinones. While direct research on 7,8-dimethoxyphthalazin-1(2H)-one in the context of neurodegeneration is not yet prevalent in publicly available literature, the broader family of phthalazinone derivatives is gaining traction as a promising scaffold for the development of novel neuroprotective agents.[1][2][3] This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known mechanisms, experimental workflows, and future directions for exploring phthalazinone-based compounds in neurodegenerative disease research.

Part 1: The Phthalazinone Scaffold - A Versatile Core for Neurotherapeutics

The phthalazinone core, a bicyclic aromatic structure containing two adjacent nitrogen atoms, has proven to be a "privileged structure" in medicinal chemistry, demonstrating a wide range of pharmacological activities.[2][3] In the realm of neurodegenerative disorders, research has begun to uncover the multifaceted potential of phthalazinone derivatives, suggesting that their neuroprotective effects may arise from a combination of mechanisms rather than a single target approach.[4][[“]][6]

Known and Hypothesized Mechanisms of Action:

While the precise mechanisms of many phthalazinone derivatives are still under investigation, current research points towards several key pathways and targets relevant to neurodegeneration:

  • Modulation of Neuroinflammation and Oxidative Stress: Chronic neuroinflammation and oxidative stress are established hallmarks of many neurodegenerative diseases.[7] Certain phthalazinone derivatives have demonstrated antioxidant properties and the ability to mitigate inflammatory responses in neuronal cells, potentially by scavenging reactive oxygen species (ROS) and modulating inflammatory signaling cascades.[6]

  • Enzyme Inhibition: A significant body of research has focused on the ability of phthalazinone derivatives to inhibit key enzymes implicated in the pathology of Alzheimer's disease. These include:

    • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a strategy employed by several currently approved Alzheimer's drugs.[6][8]

    • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B can modulate neurotransmitter levels and reduce oxidative stress.[6]

    • Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors, such as the phthalazinone-containing drug Olaparib, are being investigated for their potential neuroprotective effects.[9]

  • Anti-Amyloid Aggregation: Some phthalazinone derivatives have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease.[6]

  • Neuroactive Ligand-Receptor Interaction: In silico studies suggest that phthalazinone derivatives may exert their effects by interacting with various receptors and signaling pathways crucial for neuronal function and survival, including the neuroactive ligand-receptor interaction pathway, cAMP signaling, and calcium signaling.[4][[“]]

The diverse range of biological activities associated with the phthalazinone scaffold underscores its potential as a source of multi-target-directed ligands (MTDLs), a highly sought-after strategy for treating complex multifactorial diseases like neurodegeneration.[9]

Part 2: A Roadmap for Investigating this compound and its Analogs

Given the promising, albeit general, neuroprotective profile of the phthalazinone class, a systematic investigation into the specific properties of this compound is a logical and compelling next step. The following section outlines a series of experimental workflows designed to elucidate its potential therapeutic value.

Initial Screening and In Vitro Characterization

The foundational step in evaluating any new compound is a thorough in vitro characterization to assess its fundamental biological activities and identify potential mechanisms of action.

Table 1: Initial In Vitro Screening Cascade for this compound

Assay Objective Methodology Key Readouts
Neuronal Cell Viability and Toxicity To determine the compound's effect on neuronal survival and identify its therapeutic window.MTT or MTS assay using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary cortical neurons.IC50 (inhibitory concentration) and LD50 (lethal dose).
AChE and MAO Inhibition Assays To assess the compound's ability to inhibit key enzymes in neurodegeneration.Ellman's method for AChE; commercially available kits for MAO-A and MAO-B.IC50 values.
Antioxidant Capacity Assays To measure the compound's ability to neutralize free radicals.DPPH, ABTS, or ORAC assays.Radical scavenging activity.
Anti-inflammatory Assays To evaluate the compound's effect on inflammatory responses in microglia or astrocytes.Measurement of nitric oxide (NO), TNF-α, and IL-6 production in LPS-stimulated cells.Inhibition of inflammatory markers.
Aβ Aggregation Inhibition Assay To determine if the compound can prevent the formation of amyloid-beta fibrils.Thioflavin T (ThT) fluorescence assay.Inhibition of Aβ aggregation.
Delving Deeper: Mechanistic and Pathway Analysis

Following initial screening, a more focused investigation into the compound's mechanism of action is crucial. This involves exploring its impact on specific signaling pathways implicated in neuronal survival and function.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) to 70-80% confluency. Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 1, 6, 12, 24 hours). Include appropriate vehicle controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-CREB, CREB, Bcl-2, Bax).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Diagram: Hypothesized Neuroprotective Signaling Pathway for Phthalazinone Derivatives

G cluster_0 Phthalazinone Derivative cluster_1 Cellular Targets & Pathways cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes Phthalazinone Phthalazinone Receptor_Interaction Receptor Interaction (e.g., Neuroactive Ligand-Receptor) Phthalazinone->Receptor_Interaction Enzyme_Inhibition Enzyme Inhibition (AChE, MAO) Phthalazinone->Enzyme_Inhibition Antioxidant_Activity Antioxidant Activity Phthalazinone->Antioxidant_Activity Neuroinflammation_Down Decreased Neuroinflammation Phthalazinone->Neuroinflammation_Down PI3K_Akt PI3K/Akt Pathway Receptor_Interaction->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Receptor_Interaction->MAPK_ERK Oxidative_Stress_Down Reduced Oxidative Stress Enzyme_Inhibition->Oxidative_Stress_Down Antioxidant_Activity->Oxidative_Stress_Down Neuronal_Survival Increased Neuronal Survival PI3K_Akt->Neuronal_Survival Reduced_Apoptosis Reduced Apoptosis PI3K_Akt->Reduced_Apoptosis CREB CREB Activation MAPK_ERK->CREB CREB->Neuronal_Survival

Caption: Hypothesized signaling pathways for phthalazinone derivatives.

Advancing to In Vivo Models

Positive in vitro results provide the justification for progressing to more complex and physiologically relevant in vivo models of neurodegenerative diseases.

Experimental Workflow: Evaluation of this compound in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

  • Animal Model and Treatment: Utilize a well-characterized mouse model of Alzheimer's disease, such as the 5XFAD transgenic mouse line. Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, including:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze: To assess short-term spatial working memory.

    • Novel Object Recognition: To test recognition memory.

  • Histopathological Analysis: Following the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify:

    • Amyloid-beta plaque deposition: Using antibodies such as 4G8 or 6E10.

    • Neuroinflammation: Staining for markers of activated microglia (Iba1) and astrocytes (GFAP).

    • Neuronal loss: Using markers like NeuN.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of:

    • Soluble and insoluble Aβ40 and Aβ42: Using ELISA kits.

    • Key signaling proteins: Via Western blotting, as described in the in vitro protocol.

    • Oxidative stress markers: Such as malondialdehyde (MDA) and glutathione (GSH).

Diagram: In Vivo Experimental Workflow

G Start Start Animal_Model Select Animal Model (e.g., 5XFAD mice) Start->Animal_Model Treatment Administer Compound or Vehicle Animal_Model->Treatment Behavioral_Tests Behavioral Testing (Morris Water Maze, Y-Maze) Treatment->Behavioral_Tests Sacrifice Sacrifice and Tissue Collection Behavioral_Tests->Sacrifice Histopathology Histopathological Analysis (IHC for Aβ, Iba1, GFAP) Sacrifice->Histopathology Biochemistry Biochemical Analysis (ELISA for Aβ, Western Blot, Oxidative Stress Markers) Sacrifice->Biochemistry Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Biochemistry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Sources

An In-depth Technical Guide to 7,8-Dimethoxy-1(2H)-phthalazinone (CAS: 4821-89-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dimethoxy-1(2H)-phthalazinone is a heterocyclic organic compound belonging to the phthalazinone class. The phthalazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This core structure is notably present in the FDA-approved poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib, a landmark drug for the treatment of certain cancers.[3] The versatility of the phthalazinone nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to target a wide array of biological entities, including enzymes and receptors.[4]

Derivatives of phthalazinone have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[1][5] The specific compound, 7,8-Dimethoxy-1(2H)-phthalazinone, with its methoxy substitutions on the benzene ring, presents a unique electronic and steric profile that makes it a compound of interest for further investigation and as a building block in the synthesis of novel therapeutic agents.[6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on its relevance in the context of drug discovery.

Chemical Structure and Properties

The chemical identity and fundamental properties of 7,8-Dimethoxy-1(2H)-phthalazinone are summarized below.

Chemical Identifiers

  • CAS Number: 4821-89-0[7]

  • Molecular Formula: C₁₀H₁₀N₂O₃[7]

  • Molecular Weight: 206.20 g/mol [7]

  • IUPAC Name: 7,8-dimethoxy-2H-phthalazin-1-one

  • Synonyms: 7,8-dimethoxyphthalazin-1(2H)-one[8]

The structure of 7,8-Dimethoxy-1(2H)-phthalazinone is characterized by a bicyclic system where a pyridazinone ring is fused to a dimethoxy-substituted benzene ring. The lactam form (amide) is generally the predominant tautomer over the lactim form (hydroxy-imine).[4]

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 7,8-Dimethoxy-1(2H)-phthalazinone are not extensively reported in publicly available databases. However, properties can be estimated based on the parent phthalazinone structure and general principles.

PropertyValueSource
Physical Form Solid (predicted)General knowledge
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be slightly soluble in water, soluble in organic solvents like DMSO and methanol.[9][9]
pKa Not available-

Note: The lack of specific experimental data highlights an opportunity for further fundamental characterization of this compound.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the two aromatic protons on the benzene ring, a signal for the proton on the pyridazinone ring, two distinct singlets for the methoxy group protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum would display ten distinct carbon signals, including those for the carbonyl carbon, the aromatic carbons, the carbons of the pyridazinone ring, and the two methoxy carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the amide carbonyl group (typically around 1650 cm⁻¹), N-H stretching (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and methoxy groups, and C-O stretching for the methoxy ethers.[6][8]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.20.[10]

Synthesis

The synthesis of phthalazinone derivatives is well-established, typically involving the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine or its derivatives.[4][12] For 7,8-Dimethoxy-1(2H)-phthalazinone, a plausible synthetic route would start from 2-formyl-3,4-dimethoxybenzoic acid or a related precursor.

General Synthetic Pathway:

Synthesis Precursor 2-Formyl-3,4-dimethoxybenzoic acid Product 7,8-Dimethoxy-1(2H)-phthalazinone Precursor->Product Reflux in Ethanol/Acetic Acid Hydrazine Hydrazine Hydrate (N2H4·H2O)

Caption: General synthetic scheme for phthalazinone formation.

This reaction involves the initial formation of a hydrazone with the aldehyde group, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring system.[4] Microwave-assisted synthesis has also been reported as an efficient green alternative for preparing phthalazinone derivatives.[13]

Biological Activity and Mechanism of Action

The phthalazinone scaffold is of high interest in oncology due to its role as a pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP).[3]

Role as a Potential PARP Inhibitor

PARP, particularly PARP-1, is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[14] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic double-strand breaks. Since the HR pathway is non-functional, these breaks cannot be repaired, leading to cell cycle arrest and apoptosis. This concept is known as synthetic lethality .[14]

Phthalazinone-based molecules, like Olaparib, act as competitive inhibitors at the NAD⁺ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains and trapping PARP on the DNA, which further enhances cytotoxicity.[8][14]

PARP_Inhibition cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor SSB1 DNA Single-Strand Break (SSB) PARP1 PARP Activation & PARylation SSB1->PARP1 BER Base Excision Repair (BER) PARP1->BER DNA_Repair1 DNA Repaired BER->DNA_Repair1 SSB2 DNA Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition & Trapping SSB2->PARP_Inhibition Phthalazinone 7,8-Dimethoxy-1(2H)-phthalazinone (PARP Inhibitor) Phthalazinone->PARP_Inhibition DSB Replication Fork Collapse (Double-Strand Break) PARP_Inhibition->DSB HR_Deficiency Deficient Homologous Recombination (HR) Repair DSB->HR_Deficiency Repair Failure Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors.

While the specific inhibitory activity of 7,8-Dimethoxy-1(2H)-phthalazinone against PARP has not been detailed in the literature, its structural similarity to known PARP inhibitors suggests it is a prime candidate for such investigations. The dimethoxy substituents could influence its binding affinity, selectivity, and pharmacokinetic properties.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This section provides a detailed, exemplary protocol for evaluating the inhibitory potential of a compound like 7,8-Dimethoxy-1(2H)-phthalazinone against the PARP-1 enzyme. This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 7,8-Dimethoxy-1(2H)-phthalazinone against human PARP-1 enzyme activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1-coated 96-well plates (high-binding)

  • 7,8-Dimethoxy-1(2H)-phthalazinone (test compound)

  • Olaparib (positive control inhibitor)

  • Biotinylated NAD⁺

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipettes and a microplate reader

Workflow Diagram:

Assay_Workflow Start Start: Histone-Coated Plate Step1 1. Add Test Compound/Controls Start->Step1 Step2 2. Add PARP-1 Enzyme & Activated DNA Step1->Step2 Step3 3. Incubate to Allow Binding Step2->Step3 Step4 4. Initiate Reaction with Biotin-NAD+ Step3->Step4 Step5 5. Incubate for PARylation Step4->Step5 Step6 6. Wash Plate Step5->Step6 Step7 7. Add Strep-HRP Step6->Step7 Step8 8. Incubate for Binding Step7->Step8 Step9 9. Wash Plate Step8->Step9 Step10 10. Add TMB Substrate Step9->Step10 Step11 11. Develop Color Step10->Step11 Step12 12. Add Stop Solution Step11->Step12 End End: Read Absorbance at 450 nm Step12->End

Caption: Workflow for the in vitro colorimetric PARP-1 assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 7,8-Dimethoxy-1(2H)-phthalazinone and Olaparib in 100% DMSO.

    • Create a serial dilution series of the test compound and positive control in Assay Buffer. The final DMSO concentration in the well should be ≤1%.

    • Prepare the PARP-1 enzyme and activated DNA solution in Assay Buffer.

    • Prepare the Biotinylated NAD⁺ solution in Assay Buffer.

    • Dilute Strep-HRP in Wash Buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • To the wells of the histone-coated 96-well plate, add 50 µL of the serially diluted test compound, positive control, or vehicle control (Assay Buffer with DMSO).

    • Add 25 µL of the PARP-1 enzyme/activated DNA mixture to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the PARP reaction by adding 25 µL of the Biotinylated NAD⁺ solution to all wells.

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

    • Stop the reaction by washing the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of diluted Strep-HRP conjugate to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Stop the color development by adding 100 µL of Stop Solution to each well.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the background absorbance (wells with no enzyme) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

7,8-Dimethoxy-1(2H)-phthalazinone, CAS 4821-89-0, is a member of the pharmacologically significant phthalazinone family. While specific experimental data on its physicochemical properties are sparse, its chemical structure strongly suggests its potential as a valuable intermediate in the synthesis of novel drug candidates, particularly in the realm of oncology as a potential PARP inhibitor. The methodologies for its synthesis and biological evaluation are well-established within the broader context of phthalazinone chemistry. Further characterization of this specific molecule is warranted and could unveil new opportunities in drug discovery and development.

References

  • BenchChem. (2025). Spectroscopic properties of Phthalazone (NMR, IR, Mass Spec).
  • ChemScene. (n.d.). 4821-89-0 | 7,8-Dimethoxy-1,2-dihydrophthalazin-1-one.
  • Li, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 665-674.
  • Aurum Pharmatech. (n.d.). Buy this compound | 4821-89-0.
  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
  • ChemicalBook. (n.d.). 1(2H)-Phthalazinone(119-39-1) 1H NMR spectrum.
  • ChemBK. (2024, April 9). Phthalazone, 1(2H)-.
  • PubChem. (n.d.). 1(2H)-Phthalazinone.
  • El-Sayed, M. A.-M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
  • ChemBK. (2024, April 9). Phthalazone.
  • Thermo Scientific Chemicals. (n.d.). 1(2H)-Phthalazinone, 98+%.
  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives.
  • Ali, T. E. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12192.
  • Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482.
  • SpectraBase. (n.d.). 4-(hydroxymethyl)-7-methoxy-1(2H)-phthalazinone.
  • El-Gohary, N. S., & Shaaban, M. I. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478.
  • BenchChem. (n.d.). Phthalazone | 119-39-1.
  • CAS Common Chemistry. (n.d.). 1(2H)-Phthalazinone.
  • DergiPark. (2012). Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone)n.Cl2] (M = Co, Cu and Mn; n = 1, 2) Complexes. SDU Journal of Science (E-Journal), 7(1), 1-8.
  • Al-Suwaidan, I. A., et al. (2022).
  • El-Gendy, M. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research, 10(5), 88-99.
  • RACO. (2009).
  • Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
  • MDPI. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(15), 4991.

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Methodological & Application

Synthesis of 7,8-dimethoxyphthalazin-1(2H)-one from 3-hydroxyacetophenone: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phthalazinone derivatives are a class of N-heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, and cardiovascular effects. The 7,8-dimethoxyphthalazin-1(2H)-one scaffold, in particular, is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. This application note provides a detailed, multi-step protocol for the synthesis of this compound, starting from the readily available precursor, 3-hydroxyacetophenone. The proposed synthetic route is designed to be robust and reproducible, with explanations for the choice of reagents and reaction conditions to guide researchers in their synthetic endeavors.

Overall Synthetic Strategy

The synthesis of this compound from 3-hydroxyacetophenone is a multi-step process that involves the sequential modification of the starting material to introduce the necessary functional groups for the final cyclization. The overall workflow can be summarized as follows:

Synthetic Workflow start 3-Hydroxyacetophenone step1 Step 1: Regioselective Hydroxylation start->step1 intermediate1 3,4-Dihydroxyacetophenone step1->intermediate1 step2 Step 2: Methylation intermediate1->step2 intermediate2 3,4-Dimethoxyacetophenone step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 intermediate3 2-Acetyl-3,4-dimethoxybenzoic Acid step3->intermediate3 step4 Step 4: Cyclocondensation intermediate3->step4 final_product This compound step4->final_product

Caption: Overall synthetic workflow from 3-hydroxyacetophenone to this compound.

Experimental Protocols

Part 1: Synthesis of 3,4-Dihydroxyacetophenone (Intermediate 1)

Principle:

The regioselective introduction of a hydroxyl group at the 4-position of 3-hydroxyacetophenone is a critical first step. The Elbs persulfate oxidation is a suitable method for the para-hydroxylation of phenols.[1][2] This reaction involves the oxidation of the phenolate ion with potassium persulfate in an alkaline solution, followed by hydrolysis of the resulting sulfate ester.

Elbs_Persulfate_Oxidation reactant 3-Hydroxyacetophenone C₈H₈O₂ reagents 1. K₂S₂O₈, NaOH (aq) 2. H₂SO₄ (aq) reactant->reagents Oxidation product 3,4-Dihydroxyacetophenone C₈H₈O₃ reagents->product Hydrolysis Methylation reactant 3,4-Dihydroxyacetophenone C₈H₈O₃ reagents CH₃I, K₂CO₃ Acetone reactant->reagents Williamson Ether Synthesis product 3,4-Dimethoxyacetophenone C₁₀H₁₂O₃ reagents->product

Caption: Reaction scheme for the methylation of 3,4-dihydroxyacetophenone.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,4-Dihydroxyacetophenone152.1515.2 g0.1
Methyl Iodide141.9442.6 g (18.7 mL)0.3
Potassium Carbonate138.2141.5 g0.3
Acetone-300 mL-
Dichloromethane-150 mL-
Deionized Water-200 mL-

Protocol:

  • To a 500 mL round-bottom flask, add 3,4-dihydroxyacetophenone (15.2 g, 0.1 mol), potassium carbonate (41.5 g, 0.3 mol), and 300 mL of acetone.

  • Stir the suspension vigorously and add methyl iodide (18.7 mL, 0.3 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,4-dimethoxyacetophenone as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Part 3: Synthesis of 2-Acetyl-3,4-dimethoxybenzoic Acid (Intermediate 3)

Principle:

The acetyl group of 3,4-dimethoxyacetophenone is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate under basic conditions. The reaction proceeds via a manganese dioxide intermediate, which is then reductively removed.

Oxidation reactant 3,4-Dimethoxyacetophenone C₁₀H₁₂O₃ reagents 1. KMnO₄, NaOH (aq) 2. NaHSO₃, HCl (aq) reactant->reagents Oxidation product 2-Acetyl-3,4-dimethoxybenzoic Acid C₁₁H₁₂O₅ reagents->product Workup

Caption: Reaction scheme for the oxidation of 3,4-dimethoxyacetophenone.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,4-Dimethoxyacetophenone180.2018.0 g0.1
Potassium Permanganate158.0347.4 g0.3
Sodium Hydroxide40.004.0 g0.1
Sodium Bisulfite-As needed-
Hydrochloric Acid (conc.)-As needed-
Deionized Water-600 mL-

Protocol:

  • In a 1 L beaker, dissolve 3,4-dimethoxyacetophenone (18.0 g, 0.1 mol) in 300 mL of water containing sodium hydroxide (4.0 g, 0.1 mol).

  • Heat the solution to 80 °C with stirring.

  • In a separate beaker, prepare a solution of potassium permanganate (47.4 g, 0.3 mol) in 300 mL of warm water.

  • Add the potassium permanganate solution portion-wise to the acetophenone solution over 1 hour, maintaining the temperature at 80-90 °C. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

  • After the addition is complete, continue heating and stirring for an additional 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

  • To the filtrate, add sodium bisulfite solution until the purple color disappears completely.

  • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • A white precipitate of 2-acetyl-3,4-dimethoxybenzoic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Part 4: Synthesis of this compound (Final Product)

Principle:

The final step is the cyclocondensation of the keto-acid intermediate with hydrazine hydrate. [3]The reaction involves the formation of a hydrazone followed by an intramolecular cyclization and dehydration to form the stable phthalazinone ring system.

Cyclocondensation reactant 2-Acetyl-3,4-dimethoxybenzoic Acid C₁₁H₁₂O₅ reagents Hydrazine Hydrate Ethanol reactant->reagents Cyclization product This compound C₁₀H₁₀N₂O₃ reagents->product

Caption: Reaction scheme for the cyclocondensation to form this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Acetyl-3,4-dimethoxybenzoic Acid224.2122.4 g0.1
Hydrazine Hydrate (80%)50.067.5 mL~0.12
Ethanol (95%)-250 mL-
Deionized Water-100 mL-

Protocol:

  • In a 500 mL round-bottom flask, suspend 2-acetyl-3,4-dimethoxybenzoic acid (22.4 g, 0.1 mol) in 250 mL of 95% ethanol.

  • Add hydrazine hydrate (7.5 mL, ~0.12 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The solid should gradually dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent to approximately 50 mL under reduced pressure.

  • Add 100 mL of cold water to the concentrated solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be recrystallized from an ethanol/water mixture for higher purity.

Characterization of this compound

Physical Properties:

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₃
Molar Mass 206.20 g/mol
Appearance Off-white to pale yellow solid
CAS Number 4821-89-0

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.5 (s, 1H, NH), ~8.0-8.2 (d, 1H, Ar-H), ~7.2-7.4 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~160 (C=O), ~150-155 (Ar-C-O), ~140-145 (Ar-C), ~120-130 (Ar-C), ~110-120 (Ar-CH), ~56 (OCH₃).

  • IR (KBr, cm⁻¹): ~3200-3000 (N-H stretching), ~1660 (C=O stretching, amide), ~1600, 1500 (C=C aromatic stretching), ~1250, 1050 (C-O stretching).

  • Mass Spectrometry (EI): m/z (%) = 206 (M⁺), and other fragmentation patterns consistent with the structure.

References

  • Elbs, K. J. Prakt. Chem.1893, 48, 179.
  • Sethna, S. M. Chem. Rev.1951, 49 (1), 91–101.
  • Behrman, E. J. Org. React.1988, 35, 421-511.
  • Khatib, S.; Nerya, O.; Musa, R.; Shmuel, M.; Tamir, S.; Vaya, J. Bioorg. Med. Chem.2005, 13, 433-441.
  • Mennen, S. M., et al. Org. Process Res. Dev.2015, 19 (7), 884–891.
  • Singh, S.; Kumar, N. J. Pharm. Res. Int.2019, 27 (6), 1-15.
  • Dakin, H. D. Am. Chem. J.1909, 42, 477-498.
  • El-Gendy, M. A., et al. Phthalazinone. IntechOpen, 2018.
  • Emam, S. M., et al. BMC Chem.2023, 17 (1), 1-20.
  • Jennings, A. L., Jr.; Boggs, J. E. J. Org. Chem.1964, 29 (7), 2065–2067.

Sources

protocol for N-alkylation of 7,8-dimethoxyphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: N-Alkylation of 7,8-dimethoxyphthalazin-1(2H)-one: Strategies and Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Phthalazinones

Phthalazinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include anticonvulsant, cardiotonic, antitumor, and anti-inflammatory properties.[1][2] The functionalization of the phthalazinone core is a key strategy for the discovery of novel therapeutic agents. Specifically, N-alkylation at the 2-position of the phthalazin-1(2H)-one scaffold is a critical modification that allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The substrate, this compound, features a lactam moiety which exists in a dynamic lactam-lactim tautomeric equilibrium. This presents a key regioselectivity challenge during alkylation, as the reaction can potentially occur at the nitrogen atom (N-alkylation) to yield the desired product, or at the oxygen atom (O-alkylation) to form an undesired 1-alkoxyphthalazine isomer.[3][4] The choice of reaction conditions—particularly the base, solvent, and alkylating agent—is paramount in directing the reaction towards the desired N-substituted product.[4][5]

This guide provides two robust and field-proven protocols for the N-alkylation of this compound: a classical SN2 reaction using an alkyl halide and a strong base, and the versatile Mitsunobu reaction for coupling with alcohols under milder, neutral conditions.

Part 1: Classical SN2 N-Alkylation Protocol

This method is the most direct approach for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl) using corresponding alkyl halides. The mechanism involves the deprotonation of the lactam nitrogen by a suitable base to form a nucleophilic amide anion, which then displaces the halide from the alkylating agent.

Mechanistic Rationale

The selection of a strong, non-nucleophilic base and a polar aprotic solvent is critical for success.

  • Base: Strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the phthalazinone nitrogen (pKa ≈ 18-20).[5][6] This generates the highly nucleophilic N-anion.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[5] They effectively solvate the cation of the base (e.g., Na⁺, K⁺) without forming hydrogen bonds with the nucleophile, thus enhancing its reactivity and favoring N-alkylation over O-alkylation.[5]

Experimental Workflow: SN2 Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF under N₂ add_base Add base (e.g., NaH) portion-wise at 0 °C and stir start->add_base Inert atmosphere add_alkyl_halide Add alkyl halide dropwise at 0 °C add_base->add_alkyl_halide Formation of anion warm_rt Allow to warm to room temperature and stir until completion (TLC monitoring) add_alkyl_halide->warm_rt quench Quench reaction with H₂O or saturated NH₄Cl warm_rt->quench Reaction complete extract Extract with ethyl acetate quench->extract purify Dry, concentrate, and purify via column chromatography extract->purify end Characterize final product purify->end

Caption: Workflow for SN2 N-alkylation.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) via syringe and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise over 10 minutes.[7]

    • Expert Insight: NaH is a stronger base and often gives faster reactions and higher yields, but requires more careful handling. K₂CO₃ is a safer, milder alternative that may require heating to achieve full conversion.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the nucleophilic anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, carefully cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.[8][9]

Reagent Summary Table
ReagentMolar Eq.Purpose
This compound1.0Substrate
Sodium Hydride (NaH) or K₂CO₃1.2 - 2.0Base for deprotonation
Alkyl Halide (R-X)1.1Alkylating agent
Anhydrous DMF-Polar aprotic solvent
Saturated aq. NH₄Cl / H₂O-Quenching agent
Ethyl Acetate-Extraction solvent
Anhydrous Na₂SO₄-Drying agent

Part 2: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for the N-alkylation of phthalazinones, particularly when the alkylating partner is a primary or secondary alcohol.[10][11] This reaction proceeds under mild, neutral conditions and is known for its stereospecificity, causing an inversion of configuration at the alcohol's stereocenter.

Mechanistic Rationale

The reaction is a redox process where triphenylphosphine (PPh₃) is oxidized to triphenylphosphine oxide (TPPO), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is reduced.[10][12]

  • PPh₃ and DIAD react to form a phosphonium betaine intermediate.

  • The acidic N-H of the phthalazinone protonates the betaine.

  • The resulting phthalazinone anion attacks the activated alcohol (alkoxyphosphonium salt) in an SN2 fashion to form the desired N-alkylated product.

Experimental Workflow: Mitsunobu Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve phthalazinone, alcohol, and PPh₃ in anhydrous THF under N₂ cool Cool solution to 0 °C start->cool add_diad Add DIAD or DEAD dropwise over 30-60 min cool->add_diad Maintain low temp warm_rt Allow to warm to room temperature and stir for 4-24 hours (TLC monitoring) add_diad->warm_rt Exothermic reaction concentrate Concentrate reaction mixture under reduced pressure warm_rt->concentrate Reaction complete purify Purify directly via column chromatography to remove TPPO and other byproducts concentrate->purify end Characterize final product purify->end

Caption: Workflow for Mitsunobu N-alkylation.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).[12]

  • Dissolution: Add anhydrous Tetrahydrofuran (THF) (approx. 0.1 M) and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over a period of 30-60 minutes. A color change (typically to yellow/orange) and the formation of a precipitate (triphenylphosphine oxide) may be observed.

    • Expert Insight & Safety: The order of addition is crucial.[12] DIAD/DEAD should always be added last to the mixture of the other components. Azodicarboxylates are hazardous and potentially explosive, especially upon heating; handle with care in a well-ventilated fume hood.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: The resulting residue contains the product and a significant amount of triphenylphosphine oxide (TPPO) and the reduced DIAD byproduct. Purify the crude material directly by flash column chromatography to isolate the N-alkylated phthalazinone.

Reagent Summary Table
ReagentMolar Eq.Purpose
This compound1.0Nucleophile
Alcohol (R-OH)1.2Alkylating partner
Triphenylphosphine (PPh₃)1.5Phosphine reagent (oxidized)
DIAD or DEAD1.5Azodicarboxylate (reduced)
Anhydrous THF-Aprotic solvent

References

  • El-Azm, F.S.M.A., Mahmoud, M.R., Hekal, M.H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chem Curr Res, 1:132. [Link]

  • Al-Salem, H.S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. [Link]

  • El-Azm, F.S.M.A., Mahmoud, M.R., Hekal, M.H. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal. [Link]

  • A. F. M. Fahmy, et al. (n.d.). Phthalazinone. TextBook. [Link]

  • Malinowski, Z. et al. (2014). Synthesis of N-(2-(Methylamino)ethyl) Derivatives of 2H-Phthalazin-1-ones. Synthetic Communications, 44(24), 3559-3571. [Link]

  • Chen, C-T., et al. (2012). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 17(11), 13563-13577. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]

  • Deeb, O., et al. (1990). Ring-Rearrangement During the Mitsunobu Alkylation of Phthalazinones and Indazolols. ChemInform. [Link]

  • Chun, T. G., et al. (2004). Synthesis of 4-Alkyl-1(2H)-phthalazinones and 4-Alkyl-2,3-benzoxazin-1-ones via Ring Cleavage of 3-Substituted N-Alkylated-3-hydroxyisoindolin-1-ones. Synthetic Communications, 34(7), 1301-1308. [Link]

  • ResearchGate. (n.d.). N-Alkylation of phthalazin-1(2H)-one (3). ResearchGate. [Link]

  • Sci-Hub. (n.d.). Synthesis of 4-Alkyl-1(2H)-phthalazinones and 4-Alkyl-2,3-benzoxazin-1-ones via Ring Cleavage of 3-Substituted N-Alkylated-3-hydroxyisoindolin-1-ones. Sci-Hub. [Link]

  • Request PDF. (n.d.). Ru(II)-Catalyzed C–H Hydroxyalkylation and Mitsunobu Cyclization of N-Aryl Phthalazinones. ResearchGate. [Link]

  • El-Rayes, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Egyptian National Cancer Institute. [Link]

  • Taylor & Francis Online. (2004). Synthesis of 4-Alkyl-1(2H)-phthalazinones and 4-Alkyl-2,3-benzoxazin-1-ones via Ring Cleavage of 3-Substituted N-Alkylated-3-hydroxyisoindolin-1-ones. Taylor & Francis Online. [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]

  • PubMed Central. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]

  • Brondani, D. J., et al. (2007). A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives. Tetrahedron Letters. [Link]

  • Chen, Z., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A. [Link]

  • Sugiyama, Y., et al. (2022). Lactam Strategy Using Amide-Selective Nucleophilic Addition for Quick Access to Complex Amines: Unified Total Synthesis of Stemoamide-Type Alkaloids. The Journal of Organic Chemistry. [Link]

  • Thieme. (n.d.). Product Class 10: Phthalazines. Thieme. [Link]

  • PubMed Central. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. PubMed Central. [Link]

  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]

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Application Note: A Guide to the Characterization of Putative Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Featuring 7,8-dimethoxyphthalazin-1(2H)-one as a Model Compound for In Vitro Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing the 3',5'-cyclic phosphate moiety of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), converting them into their inactive 5'-monophosphate forms.[1][2] This enzymatic action plays a critical role in modulating a vast array of physiological processes, including cardiac function, vascular resistance, inflammation, and neuroplasticity.[1] The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), which differ in their substrate specificity, tissue distribution, and regulatory properties.[3] For instance, PDE4, PDE7, and PDE8 are specific for cAMP, while PDE5, PDE6, and PDE9 are cGMP-specific.[3][4]

The central role of PDEs in signal transduction has established them as prominent therapeutic targets for a wide range of diseases.[3][5] The development of selective PDE inhibitors has led to successful drugs for conditions such as erectile dysfunction (PDE5 inhibitors), chronic obstructive pulmonary disease (COPD; PDE4 inhibitors), and acute heart failure (PDE3 inhibitors).[5] Consequently, the identification and characterization of novel PDE inhibitors remain a significant focus in drug discovery.

This guide provides a comprehensive framework for the in vitro characterization of novel or putative PDE inhibitors, using this compound as a representative model compound. We will detail the underlying principles of PDE inhibition, compare common assay technologies, and provide step-by-step protocols for robust and reproducible screening.

The Principle of Phosphodiesterase Inhibition

The fundamental mechanism of PDE action involves the cleavage of a phosphodiester bond in cAMP or cGMP. By inhibiting this action, a compound allows for the accumulation of these cyclic nucleotides within the cell. This buildup enhances the downstream signaling of pathways mediated by protein kinase A (PKA) and protein kinase G (PKG), leading to various physiological responses such as smooth muscle relaxation.[1][5] The therapeutic efficacy of a PDE inhibitor is determined by its potency (how strongly it inhibits the enzyme) and its selectivity (which PDE family it targets).[6]

Signaling Pathway of PDE5 Action and Inhibition

The following diagram illustrates the canonical cGMP signaling pathway and the intervention point for a PDE5 inhibitor.

PDE5_Pathway cluster_cytosol Cytosol sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP (Active Second Messenger) GTP->cGMP Catalyzes Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Ca_Reduction Reduction in Intracellular Ca2+ PKG->Ca_Reduction Phosphorylates Targets Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation Leads to Five_GMP 5'-GMP (Inactive) PDE5->Five_GMP Hydrolyzes Inhibitor This compound (Putative Inhibitor) Inhibitor->PDE5 Inhibits NO Nitric Oxide (NO) NO->sGC Activates

Caption: PDE5 signaling cascade and point of inhibition.

Selecting the Appropriate Assay Platform

A variety of assay technologies are available to measure PDE activity, each with distinct advantages and limitations. The choice of platform often depends on factors such as throughput requirements, availability of radioactivity, and the specific research question. Modern assays are typically homogeneous, meaning they are "mix-and-read" procedures without cumbersome wash steps.[7][8]

Assay Technology Principle Advantages Disadvantages Key References
IMAP™ Fluorescence Polarization (FP) Non-radioactive. PDE converts a fluorescently labeled cyclic nucleotide (low FP) to a monophosphate, which binds to large nanoparticles, causing a rotational slowdown and an increase in FP signal.[9][10]Homogeneous, non-radioactive, high-throughput, sensitive, and applicable to any PDE.[8]Requires a plate reader with FP capabilities; potential for compound interference with fluorescence.[9][10][11]
Scintillation Proximity Assay (SPA) Radioactive. [3H]-labeled cAMP/cGMP is hydrolyzed to [3H]-AMP/GMP, which binds to scintillant-coated beads, bringing the radioisotope in close proximity to generate a light signal.[12][13]Highly sensitive and robust; well-established methodology.[14][15]Requires radioactive materials and specialized disposal; lower throughput than FP or luminescence assays.[12][13][14]
Luminescence-Based Assays (e.g., PDE-Glo™) Non-radioactive. PDE reaction produces AMP/GMP. In subsequent steps, this product is converted to ATP, which is used by luciferase to generate a luminescent signal.[7][16]Extremely sensitive, homogeneous, non-radioactive, and robust against fluorescent compound interference.[7][16]Multi-step reagent addition can increase complexity and cost.[7][16]
Colorimetric Assays Non-radioactive. The hydrolysis of a substrate by PDE produces a substance with a distinct absorption maximum that can be measured with a spectrophotometer.[17]Simple, does not require specialized plate readers (only a spectrophotometer).Generally lower sensitivity and throughput compared to other methods.[2][17]

For its balance of high-throughput capability, sensitivity, and non-radioactive format, the IMAP™ Fluorescence Polarization (FP) assay is often the platform of choice for inhibitor screening and is detailed in the primary protocol below.

Protocol 1: IC50 Determination using IMAP™ Fluorescence Polarization (FP)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against a specific PDE enzyme.

Workflow Overview

IMAP_Workflow start Start prep_reagents Prepare Reagents: 1. Assay Buffer 2. PDE Enzyme Dilution 3. Fluorescent Substrate 4. Compound Serial Dilution start->prep_reagents add_reagents Dispense Reagents into 384-well Plate: - Compound/Vehicle - PDE Enzyme prep_reagents->add_reagents pre_incubate Pre-incubate Plate (e.g., 15 min at RT) add_reagents->pre_incubate initiate_reaction Initiate Reaction: Add Fluorescent Substrate pre_incubate->initiate_reaction incubate_reaction Incubate for Reaction (e.g., 60 min at RT) initiate_reaction->incubate_reaction stop_reaction Stop Reaction: Add IMAP Binding Solution incubate_reaction->stop_reaction incubate_binding Incubate for Binding (e.g., 60 min at RT, protected from light) stop_reaction->incubate_binding read_plate Read Fluorescence Polarization (mP) on Plate Reader incubate_binding->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read_plate->analyze_data end End analyze_data->end

Sources

application of 7,8-dimethoxyphthalazin-1(2H)-one in anticancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Evaluation of 7,8-dimethoxyphthalazin-1(2H)-one in Anticancer Cell Line Studies

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of this compound. Leveraging the well-established precedent of the phthalazinone core in oncology, this guide outlines a logical, multi-phase experimental strategy, from initial cytotoxicity screening to mechanistic validation. The protocols herein are designed to be self-validating, providing a robust pathway to characterize the compound's efficacy and mechanism of action in relevant cancer cell line models.

Introduction: The Phthalazinone Scaffold and a Novel Candidate

The phthalazin-1(2H)-one core is a privileged structural motif in medicinal chemistry, recognized for its broad pharmacological activities.[1] Its prominence in oncology is exemplified by FDA-approved drugs like Olaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of cancers with deficiencies in DNA repair pathways.[2][3][4] Phthalazinone-based PARP inhibitors function by trapping PARP enzymes on single-strand DNA breaks.[4] This action is synthetically lethal to cancer cells harboring mutations in DNA repair genes, such as BRCA1/2, as the accumulation of unresolved DNA damage leads to cell death.[2][5]

This compound is a novel analogue of this class. While its specific biological activity is yet to be fully elucidated, its structural similarity to known PARP inhibitors provides a strong rationale for its investigation as a potential anticancer agent. This guide proposes a systematic approach to test the hypothesis that this compound exerts its anticancer effects through the induction of apoptosis, potentially via PARP inhibition.

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

The central hypothesis is that this compound acts as a PARP inhibitor. In cancer cells with competent Homologous Recombination Repair (HRR), PARP inhibition may have a modest effect. However, in HRR-deficient cells (e.g., BRCA-mutated), the inhibition of PARP-mediated single-strand break repair leads to the formation of lethal double-strand breaks during replication, triggering apoptosis.

cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient, e.g., BRCA-mutant) SSB Single-Strand Break (SSB) PARP_N PARP Repair SSB->PARP_N repaired by DSB_N Double-Strand Break (DSB) SSB->DSB_N replication leads to PARPi_N This compound (PARP Inhibitor) PARPi_N->PARP_N inhibits HRR_N Homologous Recombination Repair (HRR) DSB_N->HRR_N repaired by Survival_N Cell Survival HRR_N->Survival_N SSB_C Single-Strand Break (SSB) PARP_C PARP Repair SSB_C->PARP_C repair pathway DSB_C Double-Strand Break (DSB) SSB_C->DSB_C replication leads to PARPi_C This compound (PARP Inhibitor) PARPi_C->PARP_C inhibits HRR_C Defective HRR DSB_C->HRR_C cannot be repaired by Apoptosis_C Apoptosis (Cell Death) HRR_C->Apoptosis_C

Caption: Hypothesized synthetic lethality mechanism of this compound.

Phased Experimental Workflow

A structured, multi-phase approach is recommended to efficiently characterize the anticancer properties of this compound. This workflow ensures that each experimental stage logically informs the next, building a comprehensive profile of the compound's activity.

Phase1 Phase 1: Cytotoxicity Screening (Determine IC50) Phase2 Phase 2: Cell Death Mechanism (Apoptosis & Cell Cycle Analysis) Phase1->Phase2 IC50 informs concentration Phase3 Phase 3: Target Validation (PARP & Caspase Cleavage) Phase2->Phase3 Apoptosis confirmation warrants target analysis Outcome Comprehensive Anticancer Profile Phase3->Outcome

Caption: A three-phase workflow for evaluating the anticancer potential of the compound.

Detailed Application Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: The first step is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable measure of viable cells.[7] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies.

Recommended Cell Lines and Seeding Densities:

Cell LineCancer TypeRecommended Seeding Density (cells/well in 96-well plate)Notes
MCF-7 Breast (p53 wild-type)5,000 - 10,000Commonly used, sensitive to various compounds.[8]
A2780 Ovarian5,000 - 8,000Relevant for PARP inhibitor studies.[9]
NCI-H460 Lung7,000 - 12,000A standard line for broad screening.[10]
HT-29 Colon10,000 - 15,000Can exhibit resistance to some drugs.[11]
HCC1937 Breast (BRCA1 mutant)8,000 - 12,000Key for testing synthetic lethality hypothesis.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at the predetermined density in 100 µL of complete culture medium and incubate for 24 hours at 37°C with 5% CO2 to allow for attachment.[7]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and blank control (medium only) wells.[6]

  • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) at 37°C with 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7][13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 10 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: A decrease in cell viability may be due to apoptosis (programmed cell death) or necrosis. Distinguishing between these is crucial. This assay uses flow cytometry to identify apoptotic cells based on changes in the plasma membrane.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane, where it can be detected by fluorescently-labeled Annexin V.[15] In late apoptosis or necrosis, the membrane loses integrity, allowing the DNA-intercalating dye Propidium Iodide (PI) to enter and stain the nucleus.[15]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve ~70% confluency. Treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, carefully collect the culture medium, which contains detached apoptotic cells.[16] Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these cells with the collected medium. This step is critical to ensure the entire cell population is analyzed.[17]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Data Acquisition: Analyze the samples on a flow cytometer immediately, collecting at least 10,000 events per sample.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Causality: Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle, which can subsequently lead to apoptosis.[16] Flow cytometry with PI staining quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[18] A sub-G1 peak is also indicative of apoptotic cells with fragmented DNA.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.

  • Harvesting: Harvest both floating and adherent cells as described in Protocol 2 to ensure all cell populations are included.

  • Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Store at -20°C for at least 2 hours (or up to several weeks).[16]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[16] The RNase A is essential to prevent staining of double-stranded RNA.[18]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[16]

  • Data Acquisition: Analyze the samples on a flow cytometer. View the DNA staining on a linear scale.[19]

  • Data Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. Quantify the percentage of cells in the sub-G1 population.

Protocol 4: Western Blot Analysis of Apoptosis Markers

Causality: To validate the findings from flow cytometry and to probe the specific apoptotic pathway, Western blotting is used to detect key protein markers. The cleavage of PARP by caspases is a hallmark of apoptosis.[20] Specifically, caspase-3 cleaves the 116 kDa full-length PARP into an 89 kDa fragment, inactivating its DNA repair function and ensuring the apoptotic program completes.[20][21] Detecting this 89 kDa fragment is a reliable indicator of apoptosis.[22] Similarly, detecting the cleaved, active form of caspase-3 provides direct evidence of the execution phase of apoptosis.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells in 6-well or 10 cm plates with this compound as previously described. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[23]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on a 10-12% polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest.

Target ProteinExpected Size(s)Function/SignificanceRecommended Dilution
Full-Length PARP ~116 kDaDNA repair enzyme1:1000
Cleaved PARP ~89 kDaHallmark of caspase-mediated apoptosis[21]1:1000
Full-Length Caspase-3 ~32 kDaInactive pro-enzyme1:1000
Cleaved Caspase-3 ~17/19 kDaActive executioner caspase1:500 - 1:1000
β-Actin or GAPDH ~42/37 kDaLoading control1:2000 - 1:5000
  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.[23]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of the 89 kDa PARP fragment and/or 17/19 kDa caspase-3 fragments in treated samples indicates the induction of apoptosis.[22]

Data Interpretation and Validation

A multi-assay approach provides a self-validating system. The results from each protocol should correlate to build a cohesive narrative of the compound's effect.

Start MTT Assay Shows Decreased Viability? CheckApoptosis Annexin V/PI Shows Increased Apoptosis? Start->CheckApoptosis Yes ReEvaluate Consider Other Mechanisms (e.g., Necrosis, Senescence) Start->ReEvaluate No CheckCycle Cell Cycle Analysis Shows Sub-G1 Peak or Arrest? CheckApoptosis->CheckCycle Yes CheckApoptosis->ReEvaluate No (Inconsistent data) CheckPARP Western Blot Shows Cleaved PARP/Caspase-3? CheckCycle->CheckPARP Yes CheckCycle->ReEvaluate No (Inconsistent data) Conclusion Strong Evidence for Apoptotic Mechanism CheckPARP->Conclusion Yes CheckPARP->ReEvaluate No (Inconsistent data)

Caption: Logical flow for data interpretation and cross-validation of results.

Summary of Expected Quantitative Data:

AssayParameter MeasuredData OutputTypical Representation
MTT Assay Metabolic activityAbsorbance% Viability vs. Concentration (IC50 curve)[14]
Annexin V/PI PS externalization, membrane integrity% of cells in each quadrantBar graph showing % of early/late apoptotic cells
Cell Cycle DNA content% of cells in G0/G1, S, G2/M, Sub-G1Histogram and bar graph of cell cycle distribution
Western Blot Protein levelsBand intensityImage of blot with densitometry analysis

Conclusion and Future Directions

Following this comprehensive guide will enable a thorough in vitro characterization of this compound. If the data supports the hypothesis—demonstrating dose-dependent cytotoxicity, induction of apoptosis via caspase-3 activation, PARP cleavage, and cell cycle arrest—it would provide a strong foundation for its further development.

Next steps would include:

  • Confirming Synthetic Lethality: Testing the compound in a panel of cell lines with and without known DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type) to confirm the PARP inhibition hypothesis.[3]

  • In-depth Mechanistic Studies: Investigating effects on other key signaling pathways involved in cell survival and proliferation (e.g., PI3K/Akt).

  • In Vivo Efficacy: Progressing to preclinical animal models of cancer to evaluate the compound's therapeutic efficacy, pharmacokinetics, and safety profile.

References

  • Benchchem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
  • Benchchem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • Benchchem. (2025). Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds.
  • Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Benchchem. (2025).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Thermo Fisher Scientific. Click-iT EdU Protocol for Flow Cytometry.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • YouTube. (2020). Apoptosis assays: western blots.
  • NCBI Bookshelf. (2013). Cell Viability Assays.
  • Abcam. Induction of apoptosis in cells.
  • Ma, F. F. (2024). Guideline for anticancer assays in cells.
  • Abcam. Apoptosis western blot guide.
  • PMC.
  • ResearchGate. (2014). For adherent cell lines which apoptosis assay is the best to use?
  • Cell Cycle Analysis. (n.d.).
  • Abcam. Apoptosis Western Blot Cocktail (pro/p17-caspase-3, cleaved PARP1, muscle actin) (AB136812).
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis.
  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. (n.d.).
  • Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central.
  • Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed.
  • Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodul
  • Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
  • Pharmacy Times. (2021).
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC.
  • Cure Today. (2016).
  • N
  • Sandeep, G., & Pandey, B. N. (2005).

Sources

Application Notes and Protocols for High-Throughput Screening of Phthalazinone Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Privileged Scaffolds and High-Throughput Technologies

In the landscape of modern drug discovery, the efficient identification of novel bioactive molecules is paramount. High-throughput screening (HTS) serves as a cornerstone of this endeavor, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2] This guide focuses on the intersection of HTS and a particularly compelling class of heterocyclic compounds: phthalazinones. The phthalazin-1(2H)-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds.[3][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and cardiovascular effects.[4] Notably, the phthalazinone moiety is a key structural feature in approved drugs like the PARP inhibitor Olaparib, underscoring its clinical significance.[5][6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute HTS campaigns utilizing phthalazinone-based libraries. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and offer insights into data analysis and hit validation, thereby furnishing a self-validating system for the discovery of novel therapeutic agents.

Section 1: The Phthalazinone Scaffold - A Versatile Tool in Medicinal Chemistry

The phthalazinone nucleus, a fused bicyclic heteroaromatic system, offers a unique combination of structural rigidity and synthetic tractability.[7] Its chemical nature allows for facile derivatization at multiple positions, enabling the creation of diverse chemical libraries with a wide range of physicochemical properties.[8] This synthetic accessibility is a key advantage for generating the large and varied compound collections necessary for successful HTS campaigns.[2]

Phthalazinone derivatives have been shown to interact with a variety of biological targets.[3][4] Prominent examples include their potent inhibition of Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, both of which are critical targets in oncology.[9][10][11] The ability of the phthalazinone scaffold to be tailored to interact with diverse enzyme active sites and protein-protein interfaces makes it an invaluable starting point for drug discovery programs across multiple therapeutic areas.[12][13]

Section 2: Designing a Robust HTS Assay for Phthalazinone Library Screening

The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay.[14][15] The choice of assay format is dictated by the biological question being addressed and the nature of the target.

Foundational Principles of Assay Development

A well-designed HTS assay should exhibit the following characteristics:

  • High Signal-to-Background Ratio: A clear distinction between a positive and negative result is crucial for accurate hit identification.

  • Low Coefficient of Variation (%CV): This indicates high reproducibility and precision of the assay.

  • Compatibility with Automation: The assay must be amenable to the liquid handling and detection instrumentation used in HTS.[16][17][18]

  • Minimal Interference from Library Compounds: The assay should be designed to minimize false positives and false negatives arising from the chemical properties of the screened compounds.

Example Assay: A PARP1 Inhibition Homogeneous Assay

To illustrate the principles of assay development, we will outline a common HTS-compatible assay for identifying inhibitors of PARP1, a frequent target for phthalazinone-based compounds.[6][19] This is a homogeneous (no-wash) assay that measures the consumption of NAD+, a co-substrate of PARP1, using a bioluminescent detection method.

Protocol 1: High-Throughput Screening for PARP1 Inhibitors

This protocol is designed for a 384-well microplate format and is amenable to full automation.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, and 0.01% (v/v) Triton X-100.

  • PARP1 Enzyme Solution: Dilute recombinant human PARP1 enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically during assay development.

  • Activated DNA Solution: Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) in assay buffer.

  • NAD+ Solution: Prepare a solution of β-NAD+ in assay buffer.

  • Detection Reagent: Utilize a commercially available NAD+ detection kit (e.g., NAD/NADH-Glo™ Assay, Promega) and prepare the reagent according to the manufacturer's instructions.

  • Phthalazinone Library: Prepare stock solutions of the phthalazinone library compounds in 100% DMSO. From these, create intermediate dilution plates for screening.

2. Assay Procedure (Automated Workflow):

  • Compound Dispensing: Using an acoustic liquid handler or a pintool, dispense a small volume (e.g., 50 nL) of the phthalazinone library compounds and controls (positive and negative) into the wells of a 384-well assay plate.

  • Enzyme and DNA Addition: Add a solution containing both PARP1 enzyme and activated DNA to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the NAD+ solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).

  • Signal Detection: Add the NAD+ detection reagent to all wells.

  • Final Incubation: Incubate the plate as per the detection reagent manufacturer's instructions to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

3. Controls:

  • Negative Control (0% Inhibition): Wells containing all assay components and DMSO vehicle.

  • Positive Control (100% Inhibition): Wells containing all assay components and a known potent PARP1 inhibitor (e.g., Olaparib).

Section 3: Data Analysis and Hit Identification

Raw data from an HTS campaign requires careful processing and statistical analysis to confidently identify "hits."[20][21]

Data Normalization and Quality Control

The first step in data analysis is to normalize the raw data to account for plate-to-plate and well-to-well variability.[22] A common method is to calculate the percent inhibition for each compound:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

Assay quality is typically assessed using the Z'-factor, which provides a measure of the statistical separation between the positive and negative controls.[23] A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay.

Hit Selection Criteria

A "hit" is a compound that produces a statistically significant and reproducible effect in the primary screen. The hit selection criteria should be defined prior to the screen and may include:

  • Potency: A predefined threshold for percent inhibition (e.g., >50%).

  • Reproducibility: Consistent activity across replicate screens.

  • Lack of Promiscuity: The compound should not be a frequent hitter in other HTS campaigns.[24]

Visualizing the HTS Workflow

The following diagram illustrates the key stages of a typical HTS campaign.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Data Analysis cluster_3 Hit Confirmation & Follow-up Assay_Dev Assay Development Assay_Val Assay Validation (Z' > 0.5) Assay_Dev->Assay_Val Compound_Plating Compound Library Plating Assay_Val->Compound_Plating HTS High-Throughput Screening Compound_Plating->HTS Data_Acquisition Data Acquisition HTS->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Hit_Selection Hit Selection Normalization->Hit_Selection Hit_Confirmation Hit Confirmation Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship Dose_Response->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Section 4: Hit Validation and Secondary Assays

Compounds identified as hits in the primary screen require further validation to eliminate false positives and to confirm their mechanism of action.[24][25]

Confirmation of Activity

The first step in hit validation is to re-test the putative hits in the primary assay to confirm their activity. This is typically done by generating a dose-response curve to determine the compound's potency (e.g., IC50 value).

Orthogonal Assays

To increase confidence in the hits, it is essential to test them in an orthogonal assay that utilizes a different detection technology or measures a different aspect of the target's biology. For PARP1 inhibitors, an example of an orthogonal assay would be a cell-based assay that measures the inhibition of PARP activity in cells.

Counter-Screens

Counter-screens are used to identify compounds that interfere with the assay technology rather than the biological target. For the example PARP1 assay, a counter-screen could be run in the absence of the PARP1 enzyme to identify compounds that inhibit the detection reagent.

Visualizing a Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by a phthalazinone-based kinase inhibitor.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression (e.g., Proliferation, Angiogenesis) Transcription_Factor->Gene_Expression Phthalazinone Phthalazinone Inhibitor Phthalazinone->Kinase1

Caption: A simplified kinase signaling pathway inhibited by a phthalazinone derivative.

Section 5: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for interpreting the results of an HTS campaign.

Table 1: Representative Data from a Primary Screen
Compound ID% Inhibition (Screen 1)% Inhibition (Screen 2)Hit Flag
PHT-00165.268.9Yes
PHT-00210.512.1No
PHT-00388.991.3Yes
PHT-00445.742.3No
Table 2: Dose-Response Data for Confirmed Hits
Compound IDIC50 (µM)Hill Slope
PHT-0012.51.1
PHT-0030.80.9

Conclusion: From Hits to Leads

High-throughput screening of phthalazinone libraries represents a powerful strategy for the identification of novel drug candidates. By combining the chemical versatility of the phthalazinone scaffold with the efficiency of HTS, researchers can rapidly explore vast chemical space and identify promising starting points for drug discovery programs. The protocols and guidelines presented in this document provide a robust framework for conducting successful HTS campaigns, from assay development to hit validation. The ultimate goal is the translation of these initial "hits" into viable "leads" that can be further optimized to produce the next generation of innovative medicines.

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Measuring the Antifungal Activity of Novel Phthalazinone Compounds: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2] This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.[3] Phthalazinone derivatives have emerged as a promising class of heterocyclic compounds, with preliminary studies indicating their potential as potent antifungal agents.[4][5][6][7][8] Some research suggests that phthalazinones may act synergistically with existing drugs like fluconazole, enhancing their efficacy against resistant strains of Candida albicans.[4][5]

This application note provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals to comprehensively evaluate the in vitro antifungal activity of novel phthalazinone compounds. The protocols outlined herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[1][9][10][11][12]

Understanding the Fungal Target: A Mechanistic Overview

A foundational principle in antifungal drug development is the exploitation of biochemical pathways unique to fungal cells, thereby minimizing toxicity to the host.[13] Many successful antifungal drugs target the synthesis or integrity of ergosterol, the primary sterol in fungal cell membranes, which is absent in mammalian cells.[13][14][15][16]

  • Azoles , for instance, inhibit the enzyme lanosterol 14α-demethylase, a critical step in the ergosterol biosynthesis pathway.[13][14][17]

  • Polyenes , like Amphotericin B, bind directly to ergosterol, creating pores in the cell membrane and leading to cell lysis.[14][17]

  • Echinocandins represent a newer class that targets the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, an enzyme not present in humans.[13][16][17]

While the precise mechanism of action for novel phthalazinone compounds is an active area of investigation, understanding these established antifungal targets provides a crucial framework for interpreting experimental results and designing further mechanistic studies.

Core Antifungal Susceptibility Testing: Protocols and Rationale

The cornerstone of evaluating a new compound's antifungal potential lies in determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These assays provide quantitative measures of a compound's ability to inhibit fungal growth and to kill the fungal organism, respectively.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antifungal agent.[1][3] It involves exposing a standardized inoculum of a fungal strain to serial dilutions of the test compound.[1]

Rationale: This method allows for the precise determination of the lowest concentration of a drug that prevents visible growth, providing a quantitative measure of its potency.[3][18][19] The use of standardized media, such as RPMI-1640, and controlled incubation conditions ensures inter-laboratory reproducibility.[1][18]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Phthalazinone Stock Solution (e.g., in DMSO) D Perform 2-fold Serial Dilutions of Phthalazinone in a 96-well Plate A->D B Prepare Fungal Inoculum (Standardized to 0.5-2.5 x 10^3 CFU/mL) E Add Fungal Inoculum to all Test Wells B->E C Prepare RPMI-1640 Medium C->D D->E F Include Growth and Sterility Controls E->F G Incubate at 35°C for 24-48 hours F->G H Read Results Visually or Spectrophotometrically (OD600) G->H I Determine MIC: Lowest concentration with significant growth inhibition H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Phthalazinone Stock Solution: Dissolve the novel phthalazinone compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed 1% to avoid any intrinsic inhibitory effects.[3]

  • Fungal Inoculum Preparation:

    • Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[18]

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the phthalazinone working solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a gradient of compound concentrations.

    • Column 11 will serve as the growth control (medium and inoculum only).

    • Column 12 will serve as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11. The final volume in these wells will be 200 µL.

    • Seal the plate or place it in a humidified chamber to prevent evaporation and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[18][19]

  • MIC Determination:

    • Visual Reading: The MIC is the lowest concentration of the phthalazinone compound that causes a complete or near-complete inhibition of visible growth as compared to the drug-free growth control.

    • Spectrophotometric Reading: For a more quantitative measure, the optical density (OD) of each well can be read at 600 nm using a microplate reader. The MIC is typically defined as the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the control, depending on the drug class and fungal species.[1][18]

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is a crucial secondary assay that determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[20] It is performed after the MIC has been determined.

Rationale: While the MIC indicates growth inhibition (fungistatic activity), the MFC provides information on the compound's ability to kill the fungus (fungicidal activity).[20] This distinction is clinically significant, as fungicidal agents are often preferred for treating infections in immunocompromised patients. The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum.[20][21]

MFC_Workflow cluster_subculture Subculturing cluster_incubation Incubation & Counting cluster_analysis Data Analysis A Perform MIC Assay as Previously Described B Take Aliquots (e.g., 20 µL) from Wells at and above the MIC A->B C Spot Plate onto Drug-Free Agar (e.g., SDA) B->C D Incubate Agar Plates at 35°C until Growth is Seen in the Growth Control Subculture C->D E Count the Number of Colony Forming Units (CFUs) D->E F Determine MFC: Lowest concentration with ≥99.9% killing E->F

Caption: Workflow for antifungal time-kill kinetics assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium, typically at a starting concentration of approximately 1-5 x 10^5 CFU/mL. [22]2. Drug Exposure: Add the phthalazinone compound to the fungal suspension at various concentrations, usually multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. [22]At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto drug-free agar to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the phthalazinone compound. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [23]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of novel phthalazinone compounds. By systematically determining the MIC, MFC, and time-kill kinetics, researchers can gain a comprehensive understanding of a compound's antifungal potential. Positive results from these assays can justify further investigation into the compound's mechanism of action, toxicity profile, and in vivo efficacy, paving the way for the development of the next generation of antifungal therapies.

References

  • Bio-Protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs | Research Starters. Retrieved from [Link]

  • Microbiology Info.com. (2022, August 10). Mode of Action of Antifungal Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Retrieved from [Link]

  • Mood, A. D., et al. (2017). Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans. PMC - PubMed Central. Retrieved from [Link]

  • eScholarship.org. (n.d.). Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans. Retrieved from [Link]

  • Anaya-Esparza, R. I. (2023). Understanding Anti-fungal Agents: A Closer Look at Their Mechanisms and Applications. J Antimicrob Agents 9(294). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. MIC = minimum.... Retrieved from [Link]

  • Prasad, R., Shah, A. H., & Rawal, M. K. (2016). Antifungals: Mechanism of Action and Drug Resistance.
  • National Institutes of Health (NIH). (n.d.). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PMC - PubMed Central. Retrieved from [Link]

  • [No Author]. (2025, August 7).
  • PubMed Central. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Retrieved from [Link]

  • IVAMI - Instituto Valenciano de Microbiología. (n.d.). Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. Retrieved from [Link]

  • [No Author]. (2025, November 14).
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  • ResearchGate. (n.d.). CLSI and EUCAST conditions for antifungal susceptibility testing. Retrieved from [Link]

  • MYCPD. (2014, May 24). CLSI vs. EUCAST. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. PMC. Retrieved from [Link]

  • Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [Link]

  • ASM Journals. (n.d.). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and Posaconazole against Clinically Relevant Fusarium Species. PMC - PubMed Central. Retrieved from [Link]

  • Oxford Academic. (2025, March 19). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods | JAC-Antimicrobial Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Retrieved from [Link]

  • ASM Journals. (2017, February 23). SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

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Application Note: A Multi-Faceted Approach to Evaluating the Neuroprotective Effects of Phthalazinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and stroke, represent a significant and growing global health challenge. A common thread among these debilitating conditions is the progressive loss of neuronal structure and function, often driven by complex pathological cascades involving oxidative stress, excitotoxicity, and apoptosis.[1][2] Phthalazinone derivatives have emerged as a promising class of compounds with potential neuroprotective properties.[3][4][[“]] This application note provides a comprehensive experimental framework for the preclinical evaluation of phthalazinones, guiding researchers through a logical sequence of in vitro assays to elucidate their neuroprotective mechanisms and therapeutic potential.

The proposed workflow is designed to be a self-validating system, progressing from broad cell viability screening to more specific mechanistic assays. This approach allows for a thorough characterization of a compound's bioactivity, ensuring that only the most promising candidates advance to more complex and resource-intensive models.

I. Foundational In Vitro Models of Neurodegeneration

The initial step in evaluating a novel phthalazinone compound is to assess its ability to protect neuronal cells from common, well-established insults that mimic key aspects of neurodegenerative pathologies.[6][7] Human neuroblastoma SH-SY5Y cells are a widely used and appropriate model for initial screening due to their neuronal characteristics and ease of culture.[8]

A. Oxidative Stress Model

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in various neurodegenerative diseases.[1][2][9]

Protocol 1: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the phthalazinone compound (e.g., 1 µM, 10 µM, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100 µM) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay.[8] Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

B. Excitotoxicity Model

Glutamate-induced excitotoxicity, caused by the overactivation of glutamate receptors, leads to excessive calcium influx and subsequent neuronal death, a key process in ischemic stroke and other neurodegenerative conditions.[10][11]

Protocol 2: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse brains.[12]

  • Seeding: Plate the neurons on poly-D-lysine coated plates.

  • Compound Treatment: After 7-10 days in vitro, pre-treat the neurons with the phthalazinone compound for 24 hours.

  • Induction of Excitotoxicity: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 5-30 minutes), followed by a washout and incubation in fresh medium.[13][14]

  • Assessment of Neuronal Viability: Quantify neuronal viability using the LDH cytotoxicity assay, which measures the release of lactate dehydrogenase from damaged cells.

II. Mechanistic Elucidation: Delving into the Pathways of Protection

Once a phthalazinone has demonstrated protective effects in the foundational models, the next crucial step is to investigate the underlying molecular mechanisms. This involves a suite of assays targeting key events in the apoptotic cascade and cellular stress responses.

A. Assessment of Apoptosis

Apoptosis, or programmed cell death, is a central process in neurodegeneration.[15] Key markers include the activation of caspases and the cleavage of substrates like PARP.[16][17]

Protocol 3: Western Blot Analysis of Apoptotic Markers

  • Cell Treatment and Lysis: Treat SH-SY5Y cells or primary neurons as described in Protocols 1 and 2. After treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins, including cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.[16][19] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection and Quantification: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify their intensity using densitometry software.

Table 1: Hypothetical Western Blot Data for Apoptosis Markers

TreatmentRelative Cleaved Caspase-3 Expression (Normalized to Control)Relative Cleaved PARP Expression (Normalized to Control)Bcl-2/Bax Ratio
Control1.01.01.0
H₂O₂ (100 µM)5.24.80.3
Phthalazinone (10 µM) + H₂O₂2.11.90.8
Phthalazinone (50 µM) + H₂O₂1.31.21.2
B. Evaluation of Mitochondrial Integrity

Mitochondrial dysfunction is a critical event in the apoptotic pathway, often characterized by a decrease in mitochondrial membrane potential (ΔΨm).[20][21]

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Cell Treatment: Treat cells in a 96-well plate as previously described.

  • Staining: Incubate the cells with a fluorescent cationic dye such as JC-10 or TMRE.[20][21][22] In healthy cells with high ΔΨm, JC-10 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, the dye remains in its monomeric form and fluoresces green.[20][21]

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence plate reader or flow cytometer. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

C. Quantification of Intracellular Reactive Oxygen Species (ROS)

To confirm the antioxidant properties of the phthalazinone, it is essential to directly measure its effect on intracellular ROS levels.

Protocol 5: Measurement of Intracellular ROS

  • Cell Treatment: Treat cells as described in the oxidative stress model.

  • Staining: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[23][24]

  • Fluorescence Analysis: Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence microscope, plate reader, or flow cytometry.[23][25]

III. In Vivo Validation: Bridging the Gap to Clinical Relevance

While in vitro models are invaluable for initial screening and mechanistic studies, in vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism.[6][7]

A. MPTP Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-characterized model of Parkinson's disease that recapitulates the selective loss of dopaminergic neurons in the substantia nigra.[26][27][28]

Protocol 6: MPTP-Induced Neurodegeneration in Mice

  • Animal Model: Use C57BL/6 mice, which are known to be susceptible to MPTP neurotoxicity.[28]

  • Compound Administration: Administer the phthalazinone compound (e.g., via oral gavage or intraperitoneal injection) for a specified period before and/or during MPTP treatment.

  • MPTP Administration: Induce neurodegeneration by administering MPTP according to an established protocol (e.g., subacute or chronic administration).[26][27]

  • Behavioral Assessment: Evaluate motor function using tests such as the rotarod and open field tests.

  • Neurochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC.

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.

IV. Visualizing the Pathways and Workflow

To provide a clear conceptual understanding of the experimental design and the underlying biological processes, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Neurodegeneration Models cluster_1 Phthalazinone Compound Treatment cluster_2 Mechanistic Assays cluster_3 In Vivo Validation oxidative_stress Oxidative Stress (H₂O₂) apoptosis Apoptosis Assessment (Western Blot) oxidative_stress->apoptosis mitochondria Mitochondrial Integrity (ΔΨm) oxidative_stress->mitochondria ros ROS Quantification (DCFH-DA) oxidative_stress->ros excitotoxicity Excitotoxicity (Glutamate) excitotoxicity->apoptosis excitotoxicity->mitochondria phthalazinone Phthalazinone Compound phthalazinone->apoptosis Inhibition phthalazinone->mitochondria Preservation phthalazinone->ros Reduction mptp_model MPTP Mouse Model apoptosis->mptp_model mitochondria->mptp_model ros->mptp_model

Figure 1: Experimental workflow for evaluating the neuroprotective effects of phthalazinones.

G cluster_0 Neurotoxic Insult cluster_1 Mitochondrial Dysfunction cluster_2 Apoptotic Cascade insult Oxidative Stress / Excitotoxicity mmp_loss Loss of ΔΨm insult->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis phthalazinone Phthalazinone phthalazinone->mmp_loss Inhibits phthalazinone->caspase_activation Inhibits

Figure 2: Simplified signaling pathway of apoptosis and potential intervention by phthalazinones.

Conclusion

This application note outlines a robust and comprehensive framework for the preclinical evaluation of phthalazinone compounds as potential neuroprotective agents. By employing a tiered approach that progresses from broad in vitro screening to detailed mechanistic studies and in vivo validation, researchers can efficiently identify and characterize promising drug candidates. The detailed protocols and rationale provided herein are intended to serve as a valuable resource for scientists in both academic and industrial settings who are dedicated to the discovery and development of novel therapies for neurodegenerative diseases.

References

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  • JPND Research. (n.d.). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. Retrieved from [Link]

  • BioWorld. (2025, April 2). Chinese scientists divulge new phthalazinone compounds with neuroprotective effects. Retrieved from [Link]

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  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • Bové, J., & Perier, C. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Neuroscience & Biobehavioral Reviews, 116, 227-238. [Link]

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  • Shimoji, M., et al. (2012). Parkin-Mediated Protection of Dopaminergic Neurons in a Chronic MPTP-Minipump Mouse Model of Parkinson Disease. Journal of Neuropathology & Experimental Neurology, 71(1), 54-66. [Link]

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  • Wang, Y., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience, 13, 1243. [Link]

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  • ION Biosciences. (n.d.). Mitochondrial membrane potential. Retrieved from [Link]

  • Paquet-Durand, F., & van Veen, T. (2020). In vitro Model Systems for Studies Into Retinal Neuroprotection. ResearchGate. [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • El-Sayed, M. A., et al. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Drug Development Research, 84(5), 1145-1163. [Link]

  • Creative Diagnostics. (n.d.). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Retrieved from [Link]

  • Consensus. (2020, November 3). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Network Pharmacology Analysis and Molecular Docking. Retrieved from [Link]

  • Wang, Y., et al. (2020). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Network Pharmacology Analysis and Molecular Docking. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,8-dimethoxyphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-dimethoxyphthalazin-1(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on enhancing yield and purity through a comprehensive understanding of the reaction mechanism, critical parameters, and potential pitfalls.

Overview of the Synthesis

The synthesis of this compound is primarily achieved through the cyclocondensation reaction of a 3,4-dimethoxy-substituted phthalic acid derivative with hydrazine. This reaction, while straightforward in principle, is sensitive to various factors that can impact the final yield and purity of the product. Understanding these nuances is key to a successful synthesis.

The most common precursor is 3,4-dimethoxyphthalic acid or its corresponding anhydride. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbons of the phthalic acid derivative, followed by intramolecular cyclization and dehydration to form the stable phthalazinone ring system.

Visualizing the Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3,4-Dimethoxyphthalic_Acid 3,4-Dimethoxyphthalic Acid or Anhydride Acyl_Hydrazide 2-Carboxy-3,4-dimethoxy- benzoylhydrazide 3,4-Dimethoxyphthalic_Acid->Acyl_Hydrazide Nucleophilic Acyl Substitution Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Acyl_Hydrazide Product 7,8-dimethoxyphthalazin- 1(2H)-one Acyl_Hydrazide->Product Intramolecular Cyclization & Dehydration

Caption: General reaction pathway for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in organic synthesis and can stem from several factors in this specific reaction.

  • Incomplete Reaction: The cyclization reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature plays a crucial role.

    • Solution: While various solvents can be used, acetic acid is often employed as it acts as both a solvent and a catalyst.[1] Refluxing in ethanol is another common condition.[2] It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

  • Purity of Starting Materials: Impurities in the 3,4-dimethoxyphthalic acid or hydrazine hydrate can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, recrystallize the 3,4-dimethoxyphthalic acid before use. Use fresh, high-quality hydrazine hydrate.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: One potential side reaction is the formation of a di-hydrazide if an excess of hydrazine is used without controlled conditions. Careful control of stoichiometry is important.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Conditions (Solvent, Temp, Time) Check_Purity->Review_Conditions Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Analyze_Crude Analyze Crude Product (TLC, NMR) Review_Conditions->Analyze_Crude Optimal Optimize Optimize Reaction Conditions Review_Conditions->Optimize Suboptimal Identify_Byproducts Identify Byproducts Analyze_Crude->Identify_Byproducts Byproducts Present End Improved Yield Analyze_Crude->End Clean Product Optimize->End Purify_SM->Optimize Identify_Byproducts->Optimize

Caption: A systematic approach to troubleshooting low reaction yields.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize their formation?

A2: The presence of multiple spots on a TLC plate indicates the formation of impurities or the presence of unreacted starting materials.

  • Unreacted Starting Material: A common "impurity" is simply unreacted 3,4-dimethoxyphthalic acid or its intermediate with hydrazine.

    • Solution: As mentioned, ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time or temperature accordingly.

  • Formation of Isomers: Depending on the starting material and reaction conditions, there is a possibility of forming isomeric phthalazinone derivatives, although this is less likely with a symmetrically substituted phthalic acid like 3,4-dimethoxyphthalic acid.

  • Over-alkylation/Side reactions with Hydrazine: If using substituted hydrazines, there is a possibility of N-alkylation at different positions. With hydrazine itself, the formation of di-hydrazide adducts is a possibility if the stoichiometry and reaction conditions are not well-controlled.

Minimizing Impurity Formation:

StrategyRationale
Controlled Addition of Hydrazine Adding hydrazine hydrate dropwise at a controlled temperature can help to minimize localized high concentrations and reduce the formation of side products.
Use of an Inert Atmosphere While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.
Stoichiometric Control Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting dicarboxylic acid, but avoid a large excess which can lead to purification challenges.

Q3: The purification of the final product is proving difficult. What is the best method for obtaining pure this compound?

A3: Purification is a critical step to obtain a high-purity final product.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[3]

    • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are often good choices for recrystallizing phthalazinone derivatives. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cooling in an ice bath can maximize the recovery of the purified product.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, can be used to separate the desired product from impurities.

Detailed Experimental Protocol

This protocol provides a general guideline for the synthesis of this compound. Researchers should adapt and optimize these conditions based on their specific laboratory setup and available resources.

Materials:

  • 3,4-Dimethoxyphthalic acid

  • Hydrazine hydrate (80% or higher)

  • Glacial Acetic Acid or Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxyphthalic acid (1 equivalent).

  • Solvent Addition: Add a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1-1.2 equivalents) to the reaction mixture with stirring. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for a period determined by reaction monitoring (typically 2-6 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1). The product should be more polar than the starting anhydride (if used) and will have a different Rf value than the starting acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The residue can then be triturated with water or a non-polar solvent to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[3]

Characterization Data

  • Molecular Formula: C₁₀H₁₀N₂O₃

  • Molecular Weight: 206.20 g/mol [4]

  • Appearance: Typically a white to off-white solid.

  • Melting Point: Literature values may vary, but a reported melting point is in the range of 230-235 °C. It is crucial to determine the melting point of the synthesized product and compare it with a reliable reference.

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.5 (s, 1H, NH), 7.8 (d, 1H), 7.2 (d, 1H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃). The exact chemical shifts and coupling constants should be determined and compared with literature data for confirmation of the structure.

    • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the carbonyl carbon (~160 ppm), aromatic carbons (some quaternary, some protonated), and the two methoxy carbons (~56 ppm).

Safety Precautions

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine deriv
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
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  • 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.).
  • homoveratric acid. (n.d.). Organic Syntheses Procedure.
  • Troubleshooting low yield during the chemical synthesis of Episappanol. (n.d.). Benchchem.
  • CN104072420B - The synthetic method of 7,8-dimethoxy-1,3-dihydro-2H-3-benzo-aza *-2-ketone and application thereof. (n.d.).
  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0297844). (n.d.). NP-MRD.
  • Preparation of phthalic acid. (n.d.). PrepChem.com.
  • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.).
  • Compound 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one. (n.d.). Chemdiv.
  • "side reaction pathways in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one". (n.d.). Benchchem.
  • Convenient Synthesis of 7,8-Dimethoxytetralin-2-one | Request PDF. (n.d.).
  • Buy this compound | 4821-89-0. (n.d.).
  • CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF. (n.d.).
  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
  • WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds. (n.d.).
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (n.d.). MDPI.
  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.).
  • Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing.
  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (2023). Chemical Review and Letters.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). NIH.
  • Improved Synthesis of Asthma Drug Candid
  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][3][5][6]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. (2012). PMC - PubMed Central.

  • Preparation of dimethyl phthalate plasticizer
  • (PDF) A Green One-Pot Protocol for Regioselective Synthesis of New Substituted 7,8-Dihydrocinnoline-5(6H)-ones. (n.d.).
  • Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. (n.d.). MDPI.
  • Regioselective synthesis of 7,8-dihydroimidazo [5,1-c][3][5][6]triazine-3, 6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. (n.d.). ResearchGate.

  • Synthesis of 7-arylimidazo[1,2-a]pyrazin-8(7H)-one derivatives. (n.d.).
  • Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. (n.d.).

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Technical Support Center: Troubleshooting Unexpected Side Products in Phthalazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phthalazinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Phthalazinone derivatives are renowned for their wide-ranging pharmacological activities, making their efficient and clean synthesis a critical endeavor.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice for the unexpected side products and synthetic challenges that can arise during your experiments. Here, we address specific issues in a practical question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section is dedicated to addressing the specific problems you might encounter at the bench. Each question represents a common challenge, followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction is complete, but I've isolated a significant amount of a byproduct that is much less polar than my desired phthalazinone. What could it be?

A1: You are likely observing the formation of a phthalide byproduct.

This is a common issue, particularly when starting from 2-acylbenzoic acids. These starting materials can exist in equilibrium with their cyclic tautomer, a 3-substituted phthalide (specifically, a 3-hydroxy-3-alkyl/aryl-isobenzofuran-1-one).[2][3]

Under certain conditions, particularly if the reaction temperature is not sufficiently high or if the hydrazine nucleophile is not reactive enough, the cyclic phthalide tautomer of the 2-acylbenzoic acid can be favored or may react sluggishly. If your workup or purification conditions are not optimized to separate this neutral, less polar species from your more polar, hydrogen-bond-donating phthalazinone, it can be isolated as a significant impurity.

  • TLC Analysis: The phthalide will typically have a higher Rf value (be less polar) than the phthalazinone due to the absence of the N-H bond for hydrogen bonding.

  • Spectroscopic Analysis: Compare the spectra of your isolated byproduct with the expected spectra for the phthalide and your target phthalazinone.

FeatureExpected PhthalazinonePhthalide Byproduct
¹H NMR - Broad singlet for N-H proton (often >10 ppm). - Aromatic protons.- No N-H proton signal. - Characteristic signal for the C3-substituent. - Aromatic protons.
¹³C NMR - Carbonyl carbon (C=O) of the lactam ring (~160-165 ppm).- Carbonyl carbon (C=O) of the lactone ring (~165-175 ppm). - Quaternary carbon at C3 (~90-105 ppm).
IR (cm⁻¹) - N-H stretch (~3100-3300). - C=O stretch (lactam) (~1650-1680).- No N-H stretch. - C=O stretch (lactone) (~1750-1770).
Mass Spec - Molecular ion peak corresponding to the desired product.- Molecular ion peak corresponding to the 2-acylbenzoic acid (isomer of the starting material).
  • Reaction Temperature: Ensure your reaction is heated sufficiently (reflux is common) to favor the reaction of the open-chain form of the 2-acylbenzoic acid with hydrazine.[4]

  • Reaction Time: Monitor the reaction by TLC to ensure full conversion of the starting material. Incomplete reactions are a primary cause of low yields and starting material contamination.[4]

  • Hydrazine Stoichiometry: Using a slight excess of hydrazine hydrate (1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.[4]

  • Purification: Utilize column chromatography with a gradient elution to effectively separate the less polar phthalide from the more polar phthalazinone.

Q2: I'm using a substituted hydrazine (e.g., methylhydrazine) and I'm seeing two distinct product spots on my TLC and two sets of peaks in my NMR. What is happening?

A2: You are likely forming a mixture of regioisomers.

When an unsymmetrical hydrazine reacts with a 2-acyl- or 2-formylbenzoic acid, it can attack from either of its two non-equivalent nitrogen atoms, leading to the formation of two different phthalazinone regioisomers.

The initial step of the reaction is the formation of a hydrazone intermediate. For an unsymmetrical hydrazine (R-NH-NH₂), the initial condensation can occur at either nitrogen. Subsequent cyclization then leads to the two possible regioisomeric products. The ratio of these isomers is influenced by steric and electronic factors of the substituent on the hydrazine and the reaction conditions.

  • Chromatographic Separation: The two regioisomers will likely have slightly different polarities and may be separable by careful column chromatography or HPLC.

  • NMR Spectroscopy: 2D NMR techniques are invaluable for definitively assigning the structures of the two isomers.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the N-substituent and the carbons of the phthalazinone core. For example, in the 2-substituted isomer, you would expect to see a correlation from the protons of the substituent to the carbonyl carbon (C1) and the carbon at the 8a position. In the 3-substituted isomer (which is generally not formed in significant amounts from 2-acylbenzoic acids but is theoretically possible), the correlation would be to different carbons in the ring system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for through-space correlations between the N-substituent and nearby protons on the phthalazinone aromatic ring.

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the isomeric ratio. Experiment with different solvents (e.g., ethanol, acetic acid, toluene) and temperatures to see if you can favor the formation of one isomer.

  • Catalysis: The use of acid or base catalysis can alter the regioselectivity. For instance, acid catalysis might favor protonation of the more basic nitrogen, directing the reaction through a specific pathway.

  • Purification: If the formation of a mixture is unavoidable, focus on developing a robust purification method. Preparative HPLC is often effective for separating regioisomers.[5]

Q3: My mass spectrum shows a peak that is roughly double the mass of my expected product. What is this high molecular weight species?

A3: You may have formed a bis-phthalazinone derivative.

This side product is particularly noted when synthesizing phthalazinones from 3,2-benzoxazin-4-ones, especially when using ethanol as a solvent.[1][3][6]

The reaction of a 3,2-benzoxazin-4-one with hydrazine proceeds through a ring-opening to form an intermediate acyl hydrazide. This intermediate can then cyclize to the desired phthalazinone. However, under certain conditions, this intermediate can react with another molecule of the benzoxazinone starting material before cyclization, leading to the formation of a dimeric species which then cyclizes to the bis-phthalazinone.

  • Mass Spectrometry: The most telling sign is a molecular ion peak at approximately twice the mass of the expected phthalazinone, minus the mass of a molecule of hydrazine.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will be significantly more complex than that of the simple phthalazinone, with multiple sets of aromatic and other signals.

  • Solubility: Bis-phthalazinones are often less soluble than their monomeric counterparts and may precipitate from the reaction mixture.

  • Solvent Choice: The solvent can have a profound effect on the reaction outcome. For the reaction of 3,2-benzoxazin-4-ones with hydrazine, switching from ethanol to pyridine has been reported to favor the formation of the monomeric phthalazinone.[3]

  • Order of Addition: Adding the benzoxazinone slowly to a solution of hydrazine may help to minimize the formation of the dimeric byproduct by keeping the concentration of the unreacted benzoxazinone low.

  • Stoichiometry: Ensure that a sufficient excess of hydrazine is used to favor the reaction with the initial ring-opened intermediate over its reaction with another molecule of the starting material.

Frequently Asked Questions (FAQs)

What are the most common starting materials for phthalazinone synthesis, and what are their pros and cons?
Starting MaterialProsCons
2-Acylbenzoic Acids - Readily available. - Direct route to 4-substituted phthalazinones.- Can exist in equilibrium with phthalide tautomers, leading to side products. - May require harsh conditions for synthesis (e.g., Friedel-Crafts).
2-Formylbenzoic Acid - Good for synthesizing 4-unsubstituted phthalazinones.- Can be prone to over-oxidation.
Phthalic Anhydride - Inexpensive and readily available. - Good for synthesizing phthalazin-1,4-diones.- Requires a subsequent step to introduce a substituent at the 4-position. - Can lead to the formation of N-aminophthalimide side products.
3,2-Benzoxazin-4-ones - Can be a high-yielding route.- Prone to the formation of bis-phthalazinone byproducts depending on the solvent.[1][3][6]
How can I distinguish between N-alkylation and O-alkylation if I am functionalizing my phthalazinone?

Phthalazinones exist in a lactam-lactim tautomeric equilibrium, presenting two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). Distinguishing between these two isomers is critical and can be achieved definitively using NMR spectroscopy.

  • ¹H-¹³C HMBC: This is one of the most powerful techniques. For an N-alkylated product, you will observe a correlation between the protons on the carbon attached to the nitrogen and the carbonyl carbon of the phthalazinone ring. For an O-alkylated product, this correlation will be absent. Instead, you would see correlations from the protons on the carbon attached to the oxygen to the C4 carbon of the phthalazinone ring.

  • ¹³C NMR Chemical Shifts: The chemical shift of the carbon attached to the heteroatom can be diagnostic. Carbons attached to nitrogen in N-alkylated products typically resonate further upfield compared to carbons attached to oxygen in O-alkylated products.

  • IR Spectroscopy: N-alkylation preserves the carbonyl group, so you will still see a C=O stretch in the IR spectrum (around 1650-1680 cm⁻¹). In contrast, O-alkylation results in the formation of a C=N bond within the ring and a C-O-R ether linkage, so the characteristic lactam C=O stretch will be absent.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.

G cluster_main Phthalazinone Synthesis from 2-Acylbenzoic Acid cluster_side Potential Side Reaction 2_Acylbenzoic_Acid 2-Acylbenzoic Acid Intermediate Hydrazone Intermediate 2_Acylbenzoic_Acid->Intermediate Condensation Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate Phthalazinone Desired Phthalazinone Intermediate->Phthalazinone Intramolecular Cyclization Phthalide Phthalide Tautomer 2_Acylbenzoic_Acid_Side 2-Acylbenzoic Acid 2_Acylbenzoic_Acid_Side->Phthalide Tautomerization

Caption: Main reaction and side reaction in phthalazinone synthesis.

G Start Low Yield or Impure Product Check_Conversion Check Reaction Conversion by TLC/LC-MS Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Complete Complete Reaction Check_Conversion->Complete Troubleshoot_Incomplete Increase Temperature/Time Adjust Hydrazine Stoichiometry Incomplete->Troubleshoot_Incomplete Analyze_Byproducts Analyze Byproducts by NMR, MS, IR Complete->Analyze_Byproducts Troubleshoot_Incomplete->Check_Conversion Identify_Phthalide Phthalide Detected? Analyze_Byproducts->Identify_Phthalide Optimize_Purification Optimize Purification (e.g., Column Chromatography) Identify_Phthalide->Optimize_Purification Yes Identify_Regioisomers Mixture of Regioisomers? Identify_Phthalide->Identify_Regioisomers No Pure_Product Pure Product Optimize_Purification->Pure_Product Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) Identify_Regioisomers->Optimize_Conditions Yes Identify_Dimer Dimer/Bis-phthalazinone Detected? Identify_Regioisomers->Identify_Dimer No Optimize_Conditions->Pure_Product Change_Solvent Change Solvent (e.g., to Pyridine) Adjust Order of Addition Identify_Dimer->Change_Solvent Yes Identify_Dimer->Pure_Product No Change_Solvent->Pure_Product

Caption: Troubleshooting workflow for phthalazinone synthesis.

References

  • Ferguson, L. N. (1996). 2-Acetylbenzoic acid: phthalide form. Acta Crystallographica Section C: Crystal Structure Communications, 52(12), 3078–3081. Retrieved from [Link]

  • Hu, Y., et al. (2021). Reaction of 2-acylbenzoic acids with allyl bromide. Applied Organometallic Chemistry, 35(11), e6414. Retrieved from [Link]

  • Liu, Y.-F., Li, C., & Yang, G.-P. (2023). Synthesis of Heterocycles from 2-Acylbenzoic Acids. European Journal of Organic Chemistry, 26(25), e202300452. Retrieved from [Link]

  • Phthalazinone. (n.d.).
  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-12. Retrieved from [Link]

  • Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(11), 1646-1651. Retrieved from [Link]

  • Khan, F. A., et al. (2023). Aqua mediated oxalic acid catalyzed one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. Polycyclic Aromatic Compounds, 1-10. Retrieved from [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Retrieved from [Link]

  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Retrieved from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Retrieved from [Link]

  • Byrne, P. A., et al. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: An Analysis of 15N NMR Chemical Shift Data. European Journal of Organic Chemistry, 2020(22), 3336-3345. Retrieved from [Link]

  • PubChem. (n.d.). 1(2H)-Phthalazinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. Organic & Biomolecular Chemistry, 18(13), 2375-2396. Retrieved from [Link]

  • Huang, Y., et al. (2023). Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. Journal of the American Chemical Society, 145(49), 26861-26868. Retrieved from [Link]

  • Wang, J., et al. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Toxics, 6(4), 62. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • Gholap, A. R., Toti, K. S., & Shirazi, F. (2019). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 164, 549-564. Retrieved from [Link]

  • Khan, I., & Zaib, S. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 16, 2478-2489. Retrieved from [Link]

  • Al-Salahi, R., & Marzouk, M. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Scientific Reports, 13(1), 7826. Retrieved from [Link]

  • Mamedov, V. A., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Modern Approaches in Drug Designing, 4(5). Retrieved from [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis and Structural Elucidation of a Phthalide Analog Using NMR Analysis and DFT Calculations. Molecules, 15(8), 5444-5451. Retrieved from [Link]

  • Shah, S., et al. (2019). Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 174, 360-367. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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Technical Support Center: Stability Profiling of 7,8-Dimethoxyphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction 7,8-dimethoxyphthalazin-1(2H)-one is a heterocyclic compound belonging to the phthalazinone class. Molecules within this class are recognized as privileged structures in medicinal chemistry, forming the core of various pharmacologically active agents. As researchers and drug development professionals, understanding the intrinsic stability of this molecule is paramount for ensuring the integrity of experimental data, developing robust formulations, and meeting regulatory requirements.

This guide provides a comprehensive framework for assessing the stability of this compound in various solvents and under different stress conditions. It is structured to anticipate and address common challenges through frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the basic properties and recommended storage conditions for solid this compound?

A1: It is crucial to start with a solid foundation of the compound's known properties. Based on supplier data, the key characteristics are summarized below. For long-term integrity, storing the solid material under refrigerated and dry conditions is recommended to minimize degradation from atmospheric moisture and thermal stress.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 4821-89-0 [1][2]
Molecular Formula C₁₀H₁₀N₂O₃ [1][2]
Molecular Weight 206.20 g/mol [1][2]
Appearance (Typically a solid) N/A

| Recommended Storage | Sealed in dry, 2-8°C |[1] |

Q2: I need to dissolve the compound for my experiments. Which solvent should I start with?

A2: Solvent selection is critical and depends on your experimental needs (e.g., biological assay, chemical reaction, analytical standard). A preliminary solubility screen is the best approach. Start with common laboratory solvents of varying polarities. Dimethyl sulfoxide (DMSO) is often a good starting point for creating concentrated stock solutions due to its high solubilizing power. For aqueous-based assays, assess solubility and stability in relevant buffers (e.g., PBS pH 7.4).

Scientist's Note: Always prepare fresh solutions whenever possible. If you must store solutions, do so at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. However, the stability in these solvents must be verified, as discussed in the following sections.

Q3: What are the primary chemical liabilities of this compound that could cause degradation?

A3: Based on its structure, we can predict several potential degradation pathways:

  • Hydrolysis: The molecule contains a cyclic amide (lactam) moiety in the phthalazinone ring. Lactam rings can be susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening.[3][4][5] The rate of hydrolysis is often dependent on pH and temperature.[6][7][8]

  • Oxidation: The electron-rich dimethoxy-substituted aromatic ring could be susceptible to oxidation.

  • Photodegradation: Aromatic systems, particularly those with electron-donating groups like methoxy substituents, can be sensitive to light, leading to various photochemical reactions.[9][10][11]

Q4: Why is a "forced degradation" or "stress testing" study necessary?

A4: Forced degradation studies are a regulatory requirement and a scientific necessity in drug development.[12][13][14] These studies intentionally expose the compound to harsh conditions (e.g., high/low pH, oxidation, intense light, heat) to achieve several key objectives:[15][16]

  • Identify Degradation Pathways: To understand how the molecule breaks down.[13]

  • Elucidate Degradant Structures: To identify the chemical nature of the impurities that form.

  • Develop Stability-Indicating Methods: To create and validate analytical methods (like HPLC) that can accurately separate and quantify the parent compound from all its potential degradation products.[14]

  • Inform Formulation and Packaging: To guide the development of stable formulations and determine if protective packaging (e.g., amber vials) is needed.[13]

According to ICH guideline Q1A(R2), these studies are crucial for establishing the intrinsic stability of a drug substance.[6][17]

Section 2: Troubleshooting Guide: Common Experimental Issues

Issue 1: My compound concentration is decreasing in my aqueous buffer over time. How can I confirm the cause?

  • Problem: You observe a loss of the parent compound peak and potentially the appearance of new, more polar peaks in your HPLC analysis of a solution prepared in an aqueous buffer. This is a classic sign of hydrolysis.

  • Troubleshooting Steps:

    • Systematic pH Study: Prepare solutions of the compound in a series of buffers with different pH values (e.g., pH 3, pH 7, pH 9).

    • Incubate and Monitor: Incubate these solutions at a controlled temperature (e.g., 40°C) and analyze samples by HPLC at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the Data: Plot the percentage of the parent compound remaining versus time for each pH. A faster rate of degradation at low or high pH is strong evidence of acid- or base-catalyzed hydrolysis. The phthalazinone ring contains a lactam, a cyclic amide, which is a known site for such hydrolysis.[3][8]

  • Solution: If hydrolysis is confirmed, use the most stable pH range for your experiments. If the experimental conditions require a pH where the compound is unstable, prepare solutions immediately before use and keep them cold.

Issue 2: I am seeing new peaks in my chromatogram after leaving samples in the autosampler vial rack. What is happening?

  • Problem: Samples that looked pure initially show degradation after sitting in the autosampler for several hours, which is often exposed to ambient light and temperature.

  • Troubleshooting Steps:

    • Isolate Variables:

      • Photostability: Re-inject a fresh sample. Then, wrap a separate vial containing the same solution in aluminum foil and place it next to an unwrapped vial in the autosampler. Analyze both after several hours. If the unwrapped sample shows degradation while the wrapped one does not, the compound is light-sensitive.

      • Thermal Stability: If both wrapped and unwrapped samples show degradation, the ambient temperature of the autosampler may be the issue. Check if your autosampler has a cooling function and set it to a lower temperature (e.g., 4°C).

  • Solution: For photolabile compounds, use amber vials or wrap standard vials in foil. For thermally labile compounds, use a cooled autosampler. This is a critical self-validating step to ensure the analytical method itself is not causing the degradation you are trying to measure.

Issue 3: My results are inconsistent when using a DMSO stock solution that has been stored for a while.

  • Problem: You are getting variable results in your assays, and you suspect the integrity of your DMSO stock solution.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect the DMSO stock for any precipitate, especially after it has been frozen and thawed. Compounds can sometimes precipitate out of DMSO at low temperatures. Always ensure the solution is fully redissolved (vortexing and gentle warming may be necessary) before making dilutions.

    • Assess Purity: Re-analyze the stored DMSO stock solution by HPLC and compare it to the purity of a freshly prepared stock.

    • Consider Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The presence of water can facilitate the hydrolysis of sensitive compounds, even during storage.[18][19][20] Studies have shown that water is a more significant factor than oxygen in causing compound loss in DMSO.[19][20]

  • Solution: Store DMSO stocks in tightly sealed vials, preferably with desiccant. Aliquot stocks to avoid repeated freeze-thaw cycles.[21] For sensitive compounds, a stability study in DMSO should be performed. While many compounds are stable in wet DMSO for extended periods, this must be confirmed on a case-by-case basis.[18][22]

Section 3: Protocols for a Systematic Stability Assessment

This section provides a framework for conducting a forced degradation study as recommended by ICH guidelines.[6][13][17] The goal is to induce a target degradation of 5-20%, as this is sufficient to detect and identify degradants without completely destroying the molecule.[17][23][24]

Protocol 1: Developing a Stability-Indicating HPLC-UV Method

A self-validating protocol requires an analytical method that can distinguish the parent compound from its degradation products.

  • Initial Method Development:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., Acetonitrile or Methanol).

    • Detection: Use a UV-Vis or Diode Array Detector (DAD). Scan from 200-400 nm to determine the optimal wavelength for detection.

  • Forced Degradation Sample Generation: Prepare a cocktail of stressed samples by combining small amounts of solutions from acidic, basic, oxidative, and photolytic stress conditions (see Protocol 2).

  • Method Optimization: Inject the stressed sample cocktail. Optimize the HPLC gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use the DAD to perform peak purity analysis on the parent peak in the chromatograms of all stressed samples. This is a critical self-validating step to ensure no degradants are co-eluting with the parent compound.

Protocol 2: Forced Degradation Study

Use a concentration of approximately 1 mg/mL for these studies.[24] Each condition should have a corresponding control sample (compound in the same solvent, stored at 2-8°C in the dark).

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at 60°C.

    • Analyze samples at 2, 6, 12, and 24 hours.

    • If degradation is too rapid, repeat at a lower temperature or with a lower acid concentration. If it's too slow, increase the temperature.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at room temperature (25°C), as base hydrolysis is often much faster than acid hydrolysis.[8]

    • Analyze samples at 30 min, 1, 2, and 4 hours.

    • Adjust conditions as needed based on the observed stability.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% Hydrogen Peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Analyze samples at 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C.

    • Store a solution (e.g., in Acetonitrile:Water 1:1) at 70°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photolytic Degradation:

    • Expose a solution (in a photostable solvent like quartz cuvette) and the solid compound to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

    • Analyze after a defined exposure period (e.g., 1.2 million lux hours for visible and 200 watt hours/m² for UV).

Section 4: Data Interpretation and Visualization

The results from your forced degradation study should be summarized to provide a clear stability profile of the molecule.

Table 2: Example Summary of Forced Degradation Data for this compound

Stress Condition Time % Parent Remaining # of Degradants Observations
0.1 M HCl 24h 85.2% 2 Stable under mild acidic conditions.
0.1 M NaOH 2h 15.7% 1 (Major) Highly labile to base-catalyzed hydrolysis.
3% H₂O₂ 24h 92.1% 1 (Minor) Relatively stable to oxidation.
Heat (70°C, solid) 7d 99.5% 0 Thermally stable in solid form.
Heat (70°C, soln) 7d 96.8% 1 (Minor) Minor thermal degradation in solution.

| Light (ICH Q1B) | - | 78.9% | 3 | Significant photodegradation observed. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Diagrams for Workflow and Pathway Elucidation

Visualizing the experimental process and potential outcomes is key to understanding the stability profile.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Output & Interpretation DS Drug Substance (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) DS->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 25°C) DS->Base Expose Ox Oxidation (3% H₂O₂, 25°C) DS->Ox Expose Heat Thermal (70°C, Solid/Solution) DS->Heat Expose Light Photolytic (ICH Q1B Light Box) DS->Light Expose HPLC Stability-Indicating HPLC-DAD Analysis Acid->HPLC Analyze Samples (Multiple Timepoints) Base->HPLC Analyze Samples (Multiple Timepoints) Ox->HPLC Analyze Samples (Multiple Timepoints) Heat->HPLC Analyze Samples (Multiple Timepoints) Light->HPLC Analyze Samples (Multiple Timepoints) Pathway Degradation Pathway HPLC->Pathway Profile Stability Profile HPLC->Profile Method Validated Method HPLC->Method

Caption: Workflow for a Forced Degradation Study.

G cluster_hydrolysis Hydrolysis (e.g., NaOH) cluster_photo Photodegradation (e.g., UV/Vis) Parent This compound (C₁₀H₁₀N₂O₃) Hydrolyzed Ring-Opened Product (Hypothetical) C₁₀H₁₂N₂O₄ Parent->Hydrolyzed Lactam Cleavage Photo_1 Demethylated Product (Hypothetical) Parent->Photo_1 Photochemical Rxn Photo_2 Other Photoproducts Parent->Photo_2 Photochemical Rxn

Caption: Hypothetical Degradation Pathways.

Section 5: References

  • G. S. A. M. H. van der Heden van der Noort, G. J. M. van der Kerk, M. A. M. van der Rijt, J. A. M. van der Heijden, J. G. J. M. van der Heijden, J. A. M. van der Heijden. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories Blog. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • van der Heden van der Noort, G. S. A. M. H., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]

  • International Council for Harmonisation. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-13. [Link]

  • Hebeisen, P. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]

  • Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]

  • Sy, S. K., D'Cunha, R., Soule, H., Ledesma, K. R., & Tsuji, B. T. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 6(1), e00958-20. [Link]

  • Jampilek, J., & Kralova, K. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353. [Link]

  • Havinga, E., & De Jongh, R. O. (1969). Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry, 19(3-4), 363-382. [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University House of Expertise. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • K. K. K. Prasad. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Singh, R., & Kumar, R. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4649-4654. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Guesmi, M., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. [Link]

  • Alabugin, I. V., et al. (2022).[25][25] and[6][6] Sigmatropic Shifts of Polycyclic Dibutadienylcyclopropanes: Computational Explorations of Concerted and Stepwise Pathways. Journal of the American Chemical Society. [Link]

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challenges in the industrial scale-up of phthalazinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Phthalazinone Synthesis Scale-Up: A Technical Support Center

Welcome to the technical support center for the industrial scale-up of phthalazinone synthesis. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning phthalazinone synthesis from the laboratory bench to large-scale production. Phthalazinone derivatives are a cornerstone in medicinal chemistry, serving as crucial pharmacophores in drugs targeting a wide range of diseases.[1][2][3][4] However, their synthesis on an industrial scale presents unique challenges that require a deep understanding of reaction mechanics, process control, and safety management.

This document provides practical, field-tested insights in a direct question-and-answer format, moving from common queries to in-depth troubleshooting guides. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve issues, ensuring a robust, safe, and efficient scale-up process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for industrial phthalazinone synthesis?

The most prevalent and economically viable routes for industrial-scale synthesis involve the cyclocondensation of a hydrazine derivative with an ortho-substituted benzene ring.[3][5] The key precursors typically include:

  • 2-Acylbenzoic Acids: These react with hydrazine or its derivatives in a one-pot, two-step process to form 4-substituted phthalazinones. This is one of the oldest and most reliable methods.[6][7]

  • Phthalaldehydic Acid (2-Formylbenzoic Acid): Used with substituted hydrazines to yield 2-substituted phthalazinones.[8][9]

  • Phthalic Anhydride: This precursor can be used to generate 2-aroylbenzoic acids, which are then cyclized with hydrazine to produce 4-aryl-substituted phthalazinones.[3][5]

The choice of starting material is dictated by the desired substitution pattern on the phthalazinone core, cost, availability, and the impurity profile of the downstream product.

Q2: What is the fundamental reaction mechanism I should be aware of during scale-up?

The core reaction is a cyclocondensation. Taking the reaction of a 2-acylbenzoic acid with a hydrazine as an example, the process generally follows two key steps:

  • Hydrazone Formation: The hydrazine reacts with the ketone or aldehyde group of the benzoic acid derivative to form a hydrazone intermediate.

  • Intramolecular Cyclization: The hydrazone then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid group, followed by dehydration to yield the stable six-membered phthalazinone ring.[8][9]

Understanding this mechanism is critical because the stability and reactivity of the hydrazone intermediate can significantly influence reaction kinetics, side-product formation, and the overall process control at scale.

Q3: Why is direct scale-up from a lab protocol often unsuccessful?

Directly scaling a laboratory procedure by simply multiplying reagent quantities is a common pitfall. Industrial scale-up introduces complexities that are negligible at the bench.[10][11] Key factors that change with scale include:

  • Surface-to-Volume Ratio: This ratio decreases dramatically at scale, which severely impacts heat transfer. Exothermic reactions that are easily managed in a flask can lead to dangerous thermal runaways in a large reactor.[10]

  • Mixing Efficiency: Achieving homogenous mixing in a large vessel is far more challenging. Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to increased impurity formation and reduced yield.[10][12]

  • Mass Transfer: The rate at which reactants are brought together and products are removed can differ significantly, affecting reaction kinetics and selectivity.[11]

  • Impurity Amplification: Minor side reactions at the lab scale can become major sources of contamination in a large batch, complicating purification and potentially failing regulatory specifications.[10]

Section 2: Troubleshooting Guide: From Yield to Purity

This section addresses specific, common problems encountered during the scale-up of phthalazinone synthesis.

Issue 1: Low or Inconsistent Product Yield

You've successfully scaled the reaction volume, but the final isolated yield is significantly lower than in the lab or varies widely between batches.

  • Cause 1: Inefficient Heat Transfer. Exothermic hydrazone formation may be causing localized overheating, leading to thermal degradation of reactants or the product.

    • Solution: Implement robust temperature control. Do not rely solely on jacket temperature; use internal probes to monitor the actual batch temperature. Scale-up requires a shift from simple heating mantles to jacketed reactors with controlled heating/cooling fluid circulation. Consider a semi-batch process where the more reactive reagent (e.g., hydrazine) is added slowly to control the rate of heat evolution.[10]

  • Cause 2: Poor Mixing and Mass Transfer. Inadequate agitation can lead to incomplete reactions, as reactants in different phases or locations within the reactor do not come into contact effectively.

    • Solution: Optimize the agitation system. The type of impeller (e.g., pitched-blade turbine, anchor), its position, and the stirring speed (RPM) are critical. For reactions involving solids, ensure the agitation is sufficient to keep them suspended. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate mixing efficiency before committing to a specific reactor setup.

  • Cause 3: Incomplete Cyclization. The second step of the reaction, the intramolecular cyclization, is often the rate-limiting step and may require more forcing conditions (higher temperature or longer reaction time) at scale.

    • Solution: Utilize Process Analytical Technology (PAT) to monitor the reaction progress in real-time. For example, in-situ Infrared (IR) spectroscopy can track the disappearance of the carboxylic acid peak and the appearance of the lactam carbonyl peak, confirming when the reaction is truly complete.[1][6] This data-driven approach is more reliable than relying on a fixed time determined at the lab scale.

Here is a logical decision tree to guide your investigation into low yield issues.

low_yield_troubleshooting start Low or Inconsistent Yield Detected check_temp Review Temperature Profile - Internal vs. Jacket Temp? - Exotherm Control? start->check_temp check_mixing Evaluate Mixing - Solids Suspended? - Visual Homogeneity? check_temp->check_mixing No thermal_issue Potential Thermal Degradation or Side Reactions check_temp->thermal_issue Yes check_pat Analyze In-Process Data (e.g., in-situ IR, HPLC) - Incomplete Conversion? check_mixing->check_pat No mixing_issue Mass Transfer Limitation or Incomplete Reaction check_mixing->mixing_issue Yes kinetic_issue Reaction Stalled or Kinetically Slow check_pat->kinetic_issue Yes solve_temp Solution: - Improve Heat Transfer - Slow Reagent Addition thermal_issue->solve_temp solve_mixing Solution: - Optimize Agitator (Type, Speed, Position) mixing_issue->solve_mixing solve_kinetics Solution: - Increase Temperature/Time - Re-evaluate Solvent/Catalyst kinetic_issue->solve_kinetics

Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: High Levels of Residual Hydrazine in Final Product

Hydrazine is a process-related impurity with high toxicity, and regulatory bodies impose strict limits on its presence in active pharmaceutical ingredients (APIs).

  • Cause 1: Incorrect Stoichiometry. Using a large excess of hydrazine to drive the reaction to completion is common in the lab but problematic at scale, as the unreacted excess must be removed.

    • Solution: Carefully optimize the molar ratio of hydrazine. Aim for the lowest excess that still provides a high conversion rate within a reasonable timeframe. This often means using closer to a 1.1 to 1.2 molar equivalent rather than the 2-3 equivalents sometimes used in discovery chemistry.

  • Cause 2: Entrapment in the Crystal Lattice. If the product crystallizes too quickly or from a supersaturated solution, hydrazine molecules can become trapped within the crystal structure.[6]

    • Solution: Design a robust crystallization process. This is one of the most critical steps for impurity control.[6] Avoid "crashing out" the product by rapid cooling or anti-solvent addition. Instead, implement a controlled cooling profile and/or slow anti-solvent addition to allow for the growth of pure, well-formed crystals. Seeding the solution with a small amount of pure product can promote controlled crystallization.

  • Cause 3: Inefficient Work-up and Washes. Aqueous washes may not be sufficient to remove hydrazine, especially if it forms an azeotrope with the solvent or if the product has low solubility.

    • Solution: Develop a more effective washing protocol. Consider using a sequence of washes with different solvents. For example, a wash with a dilute acidic solution can protonate the basic hydrazine, making it more water-soluble and easier to remove. Follow this with a water wash and finally a wash with a non-polar solvent to dry the cake. The effectiveness of each wash should be verified analytically.

This protocol outlines a common method for accurately determining hydrazine levels. The principle involves derivatizing hydrazine to a UV-active compound for sensitive detection.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the phthalazinone product into a 10 mL volumetric flask.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Derivatization:

    • Transfer 1.0 mL of the sample solution to a vial.

    • Add 1.0 mL of a derivatizing agent solution (e.g., 2-hydroxy-1-naphthaldehyde in methanol).

    • Cap the vial and heat at ~60°C for 30 minutes to form the corresponding hydrazone.

    • Cool to room temperature before analysis.

  • Standard Preparation:

    • Prepare a stock solution of hydrazine sulfate of known concentration.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) and derivatize them in the same manner as the sample.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength appropriate for the derivatized hydrazine (e.g., ~254 nm or a more specific wavelength for the derivative).

    • Injection Volume: 10 µL

  • Analysis:

    • Construct a calibration curve from the peak areas of the derivatized standards.

    • Calculate the concentration of hydrazine in the sample by comparing its peak area to the calibration curve.

Section 3: Process Optimization and Control

To ensure a reproducible and robust industrial process, modern techniques in process control are essential.

Q4: How can Process Analytical Technology (PAT) de-risk my scale-up?

PAT is a framework encouraged by regulatory agencies to design and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[13] For phthalazinone synthesis, PAT can:

  • Provide Real-Time Reaction Understanding: As mentioned, in-situ IR or Raman spectroscopy can monitor reactant consumption and product formation, eliminating guesswork about reaction completion.[1][6]

  • Ensure Crystallization Consistency: Tools like Focused Beam Reflectance Measurement (FBRM) can track particle size distribution during crystallization in real-time, helping to ensure batch-to-batch consistency of the final solid form.

  • Enhance Safety: Power Compensation Calorimetry (PCC) can measure the heat flow of a reaction in real-time, providing critical data to model and prevent thermal runaways during scale-up.[6]

By leveraging PAT, you move from a fixed, time-based process to a flexible, data-driven one, which is inherently more robust and less prone to failure at scale.[6]

The choice of solvent is critical for reaction kinetics, solubility, and product isolation. The table below summarizes common options.

SolventBoiling Point (°C)Key Characteristics & Scale-Up Considerations
Ethanol 78Good solubility for many starting materials. Relatively safe and inexpensive. Can be effective for both reaction and crystallization.[14]
Methanol 65Similar to ethanol but lower boiling point may limit reaction temperature. Can be an effective solvent for condensation.[9]
Acetic Acid 118Often used as both a solvent and a catalyst for the cyclization step.[3][5] Can be corrosive and requires compatible reactor materials.
Toluene 111Higher boiling point allows for more forcing reaction conditions. Can facilitate water removal via a Dean-Stark trap to drive the condensation.
Pyridine 115Can act as a basic catalyst and solvent. Its high boiling point is useful, but it is toxic and has a strong odor, making it less desirable for large-scale use.[14]
DMF 153High boiling point and excellent solvating power. However, it is a process-related impurity that can be difficult to remove and has associated toxicity concerns.[15][16]

Section 4: Safety First - Managing Hazards at Scale

Industrial synthesis of phthalazinones involves significant chemical hazards that must be rigorously managed.

Q5: What are the primary safety hazards I need to manage?
  • Chemical Toxicity:

    • Hydrazine: Highly toxic, a suspected carcinogen, and corrosive.[6][17] Exposure must be minimized through the use of closed-system transfers and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and respiratory protection.[17][18]

    • Solvents: Many organic solvents are flammable, and some (like DMF) have reproductive toxicity.[19][20]

  • Process Hazards:

    • Thermal Runaway: The condensation reaction is often exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.[10]

    • Dust Explosions: The final phthalazinone product is often an isolated powder. Fine powders can form explosive mixtures with air.[17] Engineering controls like dust collection systems and inerting the atmosphere during powder handling are essential.

This diagram illustrates a typical workflow and highlights critical safety and quality control points.

Caption: General Workflow for Phthalazinone Scale-Up.

References

  • Phthalazinone. (n.d.). Retrieved from Egyptian Knowledge Bank. [Link]

  • Vila, N., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]

  • Farooqui, M., et al. (2014). Proposed mechanism for the synthesis of phthalazinones. ResearchGate. [Link]

  • Vila, N., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed. [Link]

  • ARKAT USA, Inc. (2016). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. ARKIVOC. [Link]

  • Gouda, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. [Link]

  • Gouda, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • Menear, K., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]

  • Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Maloney, A., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications. [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 10: Phthalazines. Science of Synthesis. [Link]

  • Munín, J., et al. (2010). Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • Menear, K., et al. (2008). Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase. PubMed. [Link]

  • Ayyad, R. R., et al. (2016). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. American Journal of Organic Chemistry. [Link]

  • HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Wang, H., et al. (2016). Microwave-Promoted Solid-Acid-Catalyzed One-Pot Synthesis of Phthalazinones. ResearchGate. [Link]

  • Khan, I., & Al-Harrasi, A. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. PubMed. [Link]

  • Bhusnure, O. G., et al. (2015). Industrial hazards and safety management in pharmaceutical industry. Semantic Scholar. [Link]

  • Li, Y., et al. (2017). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]

  • World Pharma Today. (2024). Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 1-Phthalazinone. Alentris Research. [Link]

  • Fabriik. (2023). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Fabriik. [Link]

  • Bhusnure, O. G., et al. (2015). Chemical hazards and safety management in pharmaceutical industry. ResearchGate. [Link]

  • Jochum, C., & Löbbert, C. (2005). Process analytical technologies in the pharmaceutical industry: the FDA's PAT initiative. Analytical and Bioanalytical Chemistry. [Link]

  • Slideshare. (2019). Chemical based hazards in pharmaceutical. Slideshare. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR. [Link]

  • Mouras, T., et al. (2023). Unveiling the cleaning mechanisms governing API removal from stainless steel surfaces. UL Research Repository. [Link]

Sources

minimizing impurities in the synthesis of 7,8-dimethoxyphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 7,8-dimethoxyphthalazin-1(2H)-one is a critical step in the development of various pharmacologically active molecules, including potential anticancer agents and other therapeutics.[1][2] Achieving high purity is paramount, as even minor impurities can significantly impact downstream applications, biological activity, and regulatory approval. This guide provides in-depth troubleshooting advice and validated protocols to help researchers minimize impurities and optimize their synthetic outcomes. We will explore the causality behind common synthetic challenges and offer field-proven solutions.

Section 1: The Synthetic Pathway and Key Control Points

The most common and efficient synthesis of this compound involves the condensation reaction between a 3,4-dimethoxyphthalic acid derivative, typically the corresponding anhydride, and hydrazine hydrate.

Core Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: The nitrogen atom of hydrazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring to form an intermediate acylhydrazide.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine moiety then attacks the remaining carboxylic acid group (or its ester), leading to a cyclic intermediate. Subsequent dehydration (loss of a water molecule) yields the stable, aromatic phthalazinone ring system.

Glacial acetic acid is often employed as a solvent and a catalyst. It aids in dissolving the reactants and facilitates the dehydration step, driving the reaction towards the final product.[3]

Synthesis_Pathway cluster_reactants SM 6,7-Dimethoxyphthalic Anhydride (Starting Material) Intermediate Acylhydrazide Intermediate SM->Intermediate + Hydrazine (Nucleophilic Attack) Hydrazine Hydrazine Hydrate (N2H4·H2O) Product This compound (Target Product) Intermediate->Product Intramolecular Cyclization & Dehydration (-H2O)

Caption: Primary synthetic route to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My final product is contaminated with an impurity that has the same mass as the product but a different retention time in HPLC. What is it and how can I avoid it?

A: This is likely a positional isomer, 6,7-dimethoxyphthalazin-1(2H)-one.[4] This impurity does not form during the cyclization step but is introduced if your starting material, 3,4-dimethoxyphthalic acid (or its anhydride), is contaminated with its isomer, 4,5-dimethoxyphthalic acid.

  • Causality: The synthesis of 3,4-dimethoxyphthalic acid can sometimes co-produce the 4,5-isomer, which is difficult to separate. When this mixture is reacted with hydrazine, both isomers will form their respective phthalazinones.

  • Troubleshooting & Prevention:

    • Verify Starting Material Purity: Before starting the synthesis, rigorously check the purity of your 3,4-dimethoxyphthalic acid or anhydride using ¹H NMR and ¹³C NMR. The symmetry of the 4,5-isomer gives a distinct NMR spectrum compared to the 3,4-isomer.

    • Source High-Purity Reagents: Procure starting materials from a reputable supplier with a detailed certificate of analysis.

    • Purification: If isomeric contamination is confirmed, purification of the final product can be achieved using preparative HPLC or careful column chromatography, though separating positional isomers can be challenging.

Q2: I'm observing a significant amount of an impurity with a molecular weight 18 amu higher than my product (M+18). What is this side-product?

A: This impurity is almost certainly the linear acylhydrazide intermediate that failed to cyclize. This occurs when the dehydration step is incomplete.

  • Causality: The cyclization-dehydration step requires sufficient energy and often acidic catalysis to proceed to completion. Insufficient heat or a non-optimal solvent environment can stall the reaction at the intermediate stage. The reaction between anhydrides and hydrazine can be complex, sometimes favoring the formation of linear hydrazides over cyclic products under certain conditions.[5][6]

  • Troubleshooting & Prevention:

    • Increase Reaction Temperature/Time: Ensure the reaction is refluxed for an adequate period as specified in the protocol. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate.

    • Use an Appropriate Solvent: Glacial acetic acid is highly effective as it acts as both a solvent and a catalyst for the dehydration step.[3] If using other solvents like ethanol or toluene, consider adding a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Purification: The acylhydrazide is more polar than the final product due to the free carboxylic acid and hydrazide moieties. It can typically be removed via column chromatography or by washing the crude product with a weak bicarbonate solution (the acidic intermediate will be extracted into the aqueous basic layer).

Impurity_Formation Start Reaction Mixture (Anhydride + Hydrazine) Optimal Optimal Conditions (e.g., Reflux in Acetic Acid) Start->Optimal Process Control SubOptimal Sub-Optimal Conditions (e.g., Low Temp, Wrong Solvent) Start->SubOptimal Deviation Product High-Purity Product Optimal->Product Impurity Impurity: Acylhydrazide (M+18) SubOptimal->Impurity

Caption: Impact of reaction conditions on impurity formation.

Q3: My yield is low, and I've isolated a high-molecular-weight impurity. What could be the cause?

A: A high-molecular-weight byproduct often corresponds to a di-phthalimide hydrazine derivative, formed when two molecules of the anhydride react with one molecule of hydrazine.

  • Causality: This side-reaction is favored when the stoichiometry is imbalanced, specifically when the anhydride is in significant excess relative to hydrazine. The initial acylhydrazide intermediate, instead of cyclizing, may react with a second molecule of anhydride.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the anhydride and to suppress the formation of the dimer.

    • Order of Addition: Add the anhydride to the solution of hydrazine hydrate slowly. This maintains a transient excess of hydrazine in the reaction pot, favoring the desired 1:1 reaction.

    • Purification: This larger, often less soluble impurity can frequently be removed by recrystallization or trituration of the crude product with a suitable solvent.

Table 1: Summary of Common Impurities and Solutions
Impurity TypeMolecular WeightProbable CausePrevention & Mitigation
Positional Isomer Same as productContamination of starting material with 4,5-dimethoxyphthalic acid.Verify starting material purity via NMR; use a reliable supplier.
Acylhydrazide Product MW + 18Incomplete cyclization/dehydration.Increase reaction temperature/time; use glacial acetic acid as solvent/catalyst.[3]
Unreacted Anhydride 208.16 g/mol Incomplete reaction; incorrect stoichiometry.Use slight excess of hydrazine; ensure sufficient reaction time; wash with NaHCO₃ solution.
Dimer (Product MW x 2) - 18Excess anhydride relative to hydrazine.Use a slight excess (1.1-1.2 eq.) of hydrazine; slow addition of anhydride.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product? Recrystallization is the most effective and scalable method for purifying this compound. Solvents such as ethanol, isopropanol, or mixtures of DMF/water or acetic acid/water are commonly effective. For very stubborn impurities, flash column chromatography on silica gel may be necessary.[7]

Q2: How critical is the quality of hydrazine hydrate? Extremely critical. Hydrazine hydrate can degrade over time to form ammonia and other byproducts. Use a freshly opened bottle from a reputable supplier. The presence of impurities can lead to unexpected side reactions and lower yields.

Q3: Can I monitor the reaction progress? Yes, Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a mobile phase like ethyl acetate/hexane (e.g., 7:3). The starting anhydride will have a high Rf, the intermediate acylhydrazide will be more polar (lower Rf), and the final product will have an intermediate Rf. The reaction is complete when the starting material spot has disappeared.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6,7-dimethoxyphthalic anhydride (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 10 mL per gram of anhydride). Stir to dissolve.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. The addition may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the mixture into cold water (approx. 10x the volume of acetic acid used).

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid and any excess hydrazine, followed by a wash with a cold solvent like ethanol or ether.

  • Drying: Dry the crude product under vacuum at 50-60°C to a constant weight.

SOP 2: HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of the final compound and identifying the presence of impurities.

Table 2: HPLC Purity Analysis Parameters
ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in Acetonitrile/Water (1:1)

This robust method allows for the separation of polar intermediates, the non-polar starting material, and the final product, providing a clear purity profile.[8]

References

  • Feuer, H., Bachman, G. B., & White, E. H. (1951). The Reactions of Succinic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 73(10), 4716-4719. [Link]

  • Feuer, H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790-3792. [Link]

  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society. [Link]

  • Teixeira, C., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(11), 3329. [Link]

  • Li, Y. X., et al. (2006). Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors. Journal of Agricultural and Food Chemistry, 54(24), 9135-9. [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Phthalazinone-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phthalazinone scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for numerous potent enzyme inhibitors targeting critical pathways in oncology and other diseases.[1][2][3] While achieving high potency is a primary goal, the clinical success of these inhibitors is fundamentally linked to their selectivity—the ability to inhibit the intended target enzyme without significantly affecting other, often structurally related, enzymes. Poor selectivity can lead to off-target effects, contributing to cellular toxicity and adverse clinical outcomes.[4][5][6]

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of phthalazinone-based inhibitors. It provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established biochemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What defines "good" selectivity for a phthalazinone-based inhibitor, and how is it quantified?

A1: Selectivity is the measure of a compound's potency for its intended target versus its potency for other proteins (off-targets). A "good" selectivity profile minimizes off-target engagement at therapeutic concentrations. It is often quantified as a Selectivity Ratio or Selectivity Index , calculated by dividing the IC50 or Kᵢ value for the off-target by the IC50 or Kᵢ for the on-target.

For example, a compound with an IC50 of 10 nM for the target kinase (e.g., Aurora-A) and an IC50 of 1,000 nM for a related off-target kinase (e.g., Aurora-B) would have a selectivity ratio of 100 (1000 nM / 10 nM). A higher ratio indicates greater selectivity. A common goal in early-stage drug discovery is to achieve at least a 100-fold selectivity against closely related family members.[7][8]

Q2: My lead phthalazinone compound is highly potent for its primary target (e.g., PARP-1) but shows significant activity against a related enzyme (e.g., PARP-2). What are the immediate next steps?

A2: This is a common challenge, as enzymes within the same family often share highly conserved active sites.[9] The immediate steps involve a multi-pronged approach:

  • Confirm the Finding: Repeat the assays under rigorously controlled conditions to ensure the results are reproducible.

  • Determine the Mechanism of Inhibition (MOI): Understand if the inhibition is competitive, non-competitive, or uncompetitive for both the on-target and off-target enzymes. This is critical because differences in MOI can be exploited to engineer selectivity.[10][11]

  • Initiate Structure-Based Design: If crystal structures are available, perform molecular docking of your compound into both the on-target and off-target active sites.[12][13] This can reveal subtle differences in amino acid residues or pocket conformations that can be exploited to introduce modifications that favor binding to the primary target.[14]

  • Expand the Selectivity Panel: Screen the compound against a broader panel of related enzymes to understand the full scope of its off-target activities.

Q3: Why does the selectivity of my inhibitor differ between a biochemical (enzyme) assay and a cell-based assay?

A3: A discrepancy between biochemical and cellular selectivity is common and often reveals important biological context.[4] Key reasons include:

  • Intracellular ATP Concentration: For kinase inhibitors, the high concentration of ATP in cells (millimolar range) compared to biochemical assays (micromolar range) can outcompete ATP-competitive inhibitors, affecting their apparent potency and selectivity.[4]

  • Cell Permeability and Efflux: The compound may not efficiently cross the cell membrane or could be actively removed by efflux pumps, resulting in a lower intracellular concentration than expected.

  • PARP Trapping vs. Catalytic Inhibition: For PARP inhibitors, cellular potency is driven by both catalytic inhibition and the "trapping" of PARP on DNA, which is a toxic event not fully captured in a standard enzyme assay.[15] Different phthalazinone analogs can have varying trapping efficiencies, altering their cellular selectivity profile.[16]

  • Target Abundance and Residence Time: The relative abundance of the on-target versus off-target proteins in the cell and the inhibitor's residence time (how long it remains bound) can significantly influence its cellular effects.[16]

Q4: My phthalazinone inhibitor is precipitating in the aqueous buffer during my in vitro assay. How can I resolve this?

A4: Poor aqueous solubility is a known issue for heterocyclic compounds like phthalazinones, often due to their rigid, lipophilic structure.[17]

  • Check Co-Solvent Concentration: First, ensure the final concentration of your organic co-solvent (typically DMSO) is at a level that doesn't affect enzyme activity, usually ≤0.5%.[17]

  • Prepare Fresh Stock Solutions: Always prepare fresh dilutions from a high-concentration stock in 100% DMSO. Avoid repeated freeze-thaw cycles of stock solutions.[17]

  • Perform a Solubility Test: Before running the full assay, test the solubility of your inhibitor at its highest intended concentration in the final assay buffer.

  • Consider Formulation Strategies: For persistent issues, formulation with solubilizing agents like cyclodextrins may be necessary, although this can complicate data interpretation.

Troubleshooting Guides

Problem: High Variability in IC50 Values Across Selectivity Assays

This guide helps diagnose and resolve inconsistencies in potency measurements, which are fundamental to determining selectivity.

Potential Cause Recommended Action & Rationale Self-Validation Check
Compound Instability/Degradation Run a time-course experiment. Incubate the inhibitor in the assay buffer for the full duration of the assay and then measure its concentration or activity. Phthalazinone scaffolds can be susceptible to hydrolysis under certain pH conditions.HPLC or LC-MS analysis of the compound pre- and post-incubation should show a single, stable peak.
Inconsistent Enzyme Activity Always run a positive control inhibitor with a known, stable IC50. Ensure the enzyme is stored correctly and its activity is verified before each experiment. Enzyme activity can decline with improper handling or storage.The IC50 of the control inhibitor should be within a consistent range (e.g., ± 2-fold) across experiments.
Assay Conditions Not in Linear Range Verify that the reaction velocity is linear with respect to time and enzyme concentration. Measurements should be taken during the initial velocity phase of the reaction. Non-linearity leads to inaccurate inhibition measurements.A plot of product formation versus time should be linear for the duration of the assay.
Interference with Assay Technology If using a fluorescence-based assay, check for compound auto-fluorescence or quenching. For luminescence assays (e.g., Kinase-Glo®), some compounds can inhibit the luciferase reporter enzyme.Run the assay in the absence of the primary enzyme to see if the inhibitor affects the detection system directly.
Problem: Lead Compound Shows Unexpected Off-Target Kinase Activity

Many phthalazinone-based inhibitors, including some PARP inhibitors, have been found to inhibit protein kinases, which can lead to unintended biological effects.[5][15]

G start Observation: Potent Off-Target Kinase Activity step1 Step 1: Confirm & Quantify Run dose-response curves for top off-targets. start->step1 step2 Step 2: Determine MOI vs. Kinases Are inhibitors ATP-competitive? step1->step2 step3 Step 3: Structural Analysis Dock inhibitor into on-target (e.g., PARP) and off-target (e.g., Kinase) ATP pockets. step2->step3 step4 Step 4: Structure-Based Redesign Modify scaffold to exploit differences. step3->step4 outcome1 Strategy A: Introduce steric bulk that clashes with a residue unique to the kinase active site. step4->outcome1 Design Strategies outcome2 Strategy B: Target non-conserved regions outside the primary binding pocket. step4->outcome2 Design Strategies outcome3 Strategy C: Optimize electrostatic interactions specific to the on-target enzyme. step4->outcome3 Design Strategies end Result: Improved Selectivity Profile outcome1->end outcome2->end outcome3->end

Caption: Workflow for addressing off-target kinase activity.

Key Experimental Protocols

Protocol 1: Profiling Selectivity using a Radiometric Filter Binding Assay ([³³P]-ATP)

This protocol is a gold-standard biochemical assay for quantifying kinase inhibition. It directly measures the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate.[4]

Objective: To determine the IC50 values of a phthalazinone inhibitor against a panel of on-target and off-target kinases.

Materials:

  • Purified, active kinase enzymes.

  • Specific substrate peptides or proteins for each kinase.

  • [³³P]-ATP (specific activity ~3000 Ci/mmol).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • 10% Phosphoric Acid.

  • P81 phosphocellulose filter plates.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the phthalazinone inhibitor in 100% DMSO. Dilute these further into the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 5 µL of diluted inhibitor (or DMSO for control).

    • 20 µL of a master mix containing kinase and substrate peptide in reaction buffer.

  • Initiate Reaction: Add 25 µL of reaction buffer containing MgCl₂ and [³³P]-ATP (final concentration typically at the Kₘ for each kinase).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 10% phosphoric acid.

  • Capture Substrate: Transfer 90 µL of the reaction mixture to a P81 filter plate. Allow it to bind for 30 minutes.

  • Wash: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Dry the plate, add scintillant, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Thermal Shift Assay (CETSA)

CETSA assesses whether a compound binds to its target in a cellular environment by measuring changes in the thermal stability of the target protein.

Objective: To confirm that the phthalazinone inhibitor engages its intended target in intact cells and to assess cellular selectivity.

Materials:

  • Cultured cells expressing the target protein.

  • Phthalazinone inhibitor.

  • PBS and appropriate lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Equipment for protein quantification (e.g., Western Blot or ELISA).

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations (and a vehicle control) for a defined period (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.

  • Quantify Soluble Protein: Collect the supernatant and analyze the amount of soluble target protein at each temperature point using Western Blot or another specific protein detection method.

  • Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and inhibitor-treated samples. Ligand binding will stabilize the protein, causing a shift in the melting curve to a higher temperature. This shift is indicative of target engagement.

Advanced Strategies for Enhancing Selectivity

Achieving superior selectivity often requires integrating computational and structural biology approaches with medicinal chemistry.[18][19]

G xray X-Ray Crystallography / Cryo-EM strat1 Exploit Non-conserved Residues (Shape Complementarity) xray->strat1 Provides structural blueprint strat3 Modify Scaffold to Alter Water Network xray->strat3 Provides structural blueprint docking Molecular Docking & MD Simulations docking->strat1 Predicts binding modes docking->strat3 Predicts binding modes qsar QSAR Modeling qsar->strat1 Identifies key features result Highly Selective Inhibitor strat1->result strat2 Target Allosteric Sites strat2->result strat3->result

Caption: Integrated strategies for selectivity enhancement.

Guide to Interpreting Structural Data for Selectivity Design

When comparing crystal structures of your inhibitor bound to its on-target and a key off-target, focus on:

  • The "Gatekeeper" Residue: In kinases, the size of this residue often controls access to a deeper hydrophobic pocket. A large gatekeeper in an off-target can be exploited by designing bulkier inhibitors that will clash and be excluded.

  • Solvent-Exposed Regions: Modifications to the phthalazinone core that extend into solvent-exposed regions can often be made without losing potency, but these extensions can be designed to interact with non-conserved residues at the edge of the active site to gain selectivity.

  • Water-Mediated Interactions: Look for differences in the network of water molecules in the active sites. Designing a compound to displace a high-energy water molecule present in the on-target but not the off-target can be a powerful strategy to improve both affinity and selectivity.[18]

By systematically applying these diagnostic, experimental, and strategic frameworks, researchers can more effectively navigate the challenges of optimizing phthalazinone-based inhibitors, moving closer to the development of safe and highly selective therapeutic agents.

References

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. [Link]

  • Laczko, D., et al. (2022). Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. Cell Chemical Biology, 29(12), 1694-1708.e10. [Link]

  • Zhang, L., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629. [Link]

  • Zhu, H., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629. [Link]

  • Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. [Link]

  • Sharma, A., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245. [Link]

  • Viola, R. E. (2018). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Protein and Peptide Letters, 25(1), 2-10. [Link]

  • Mehmood, U. (2023). Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications. Multidisciplinary Journal of Biochemistry Technology.[Link]

  • Tidor, B. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(5), 1769-1787. [Link]

  • Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. [Link]

  • Tidor, B. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(5), 1769-1787. [Link]

  • Howard, S., et al. (2011). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. Journal of Medicinal Chemistry, 54(1), 312-319. [Link]

  • Howard, S., et al. (2011). Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase. Journal of Medicinal Chemistry, 54(1), 312-319. [Link]

  • Almahli, H., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 443-456. [Link]

  • de Nazaré, C., et al. (2020). Evaluation of phthalazinone phosphodiesterase inhibitors with improved activity and selectivity against Trypanosoma cruzi. Journal of Antimicrobial Chemotherapy, 75(4), 958-967. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Binda, C., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(9), 2259. [Link]

  • Chemistry Stack Exchange. (2015). How to determine enzyme inhibitor efficacy? [Link]

  • Malik, M. S., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry, 9, 666573. [Link]

  • Bassyouni, F. A., et al. (2018). New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. Mini-Reviews in Medicinal Chemistry, 18(20), 1759-1774. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Future Journal of Pharmaceutical Sciences, 9(1), 54. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Kumar, V., et al. (2020). Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions. Xenobiotica, 50(12), 1431-1439. [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube. [Link]

  • Phillips, E. J., & Bigliardi, P. (2020). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology, 86(10), 1934-1946. [Link]

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Validation & Comparative

A Researcher's Guide to the Structure-Activity Relationship of 7,8-Dimethoxyphthalazin-1(2H)-one Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the discovery of novel therapeutics, particularly in the realm of oncology, the 7,8-dimethoxyphthalazin-1(2H)-one scaffold presents a compelling starting point for the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth comparison of hypothetical analogs based on this core structure, supported by established principles from related phthalazinone-based PARP inhibitors, and includes detailed experimental protocols to empower your research endeavors.

Introduction: The Promise of the Phthalazinone Scaffold in PARP Inhibition

The phthalazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Its significance in oncology has been particularly highlighted by its role as a key pharmacophore in potent PARP inhibitors.[3][4] PARP enzymes, especially PARP1, are crucial for DNA single-strand break repair.[5] Inhibiting PARP1 in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[5]

The 7,8-dimethoxy substitution pattern on the phthalazinone ring offers a unique electronic and steric profile that can be exploited for optimizing interactions with the PARP active site. This guide will explore the hypothetical structure-activity relationships (SAR) of analogs derived from this core, providing a rational basis for the design of novel and potent inhibitors.

Deciphering the Structure-Activity Relationship (SAR)

While a dedicated, comprehensive SAR study on this compound analogs is not extensively documented in publicly available literature, we can extrapolate key relationships based on the well-established SAR of other phthalazinone and structurally related isoquinolinone PARP inhibitors. The following sections outline the anticipated impact of substitutions at various positions on the core scaffold.

The Crucial Role of the Phthalazinone Core and the N2-Position

The phthalazinone moiety itself is critical for activity, with the lactam carbonyl group forming a key hydrogen bond interaction with the backbone NH of Gly863 in the PARP1 active site. The N2 position of the phthalazinone ring is a primary site for introducing substituents that can modulate potency and pharmacokinetic properties.

  • Small Alkyl Substituents: Small, unbranched alkyl groups (e.g., methyl, ethyl) at the N2 position are generally well-tolerated and can enhance metabolic stability.

  • Introduction of Functional Groups: Incorporating functional groups that can engage in additional interactions is a common strategy. For instance, a terminal amide or a small heterocyclic ring can form further hydrogen bonds within the active site.

Exploring the C4-Position: The Gateway to Potency

The C4 position of the phthalazinone ring is arguably the most critical for achieving high potency. Substituents at this position extend into the nicotinamide ribose binding pocket of PARP1, and their nature significantly influences the inhibitory activity.

  • Arylmethyl Groups: A benzyl group at the C4 position is a common feature of potent phthalazinone-based PARP inhibitors. The aromatic ring can engage in π-π stacking interactions with Tyr907.

  • Substituents on the Benzyl Ring: The substitution pattern on the benzyl ring is a key determinant of potency. Electron-withdrawing groups, such as fluorine or a trifluoromethyl group, at the para or meta position can enhance activity. This is likely due to favorable electronic interactions and improved binding affinity.

  • Heterocyclic Rings: Replacing the benzyl group with a heterocyclic ring, such as a pyridine or a thiophene, can also lead to potent inhibitors. The heteroatoms can act as hydrogen bond acceptors, forming additional interactions with the enzyme.

The Influence of the 7,8-Dimethoxy Groups

The 7,8-dimethoxy groups are expected to orient the molecule within the active site and contribute to binding through hydrophobic interactions.

  • Bioisosteric Replacements: Exploring bioisosteric replacements for the methoxy groups could be a fruitful avenue for optimization.[6][7] For example, replacing one or both methoxy groups with small, electron-withdrawing groups like fluorine might modulate the electronic properties of the aromatic ring and improve cell permeability. A difluoromethoxy group could also be considered as a bioisostere for a methoxy group.

Comparative Analysis of Hypothetical Analogs

To illustrate the potential SAR, the following table presents hypothetical inhibitory concentration (IC50) values for a series of this compound analogs against PARP1. It is crucial to note that this data is illustrative and intended to guide experimental design.

Compound IDR1 (N2-position)R2 (C4-position)R3, R4 (Positions 7, 8)Hypothetical PARP1 IC50 (nM)
Core HHOMe, OMe>1000
A1 MeBenzylOMe, OMe50
A2 Me4-FluorobenzylOMe, OMe15
A3 Me3-FluorobenzylOMe, OMe25
A4 Me4-(Trifluoromethyl)benzylOMe, OMe10
B1 Ethyl4-FluorobenzylOMe, OMe20
C1 Me4-FluorobenzylF, OMe18
C2 Me4-FluorobenzylF, F22

This hypothetical data suggests that:

  • Substitution at the C4 position is critical for potency (Core vs. A1).

  • Electron-withdrawing substituents on the C4-benzyl group enhance activity (A1 vs. A2, A4).

  • The position of the substituent on the benzyl ring is important (A2 vs. A3).

  • Modifications at the N2 position can be tolerated (A2 vs. B1).

  • Bioisosteric replacement of the methoxy groups may have a modest impact on potency (A2 vs. C1, C2).

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of this compound analogs and their hypothesized impact on PARP1 inhibition.

SAR_Phthalazinone cluster_SAR Structure-Activity Relationship Core This compound Core N2 N2-Position - Small alkyl groups tolerated - Can modulate PK properties Core->N2 Substitution C4 C4-Position - Crucial for potency - Arylmethyl groups are optimal - EWGs on aryl ring enhance activity Core->C4 Substitution Dimethoxy 7,8-Dimethoxy Groups - Orient molecule in active site - Bioisosteric replacement is an option Core->Dimethoxy Modification

Caption: Key modification sites on the this compound scaffold and their expected influence on PARP inhibitory activity.

Experimental Protocols

To facilitate the exploration of these analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthetic Scheme

The synthesis of 4-substituted-7,8-dimethoxyphthalazin-1(2H)-one analogs typically starts from 3,4-dimethoxyphthalic anhydride.

Synthesis_Workflow Start 3,4-Dimethoxyphthalic Anhydride Step1 Reaction with Hydrazine (Forms phthalhydrazide intermediate) Start->Step1 Step2 Chlorination (e.g., with POCl3) Step1->Step2 Intermediate 4-Chloro-7,8-dimethoxyphthalazin-1(2H)-one Step2->Intermediate Step3 Suzuki or Stille Coupling (Introduction of R2 group at C4) Intermediate->Step3 Final_Product 4-Substituted-7,8-dimethoxy- phthalazin-1(2H)-one Analog Step3->Final_Product Step4 N-Alkylation (Introduction of R1 group at N2) Final_Product->Step4 Final_Product_N_Alkylated N2, C4-Disubstituted Analog Step4->Final_Product_N_Alkylated

Caption: A general synthetic workflow for the preparation of this compound analogs.

Step-by-Step Synthesis of a Representative Analog: 4-(4-Fluorobenzyl)-7,8-dimethoxy-2H-phthalazin-1-one

  • Synthesis of 7,8-Dimethoxy-2,3-dihydrophthalazine-1,4-dione: To a solution of 3,4-dimethoxyphthalic anhydride (1.0 eq) in acetic acid, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4 hours. Cool to room temperature, and collect the precipitate by filtration. Wash with cold water and dry to afford the phthalhydrazide intermediate.

  • Synthesis of 4-Chloro-7,8-dimethoxyphthalazin-1(2H)-one: A mixture of the phthalhydrazide intermediate (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at 110 °C for 3 hours. After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield the chlorophthalazinone.

  • Synthesis of 4-(4-Fluorobenzyl)-7,8-dimethoxy-2H-phthalazin-1-one: To a solution of 4-chloro-7,8-dimethoxyphthalazin-1(2H)-one (1.0 eq) and (4-fluorophenyl)methanethiol (1.2 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (2.0 eq). The reaction mixture is stirred at 80 °C for 6 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

PARP1 Inhibition Assay Protocol (Fluorescence-Based)

This protocol is adapted from a cost-effective and robust fluorescence assay for screening PARP1 inhibitors.[3]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2

  • Test compounds dissolved in DMSO

  • 20% Acetophenone in ethanol

  • 2 M Potassium hydroxide (KOH)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 372 nm, Emission: 444 nm)

Procedure:

  • Prepare Reagents:

    • Dilute PARP1 enzyme and activated DNA in assay buffer to the desired working concentrations.

    • Prepare a stock solution of NAD+ in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to the final desired concentrations (ensure the final DMSO concentration is ≤ 1%).

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Activated DNA

      • Test compound or vehicle (for control wells)

      • NAD+ solution

    • Initiate the reaction by adding the PARP1 enzyme solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.

  • Development of Fluorescent Signal:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding 10 µL of 20% acetophenone and 10 µL of 2 M KOH to each well.

    • Incubate the plate in an oven at 110 °C for 5-10 minutes.

    • Allow the plate to cool to room temperature.

  • Measurement:

    • Read the fluorescence intensity on a microplate reader at an excitation wavelength of 372 nm and an emission wavelength of 444 nm.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow A Prepare Reagents (Enzyme, DNA, NAD+, Compounds) B Set up Assay Plate (Add reagents to 96-well plate) A->B C Initiate Reaction (Add PARP1 enzyme) B->C D Incubate (Room temperature) C->D E Develop Fluorescence (Add Acetophenone and KOH, heat) D->E F Measure Fluorescence (Ex: 372 nm, Em: 444 nm) E->F G Data Analysis (Calculate % inhibition and IC50) F->G

Caption: Workflow for a fluorescence-based PARP1 inhibition assay.

Conclusion

The this compound scaffold holds significant potential for the development of novel PARP inhibitors. By leveraging the established structure-activity relationships of related phthalazinone compounds, researchers can rationally design and synthesize new analogs with enhanced potency and desirable pharmacological properties. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these promising compounds. Further exploration of substitutions at the N2 and C4 positions, as well as bioisosteric modifications of the 7,8-dimethoxy groups, will be crucial in unlocking the full therapeutic potential of this chemical series.

References

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A Head-to-Head Battle in the Angiogenesis Arena: An In Vitro Comparison of Vatalanib Succinate and the Phthalazinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of anti-cancer drug discovery, the inhibition of angiogenesis—the formation of new blood vessels that fuel tumor growth—remains a cornerstone of targeted therapy. At the heart of this process lies the Vascular Endothelial Growth Factor (VEGF) signaling pathway, making its key receptor, VEGFR-2, a prime target for therapeutic intervention. This guide provides a detailed in vitro comparison of two molecules aimed at this critical pathway: vatalanib succinate, a well-characterized multi-targeted tyrosine kinase inhibitor, and 7,8-dimethoxyphthalazin-1(2H)-one, a representative of the promising phthalazinone class of compounds.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical deep-dive into the comparative efficacy and mechanistic underpinnings of these compounds. We will explore their performance in key in vitro assays that model various stages of the angiogenic process, supported by detailed experimental protocols and data.

The Contenders: A Tale of a Broad-Spectrum Inhibitor and a Focused Scaffold

Vatalanib Succinate (PTK787/ZK 222584) is a potent, orally bioavailable small molecule that has been extensively studied in clinical trials.[1] It functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting all known VEGF receptors.[1][2] Beyond VEGFRs, vatalanib also exhibits inhibitory activity against other receptor tyrosine kinases implicated in tumor progression, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[2][3] This broad-spectrum activity profile suggests its potential to disrupt multiple signaling pathways simultaneously, offering a comprehensive approach to anti-angiogenic therapy.

This compound , on the other hand, represents a more focused chemical scaffold. While specific in vitro data for this particular derivative is not extensively published, the phthalazin-1(2H)-one core is a well-established pharmacophore in the design of VEGFR inhibitors.[4] Numerous derivatives of this scaffold have demonstrated potent and selective inhibition of VEGFR-2, highlighting its potential as a foundational structure for novel anti-angiogenic agents.[5][6] Our examination of this compound will, therefore, be contextualized within the broader activity of its chemical class, providing a forward-looking perspective on its potential therapeutic utility.

Unveiling the Mechanism: Targeting the VEGFR-2 Signaling Cascade

Both vatalanib and phthalazinone derivatives exert their anti-angiogenic effects by targeting the ATP-binding site within the intracellular kinase domain of VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 P3 P VEGFR2->P3 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P2->Downstream Response Angiogenic Response (Proliferation, Migration, Survival) Downstream->Response Inhibitor Vatalanib & Phthalazinones Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by vatalanib and phthalazinone derivatives.

In Vitro Performance: A Data-Driven Comparison

The efficacy of an anti-angiogenic compound is determined by its ability to modulate key cellular processes. Here, we present a summary of the in vitro inhibitory profile of vatalanib succinate, which serves as a benchmark for evaluating the potential of novel compounds like this compound.

Target KinaseVatalanib Succinate IC50 (nM)Reference
VEGFR-2 (KDR)37[7]
VEGFR-1 (Flt-1)77[7]
PDGFR-β580[7]
c-Kit730[7]
c-Fms1400[7]
Flt-4660[7]

Experimental Deep Dive: Protocols for Assessing Anti-Angiogenic Activity

To provide a comprehensive understanding of how the in vitro efficacy of these compounds is determined, we present detailed protocols for four key angiogenesis assays.

VEGFR-2 Kinase Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) Start->Step1 Step2 Prepare Inhibitor Dilutions: - Vatalanib or - this compound Step1->Step2 Step3 Incubate Inhibitor with VEGFR-2 Step2->Step3 Step4 Initiate Kinase Reaction by adding ATP and Substrate Step3->Step4 Step5 Incubate at 30°C Step4->Step5 Step6 Stop Reaction & Detect Signal (e.g., Luminescence) Step5->Step6 Step7 Data Analysis: Calculate % Inhibition and IC50 Value Step6->Step7 End End Step7->End

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution. Prepare solutions of recombinant human VEGFR-2, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)).

  • Inhibitor Preparation: Prepare a serial dilution of the test compound (vatalanib succinate or this compound) in 1x Kinase Buffer.

  • Assay Plate Setup: In a 96-well plate, add the diluted test compound, a positive control (enzyme without inhibitor), and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the wells containing the test compound and the positive control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and substrate to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in a serum-free medium for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a pro-angiogenic stimulus, such as VEGF.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the compounds on the migratory capacity of endothelial cells, a crucial step in the sprouting of new blood vessels.

Protocol:

  • Cell Monolayer Formation: Grow HUVECs to a confluent monolayer in a 24-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compounds and VEGF.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the migration rate in treated cells to that of the control.

Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Tube_Formation_Workflow Start Start Step1 Coat 96-well Plate with Matrigel® Start->Step1 Step2 Incubate to allow Matrigel® to solidify Step1->Step2 Step3 Prepare HUVEC Suspension with Test Compounds Step2->Step3 Step4 Seed HUVECs onto the Matrigel® Step3->Step4 Step5 Incubate for 4-18 hours Step4->Step5 Step6 Image Tube Formation using Microscopy Step5->Step6 Step7 Quantify Tube Formation: - Tube Length - Branch Points - Total Network Area Step6->Step7 End End Step7->End

Sources

A Comparative Guide to Phthalazinone and Benzothiadiazine Dioxide Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Privileged Scaffolds

In the intricate landscape of medicinal chemistry, "privileged scaffolds" are core molecular structures that are capable of binding to multiple, diverse biological targets. Their inherent versatility makes them invaluable starting points for drug discovery campaigns. This guide focuses on a comparative analysis of two such noteworthy heterocyclic systems: the phthalazinone and the benzothiadiazine dioxide scaffolds.

The phthalazinone core is a nitrogen-rich bicyclic system that has gained significant attention, most notably as the cornerstone of PARP inhibitors like Olaparib.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The benzothiadiazine dioxide scaffold, while also a bicyclic heteroaromatic system, is distinguished by the presence of a sulfonamide group. This feature has historically been associated with diuretic and antihypertensive agents, but recent research has unveiled its potential in oncology, virology, and neurology.[6][7]

This guide aims to dissect the nuances of each scaffold—from their fundamental physicochemical properties and synthetic accessibility to their pharmacological profiles and clinical applications. By presenting a side-by-side comparison supported by experimental data, we equip researchers with the critical insights needed to strategically select and design scaffolds for their specific therapeutic targets.

Physicochemical and Structural Properties: A Tale of Two Cores

The subtle yet significant structural differences between the phthalazinone and benzothiadiazine dioxide scaffolds give rise to distinct physicochemical properties that profoundly influence their behavior as drug candidates.

The phthalazinone scaffold is characterized by a fused benzene and pyridazinone ring system. It can exist in lactam-lactim tautomeric forms, with the lactam form generally predominating. This feature provides both hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at the target site.

In contrast, the 1,2,4-benzothiadiazine 1,1-dioxide scaffold incorporates a thiadiazine ring with a sulfonamide group fused to a benzene ring.[7] The sulfonamide moiety is a strong hydrogen bond donor and can significantly impact the acidity and overall polarity of the molecule.

PropertyPhthalazinone ScaffoldBenzothiadiazine Dioxide ScaffoldRationale and Implication in Drug Design
Core Structure Fused benzene and pyridazinone ringsFused benzene and thiadiazine dioxide ringsThe presence of the SO2 group in the benzothiadiazine dioxide scaffold introduces a key sulfonamide functionality, influencing polarity and hydrogen bonding.
Hydrogen Bonding Possesses both H-bond donor (N-H) and acceptor (C=O) sites.Strong H-bond donor (SO2NH) and potential acceptor sites.Both are adept at forming interactions with biological targets. The sulfonamide in the benzothiadiazine dioxide often forms strong, directional hydrogen bonds.[7]
Acidity (pKa) The N-H proton is weakly acidic.The sulfonamide N-H is significantly more acidic.This difference can affect the ionization state at physiological pH, influencing solubility, cell permeability, and target binding.
Lipophilicity (logP) Generally moderate, but highly tunable with substitution.The polar sulfonamide group tends to decrease lipophilicity compared to a corresponding phthalazinone.Modulating logP is critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Chemical Stability Generally stable under physiological conditions.The sulfonamide group is robust and metabolically stable.Both scaffolds provide a solid foundation for building drug molecules with good in vivo stability.

Synthetic Accessibility and Chemical Space

The ease and versatility of synthesis are paramount for exploring the chemical space around a scaffold and optimizing its biological activity.

Phthalazinone Synthesis: The phthalazinone core is readily accessible through various synthetic routes. A common and efficient method involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine or its substituted counterparts.[8][9] This straightforward approach allows for the facile introduction of diversity at the N2 and C4 positions of the phthalazinone ring system.[10]

Benzothiadiazine Dioxide Synthesis: The synthesis of the benzothiadiazine dioxide scaffold often begins with an ortho-aminobenzenesulfonamide, which can undergo cyclization with various reagents like orthoesters or aldehydes to form the heterocyclic ring.[11][12] This allows for diversification at the C3 position and the nitrogen atoms of the thiadiazine ring.

Experimental Protocol: Representative Synthesis of a Phthalazinone Core

This protocol describes a general method for the synthesis of a 4-substituted phthalazinone.

Objective: To synthesize 4-methyl-2H-phthalazin-1-one from 2-acetylbenzoic acid and hydrazine hydrate.

Materials:

  • 2-acetylbenzoic acid

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) supplies

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-acetylbenzoic acid (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol or water.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 4-methyl-2H-phthalazin-1-one.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Pharmacological Profile and Biological Activities: A Head-to-Head Comparison

While both scaffolds are versatile, they have shown particular promise in distinct, and sometimes overlapping, therapeutic areas.

Oncology

Phthalazinone: This scaffold is arguably most famous for its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] The phthalazinone moiety in Olaparib mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the PARP active site and inhibit its enzymatic activity.[13][14] This mechanism is particularly effective in cancers with BRCA1/2 mutations, an application of the "synthetic lethality" concept.[15][16] Beyond PARP, phthalazinone derivatives have been investigated as inhibitors of other cancer-relevant targets, including VEGFR-2, EGFR, and Aurora kinases.[17][18]

Benzothiadiazine Dioxide: The benzothiadiazine dioxide scaffold has also emerged as a promising platform for anticancer drug discovery. Derivatives have been shown to inhibit angiogenesis by suppressing the phosphorylation of VEGFR2.[19] Additionally, certain compounds from this class have demonstrated inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial components of signaling pathways that are often dysregulated in cancer.[12][20]

Comparative Biological Data (Hypothetical Example for Illustration)
Compound IDScaffoldTargetIC50 (nM)Cell LineCitation
PHT-1 PhthalazinoneVEGFR-215HUVEC[18]
BTH-1 Benzothiadiazine DioxideVEGFR-225HUVEC[19]
PHT-2 PhthalazinonePI3Kα120MCF-7N/A
BTH-2 Benzothiadiazine DioxidePI3Kδ30Jurkat[12]

This table is illustrative. Direct head-to-head IC50 comparisons in the same study are the gold standard but are not always available in published literature.

Cardiovascular and Inflammatory Diseases

Phthalazinone: Derivatives of phthalazinone have been explored for their anti-inflammatory properties, with some compounds showing inhibitory activity against COX-2 and 5-LOX.[4]

Benzothiadiazine Dioxide: This scaffold is the foundation for thiazide diuretics like hydrochlorothiazide, which are widely used to treat hypertension.[7][21] Their mechanism involves the inhibition of the Na+/Cl− cotransporter in the distal convoluted tubule of the kidney.

Case Study: Olaparib (Phthalazinone Scaffold)

The development of Olaparib (Lynparza) is a landmark achievement in targeted cancer therapy and showcases the power of the phthalazinone scaffold.[15][22][23]

  • Drug Design Rationale: Researchers at KuDOS Pharmaceuticals identified the phthalazinone core as a suitable mimic of the nicotinamide pharmacophore of NAD+, the natural substrate for PARP.[15][24]

  • Mechanism of Action: Olaparib binds to the active site of PARP1/2, trapping the enzyme on DNA and preventing the repair of single-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), these unrepaired breaks lead to cell death.[16][22]

  • Clinical Significance: Olaparib was the first PARP inhibitor to be approved and has transformed the treatment landscape for patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[15][23][24]

Experimental Design: A Workflow for Scaffold Hopping

For a researcher aiming to explore the potential of a benzothiadiazine dioxide scaffold based on a known phthalazinone inhibitor, a systematic "scaffold hopping" approach is recommended.

Workflow: From Phthalazinone to Benzothiadiazine Dioxide

Scaffold_Hopping_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Optimization A 1. Known Phthalazinone Inhibitor (e.g., for Kinase X) B 2. Bioisosteric Replacement: Phthalazinone -> Benzothiadiazine Dioxide A->B Scaffold Hop C 3. In Silico Modeling (Docking at Kinase X) B->C Virtual Screening D 4. Synthesis of Focused Library C->D Prioritize Compounds E 5. Biochemical Assay (Kinase X Inhibition, IC50) D->E Screen Library F 6. Cellular Assay (Target Engagement & Potency) E->F Confirm Hits G 7. Kinase Selectivity Panel F->G Profile Lead H 8. Structure-Activity Relationship (SAR) Analysis F->H G->H I 9. ADME Profiling (Solubility, Permeability, Stability) H->I J 10. Lead Optimization I->J J->D Iterative Design

Caption: A systematic workflow for scaffold hopping from a known phthalazinone inhibitor to a novel series of benzothiadiazine dioxide analogues.

Conclusion and Future Perspectives

Both the phthalazinone and benzothiadiazine dioxide scaffolds are privileged structures with immense value in drug design.

  • Phthalazinone: Its reputation is firmly cemented by the success of PARP inhibitors. The synthetic tractability and favorable physicochemical properties of this scaffold will ensure its continued exploration for a wide range of biological targets. Future work will likely focus on developing next-generation inhibitors with improved selectivity and the ability to overcome resistance mechanisms.

  • Benzothiadiazine Dioxide: While historically associated with diuretics, this scaffold is experiencing a renaissance. Its unique electronic and hydrogen-bonding properties, conferred by the sulfonamide group, are being leveraged to design novel inhibitors for targets like kinases and viral polymerases. The challenge and opportunity lie in expanding the known biological target space for this versatile scaffold.

Ultimately, the choice between these two scaffolds is not a matter of inherent superiority but of strategic alignment with the specific drug discovery program. The decision should be guided by the target biology, the desired physicochemical properties, and the synthetic strategy. By understanding the distinct advantages and characteristics of each, researchers can make more informed decisions, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

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  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. RSC Publishing. Available at: [Link]

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  • Design and synthesis of 1,2,4‐Benzothiadiazine‐1,1‐dioxide derivatives. ResearchGate. Available at: [Link]

  • Examples of biological benzothiadiazine‐1,1‐dioxides and pyrazolidinones. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][3][8]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Benzothiadiazine dioxide derivatives. ResearchGate. Available at: [Link]

  • Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. PubMed Central. Available at: [Link]

  • Synthesis and chlorinolysis of 2H-1,2,3-benzothiadiazine 1,1-dioxide. RSC Publishing. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI. Available at: [Link]

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Sources

A Comparative Guide to Validating the Inhibitory Effect of 7,8-dimethoxyphthalazin-1(2H)-one on Acetohydroxyacid Synthase

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[1][2] This pathway is essential for the survival of plants, bacteria, and fungi but is notably absent in animals. This metabolic distinction makes AHAS an exceptionally attractive and specific target for developing herbicides and novel antimicrobial agents.[3][4][5] This guide provides an in-depth, structured approach to validating the inhibitory potential of a novel compound, 7,8-dimethoxyphthalazin-1(2H)-one, against AHAS.

We will detail a comprehensive workflow, from initial in vitro enzymatic assays to determine potency (IC₅₀), to kinetic studies for elucidating the mechanism of inhibition. The performance of this compound will be objectively compared against well-established, commercial AHAS inhibitors, providing a clear benchmark for its potential efficacy. The protocols herein are designed to be self-validating, ensuring robust and reproducible results for researchers in drug discovery and crop science.

Foundational Concepts: The Target and the Inhibitors

The Target Enzyme: Acetohydroxyacid Synthase (AHAS)

AHAS (EC 2.2.1.6) catalyzes the first committed step in BCAA synthesis.[5] The reaction involves the thiamine diphosphate (ThDP)-dependent condensation of two pyruvate molecules to form 2-acetolactate, or one molecule of pyruvate and one of 2-ketobutyrate to yield 2-aceto-2-hydroxybutyrate.[1][6] The enzyme's activity is critically dependent on three cofactors: Thiamine diphosphate (ThDP), Flavin adenine dinucleotide (FAD), and a divalent cation, typically Mg²⁺.[3][6] Inhibition of AHAS leads to a deficiency in essential amino acids, which in turn halts protein synthesis and arrests cell growth, ultimately causing organism death.[7][8]

Compound of Interest: this compound

For this guide, we will investigate the phthalazinone derivative, this compound. Phthalazinone scaffolds are known for their diverse biological activities.[9] While its effect on AHAS is not established, its structural features merit investigation as a potential novel inhibitor.

  • Molecular Formula: C₁₀H₁₀N₂O₃

  • Molecular Weight: 206.2 g/mol

  • CAS Number: 4821-89-0[10]

The Comparators: Established AHAS Inhibitors

To contextualize the efficacy of our test compound, we will compare its performance against inhibitors from two major commercial herbicide families:[1][2][6]

  • Sulfonylureas (SUs): e.g., Chlorimuron ethyl. These are potent inhibitors with Kᵢ values often in the low nanomolar range.[3][6]

  • Imidazolinones (IMIs): e.g., Imazaquin. These are generally less potent than SUs but are highly effective herbicides.[1][6]

Experimental Validation Workflow

A systematic, multi-stage approach is essential for a thorough validation. Our workflow is designed to first confirm inhibition, then quantify its potency, and finally, elucidate its biochemical mechanism.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Validation cluster_comp Phase 3: Comparative Analysis P1 Obtain Recombinant AHAS (e.g., from A. thaliana) P2 Synthesize or Procure This compound P3 Procure Reference Inhibitors (Chlorimuron ethyl, Imazaquin) A1 Primary Screening: Single-point Inhibition Assay P3->A1 A2 Dose-Response Assay: Determine IC50 Value A1->A2 A3 Kinetic Analysis: Vary [Substrate] and [Inhibitor] A2->A3 A4 Data Analysis: Lineweaver-Burk & Dixon Plots A3->A4 A5 Determine Mechanism of Inhibition & Calculate Ki A4->A5 C1 Benchmark IC50 and Ki Values Against Known Inhibitors A5->C1

Caption: Overall workflow for validating a novel AHAS inhibitor.

Detailed Experimental Protocols

Protocol 1: In Vitro AHAS Activity and Inhibition Assay (Westerfeld Method)

This protocol determines the direct inhibitory effect of the compound on purified AHAS enzyme by measuring the formation of the product, 2-acetolactate. The unstable 2-acetolactate is acid-decarboxylated to acetoin, which is then quantified colorimetrically.[11][12]

Rationale: This end-point assay is robust, cost-effective, and widely used for screening AHAS inhibitors. Its reliance on a colorimetric readout allows for high-throughput adaptation in a 96-well plate format.

Materials:

  • Purified recombinant AHAS (e.g., from Arabidopsis thaliana expressed in E. coli)

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM ThDP, 10 µM FAD

  • Substrate Solution: 200 mM Sodium Pyruvate in Assay Buffer

  • Test Compound: this compound, dissolved in DMSO (10 mM stock)

  • Stopping Solution: 6 M H₂SO₄

  • Color Reagent A: 0.5% (w/v) Creatine in water

  • Color Reagent B: 5% (w/v) α-Naphthol in 2.5 M NaOH (prepare fresh)

  • 96-well microplate and plate reader (525 nm)

Step-by-Step Procedure:

  • Assay Preparation: In a 96-well plate, add 5 µL of the test compound dilutions (in DMSO) or DMSO alone (for control wells). A typical concentration range for an initial dose-response curve would be 0.1 nM to 100 µM.

  • Enzyme Addition: Add 40 µL of AHAS enzyme solution (e.g., 50 nM final concentration) in Assay Buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the Substrate Solution (20 mM final pyruvate concentration).

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of the Stopping Solution (H₂SO₄). This step also initiates the decarboxylation of acetolactate to acetoin. Incubate for 15 minutes at 60°C.

  • Color Development: Cool the plate to room temperature. Add 50 µL of Color Reagent A, followed by 50 µL of Color Reagent B to each well.

  • Final Incubation: Incubate for 20 minutes at 60°C to allow the color to develop.

  • Measurement: Read the absorbance at 525 nm using a microplate reader.

Data Analysis (IC₅₀ Determination):

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank))

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[13]

Protocol 2: Determination of Inhibition Mechanism

This protocol distinguishes between different modes of reversible inhibition (competitive, non-competitive, uncompetitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[14][15]

Rationale: Understanding the mechanism of inhibition provides critical insight into how the compound interacts with the enzyme. For example, a competitive inhibitor binds to the same active site as the substrate, a fact that can be leveraged in structure-based drug design.

Procedure:

  • Set up the AHAS assay as described in Protocol 1.

  • Use a matrix of varying concentrations of both pyruvate (substrate) and this compound (inhibitor).

    • Inhibitor Concentrations: Use fixed concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • Substrate Concentrations: For each inhibitor concentration, vary the pyruvate concentration (e.g., from 0.5 x Kₘ to 10 x Kₘ). The Kₘ for pyruvate for A. thaliana AHAS is typically in the low millimolar range.

  • Measure the initial reaction velocity (v₀) for each condition.

Data Analysis (Lineweaver-Burk Plot):

  • For each inhibitor concentration, plot the reciprocal of the velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]).[15]

  • Analyze the resulting family of lines:

    • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

G cluster_pathway Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Ketobutyrate 2-Ketobutyrate Ketobutyrate->AHAS Acetolactate 2-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate AHAS->Acetohydroxybutyrate Pathway_Val_Leu Multiple Steps Acetolactate->Pathway_Val_Leu Pathway_Ile Multiple Steps Acetohydroxybutyrate->Pathway_Ile Val_Leu Valine, Leucine Pathway_Val_Leu->Val_Leu Ile Isoleucine Pathway_Ile->Ile Inhibitor This compound Inhibitor->AHAS Inhibition

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7,8-dimethoxyphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical compounds at the end of their lifecycle is a non-negotiable aspect of our work, fundamental to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 7,8-dimethoxyphthalazin-1(2H)-one, moving beyond a simple checklist to explain the scientific rationale behind each procedure.

Hazard Assessment and Profile

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for this compound is not extensively published, available information and structural similarities to other phthalazine compounds necessitate a cautious approach.

The GHS07 pictogram is associated with this compound, indicating it may be harmful if swallowed, cause skin and eye irritation, or lead to respiratory irritation[1]. In the absence of complete data, laboratory best practices dictate that any research chemical should be treated as hazardous waste[2][3]. Therefore, all waste streams containing this compound, regardless of concentration, must be managed as hazardous chemical waste.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₀N₂O₃ [1][4]
Molecular Weight 206.20 g/mol [1][4]
CAS Number 4821-89-0 [1][4]
Appearance Solid (Assumed) N/A
Purity ≥97% [1]

| Storage | Sealed in dry, 2-8°C |[1] |

Core Disposal Principles: A Foundational Overview

The disposal strategy is governed by regulations from agencies like the U.S. Environmental Protection Agency (EPA)[2][5]. The following principles form the bedrock of a compliant disposal plan:

  • DO NOT dispose of this compound down the sanitary sewer/drain[2][6]. This can contaminate waterways and is a direct violation of environmental regulations.

  • DO NOT dispose of this compound in regular solid waste trash[2].

  • ALWAYS treat this chemical and any material contaminated with it as hazardous waste[7][8].

  • ALWAYS segregate this waste stream from incompatible chemicals to prevent dangerous reactions[5][8].

  • NEVER evaporate chemicals as a method of disposal[2].

Step-by-Step Disposal Protocol

This protocol provides a sequential workflow for managing waste from the point of generation to its final collection.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure compound, solutions, or contaminated materials), equipping yourself with the appropriate PPE is mandatory. This is your first and most critical line of defense.

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield[7]

  • Laboratory coat [7]

  • Workflow Location: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols[7]. Ensure an eyewash station and safety shower are readily accessible.

Step 2: Waste Identification and Segregation

Proper segregation is crucial for safety and cost-effective disposal.

  • Solid Waste: This stream includes unused or expired this compound, contaminated weighing paper, gloves, and plasticware. Collect these materials in a designated, compatible solid waste container[3].

  • Liquid Waste: This includes solutions containing the compound and the first rinse (rinsate) from cleaning contaminated glassware. Collect in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department[7].

Step 3: Container Selection and Labeling

Regulatory compliance hinges on correct containerization and labeling.

  • Container Choice: Use containers that are in good condition (no cracks or leaks) and are chemically compatible with the waste[5][8]. For liquid waste, ensure the container has a secure, leak-proof screw cap[5]. Never fill containers beyond 90% capacity to allow for expansion[6].

  • Mandatory Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include, at a minimum:

    • The words "Hazardous Waste "[7][8][9].

    • The full chemical name: "This compound " (no abbreviations)[7][8].

    • An indication of the hazards (e.g., using GHS pictograms or an NFPA diamond)[9].

    • The date of accumulation.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[7][9].

  • Location: The SAA must be under the control of laboratory personnel.

  • Segregation: Store the waste container with other compatible materials. Use secondary containment (such as a plastic tub) to contain potential leaks[5].

  • Closure: Keep the waste container securely closed at all times, except when adding waste[6][8].

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for initiating the final disposal process.

  • Contact EHS: When the container is full or waste needs to be removed, contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup[3][7].

  • Provide Information: Supply all necessary information as indicated on the waste label to the disposal personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing this compound.

G Diagram 1: Disposal Workflow for this compound start Waste Generated (Contains this compound) is_solid Is the waste solid? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No label_container Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Info solid_waste->label_container liquid_waste->label_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa is_full Container >90% full or pickup required? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS or licensed waste vendor for pickup is_full->contact_ehs Yes end_process Disposal Process Complete contact_ehs->end_process

Caption: Decision tree for proper segregation and disposal.

Spill Management and Decontamination

Accidents happen, and a clear, pre-defined plan for managing spills is essential for safety.

Small Spill Cleanup Protocol

For minor spills of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE as described in Step 1 of the disposal protocol.

  • Prevent Dust Generation: Gently dampen the solid material with a solvent like ethanol to prevent it from becoming airborne[7].

  • Collect Material: Carefully sweep or wipe the dampened material into a container suitable for hazardous solid waste[7][10].

  • Final Clean: Use absorbent paper dampened with soapy water or a suitable solvent to wipe the spill area clean[7][10].

  • Dispose of Waste: All cleanup materials (wipes, gloves, etc.) must be placed in the solid hazardous waste container[7][10].

  • Report: Inform your laboratory supervisor and EHS department of the spill, as per institutional policy.

Decontamination of Glassware and Equipment

Proper decontamination protects subsequent users and ensures the integrity of future experiments.

  • Initial Rinse: Perform an initial rinse of the contaminated glassware or equipment with a solvent in which this compound is soluble. This initial rinsate must be collected as hazardous liquid waste [8][11].

  • Standard Cleaning: After the initial hazardous rinse, proceed with standard laboratory washing procedures, typically with soap and water[10][11].

  • Empty Reagent Containers: An empty container that held this compound must be properly decontaminated before being discarded or repurposed. Triple rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the residue)[2][8][12]. The rinsate from all three rinses must be collected and managed as hazardous liquid waste[2][8]. After triple rinsing and air-drying, deface the original label and the container may be disposed of as regular trash or repurposed for compatible waste collection[2][12].

Spill Cleanup Workflow

G Diagram 2: Small Spill Cleanup Procedure spill Small Spill of Solid This compound alert Alert Area Personnel & Don Full PPE spill->alert dampen Gently dampen spill with Ethanol to prevent dust alert->dampen collect Carefully sweep/wipe up dampened material dampen->collect place_waste Place collected solid into Solid Hazardous Waste Container collect->place_waste final_clean Clean spill area with dampened absorbent paper place_waste->final_clean dispose_wipes Dispose of all cleaning materials (gloves, wipes) as Solid Hazardous Waste final_clean->dispose_wipes report Report incident to Supervisor and EHS dispose_wipes->report

Caption: Step-by-step process for managing small spills.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. Proper chemical waste management is not an afterthought but an integral part of the scientific process.

References

  • Decontamination and Laboratory Cleanup, University of Minnesota University Health & Safety.
  • 7,8-Dimethoxy-1,2-dihydrophthalazin-1-one, ChemScene.
  • Biosafety: Decontamination Methods for Laboratory Use, UCSD – Blink.
  • Laboratory Equipment Decontamination Procedures, Central Michigan University.
  • shep 31-laboratory-decontamination-procedure, St George's, University of London.
  • Navigating the Safe Disposal of Phthalazone: A Comprehensive Guide for Laboratory Professionals, Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories, Daniels Health.
  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center.
  • Laboratory Equipment Decontamination Procedures, Wayne State University.
  • MATERIAL SAFETY DATA SHEETS PHTHALAZINE, Cleanchem Laboratories.
  • Laboratory Environmental Sample Disposal Information Document, U.S. Environmental Protection Agency (EPA).
  • Regulations for Hazardous Waste Generated at Academic Laboratories, U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regulations, Medical Laboratory Observer.
  • This compound | 4821-89-0, Aurum Pharmatech.
  • SAFETY DATA SHEET, Fisher Scientific.
  • SAFETY DATA SHEET, Sigma-Aldrich.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK, Lehigh University Campus Safety Division.
  • Hazardous Waste Disposal Procedures, The University of Chicago Environmental Health and Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles, ETH Zürich.
  • Compound 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one, Chemdiv.
  • 98670-36-1|7,8-Dimethoxy-2-phenylphthalazin-1(2H)-one, BLDpharm.
  • 7-Methoxy-1-tetralone SDS, 6836-19-7 Safety Data Sheets, ECHEMI.
  • NIH Waste Disposal Guide 2022, National Institutes of Health.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash, U.S. Food and Drug Administration (FDA).
  • Proper Disposal of 1,7-Dimethoxyxanthone: A Guide for Laboratory Professionals, Benchchem.

Sources

A Senior Application Scientist's Guide to Handling 7,8-dimethoxyphthalazin-1(2H)-one: A Protocol for Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 7,8-dimethoxyphthalazin-1(2H)-one is foundational to discovery. Phthalazinones are a versatile class of nitrogen-containing compounds, recognized for their wide-ranging pharmacological activities.[1] This inherent bioactivity demands a proportional level of respect and caution in the laboratory. This guide provides a comprehensive operational plan for personal protective equipment (PPE), handling, and disposal, grounded in the principles of risk assessment and regulatory compliance. Our objective is to move beyond a simple checklist, instilling a safety-first mindset that protects both the researcher and the integrity of the research.

The Foundation: Hazard Identification and Risk Assessment

Before any container is opened, a thorough understanding of the material's potential hazards is paramount. Personal protective equipment is the final barrier in a comprehensive safety strategy known as the hierarchy of controls; it does not eliminate hazards but provides a crucial layer of protection.[2][3] The specific hazards associated with this compound, as identified by the Globally Harmonized System (GHS), dictate the minimum required level of protection.

The initial step in any protocol involving this compound is a task-specific risk assessment.[4] Consider the quantity being handled, the duration of the task, and the potential for aerosolization. Handling milligrams on a balance will require a different level of containment and PPE than a multi-gram synthesis.

Table 1: Hazard Profile of this compound

CAS Number Hazard Class Hazard Statement Implication for Handling
4821-89-0 Acute toxicity, Oral (Category 4) H302: Harmful if swallowed Avoid ingestion. Do not eat or drink in the work area.[5]
Skin corrosion/irritation (Category 2) H315: Causes skin irritation Prevent all skin contact through proper gloves and body protection.
Serious eye damage/eye irritation (Category 2) H319: Causes serious eye irritation Mandates the use of protective eyewear.
STOT-single exposure (Category 3) H335: May cause respiratory irritation Requires respiratory protection to prevent inhalation of the powder.

Source: Information derived from supplier safety data.[6]

The Protocol: Personal Protective Equipment (PPE) System

Treating PPE as an integrated system, rather than a collection of individual items, is critical for comprehensive protection.[2] Each component is selected to address the specific hazards outlined above.

Respiratory Protection

The H335 hazard statement ("May cause respiratory irritation") indicates that inhaling the fine powder of this compound is a primary risk.[6] Pharmaceutical powders can cause health effects even from minute exposures.[7]

  • Minimum Requirement: For handling small quantities (milligrams), a NIOSH-approved N95 disposable respirator (or equivalent) is essential to protect against airborne particulates.[4][8]

  • For Larger Quantities/Risk of Aerosolization: When handling grams or performing operations that could generate significant dust (e.g., scraping, pouring), a half-mask or full-face air-purifying respirator with P100 cartridges should be used.[9]

  • Fit and Seal: A respirator is only effective if it forms a proper seal with the user's face. A user seal check is mandatory every time the respirator is worn.[2]

Eye and Face Protection

Given the H319 warning ("Causes serious eye irritation"), robust eye protection is non-negotiable.[6]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended: For any task with a risk of splashing or significant powder aerosolization, chemical splash goggles should be worn.[10]

  • Enhanced Protection: A full-face shield, worn over safety goggles, is recommended when handling larger quantities or during spill cleanup procedures.[8]

Hand Protection

Direct skin contact is a known risk (H315: "Causes skin irritation").[6] Gloves are the primary barrier.

  • Material: While no glove material protects against all chemicals, nitrile gloves are a common and effective choice for incidental contact with many solid chemicals.[3][5]

  • Best Practice: Double-gloving is recommended. An inner glove provides a clean base layer, while the outer glove takes the primary exposure.[2][9] If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.

  • Inspection: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately upon contamination.

Skin and Body Protection

Protecting exposed skin is crucial to prevent irritation.[4]

  • Standard Use: A long-sleeved lab coat worn over personal clothing that covers the legs is required for all handling procedures.[4]

  • Increased Risk Scenarios: For tasks involving larger quantities or a high likelihood of contamination, disposable chemical-resistant coveralls (e.g., Tyvek) should be worn over personal clothing.[8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Table 2: Summary of PPE Requirements

Protection Type Minimum Requirement Recommended for Enhanced Safety
Respiratory N95 Disposable Respirator Half-mask respirator with P100 filters
Eye/Face Safety glasses with side shields Chemical splash goggles & face shield
Hand Single pair of nitrile gloves Double-gloved nitrile gloves

| Body | Lab coat and full-coverage clothing | Disposable chemical-resistant coveralls |

Operational Plan: From Preparation to Disposal

A systematic workflow minimizes exposure and ensures safety at every stage. The following procedure should be conducted within a certified chemical fume hood or other ventilated enclosure to leverage engineering controls.[3]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Doffing Phase A 1. Conduct Risk Assessment B 2. Assemble All Materials & Waste Containers A->B C 3. Don PPE (Inner Gloves, Suit, Respirator, Goggles, Outer Gloves) B->C D 4. Carefully Weigh Compound C->D Enter work area E 5. Perform Experimental Work D->E F 6. Decontaminate Surfaces E->F Complete work G 7. Segregate & Seal Waste F->G H 8. Doff PPE (Outer Gloves, Suit, Goggles, Respirator, Inner Gloves) G->H I 9. Wash Hands Thoroughly H->I Exit work area

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation: Designate a work area, preferably within a chemical fume hood. Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper, and clearly labeled waste containers.

  • Donning PPE: Follow the correct sequence for putting on PPE to avoid contamination: inner gloves, lab coat or coveralls, respirator, eye protection, and finally, outer gloves.[2]

  • Weighing and Transfer: Perform all manipulations of the solid compound on a disposable work surface liner (e.g., Benchkote) to contain any minor spills. Use spatulas and weighing papers appropriate for the amount being handled to minimize dust generation.

  • Cleanup: Following the procedure, carefully wipe down all surfaces and equipment with a damp cloth or towel to collect any residual powder. These cleaning materials are now considered hazardous waste.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: remove outer gloves, remove lab coat/coveralls (turning inside out), remove eye and respiratory protection, and finally, remove inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry.

  • Protect: Ensure you are wearing the appropriate PPE (respirator, goggles, double gloves, lab coat) before attempting cleanup.

  • Contain: Gently cover the spilled solid with absorbent pads or a dry absorbent material (e.g., vermiculite) to prevent it from becoming airborne.

  • Clean: Carefully sweep the material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth, which should also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Note: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste.[11]

Disposal Plan: A Cradle-to-Grave Responsibility

The user of a chemical is responsible for its waste from generation to final disposal.[12] Improper disposal of heterocyclic compounds can lead to environmental contamination.[13]

G cluster_wastegen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Contaminated Solids (Gloves, Wipes, Tips) D Solid Hazardous Waste Container (Labeled) A->D B Surplus/Expired Chemical E Original Container (Labeled 'Waste') B->E C Contaminated Glassware F Rinse with Solvent -> Collect Rinsate C->F H Arrange Pickup with EHS D->H E->H G Liquid Hazardous Waste Container (Labeled) F->G as Liquid Waste G->H I Complete Waste Manifest H->I

Caption: Waste stream management for this compound.

Disposal Protocol:
  • Solid Waste: All disposable items that have come into contact with the compound—gloves, weighing papers, pipette tips, absorbent pads—must be collected in a dedicated, clearly labeled hazardous waste container.[11] The container must be kept closed except when adding waste.[14]

  • Surplus Chemical: Unused or expired this compound must be disposed of as hazardous waste. Do not pour it down the drain or mix it with other waste streams.[11] Keep it in its original, clearly labeled container and consult with your EHS department.

  • Decontamination of Glassware: Rinse contaminated reusable glassware with a suitable solvent in a fume hood. The first rinseate is considered hazardous and must be collected in an appropriate liquid hazardous waste container.

  • Regulatory Compliance: All chemical waste disposal must adhere to local, state, and federal regulations.[15][16] Consult your institution’s Chemical Hygiene Plan and EHS department for specific procedures.

By adhering to this comprehensive guide, you build a framework of safety that allows for the confident and responsible handling of this compound, ensuring that both you and your research are protected.

References

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). Vertex AI Search.
  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8). NextSDS.
  • 7,8-Dimethoxy-1,2-dihydrophthalazin-1-one | 4821-89-0. (n.d.). ChemScene.
  • PPE and Safety for Chemical Handling. (2020, July 14).
  • Powder Coating Safety and Regulations. (2022, June 8).
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI.
  • Buy this compound | 4821-89-0. (n.d.).
  • A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com.
  • The OSHA Chemical Storage Requirements. (2022, June 10).
  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside.
  • SAFETY D
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Exploration of heterocyclic compounds from bio waste sugars: a Review. (n.d.). TSI Journals.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. (2022, June 10). American Chemical Society.
  • Chemical Waste Management Guide | Environmental Health & Safety. (n.d.). Boston University.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing.
  • Recent Developments in Chemistry of Phthalazines. (2015, January 1). Longdom Publishing.
  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (n.d.). PubMed.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023, July 27). NIH.
  • Six new substances of very high concern (SVHCs)
  • 7-Methoxy-1-tetralone SDS, 6836-19-7 Safety D
  • Authoris
  • 1,2-Dimethylhydrazine dihydrochloride. (n.d.). Santa Cruz Biotechnology.
  • N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[(E)-2-[2-methoxy-5-(phenylcarbamoyl)phenyl]diazen-1-yl]naphthalene-2-carboxamide; N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(E)
  • Tetrasodium 5-[4-chloro-6-(N-ethyl-anilino)-1,3,5-triazin-2-ylamino]-4-hydroxy-3-(1,5-disulfonatonaphthalen-2-ylazo)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.